Technical Documentation Center

Aldgamycin E Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Aldgamycin E
  • CAS: 11011-06-6

Core Science & Biosynthesis

Foundational

Isolation and Purification of Aldgamycin E from Streptomyces lavendulae Culture Filtrates: A Mechanistic Guide

Executive Summary Aldgamycin E is a highly complex, 16-membered neutral macrolide antibiotic originally discovered in the culture filtrates of Streptomyces lavendulae. Unlike basic macrolides (e.g., erythromycin), Aldgam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aldgamycin E is a highly complex, 16-membered neutral macrolide antibiotic originally discovered in the culture filtrates of Streptomyces lavendulae. Unlike basic macrolides (e.g., erythromycin), Aldgamycin E is distinguished by the presence of a rare branched-chain sugar, D-aldgarose, which is uniquely appended with a pentacyclic carbonate ring. This structural anomaly not only dictates its biological activity but also imposes strict physicochemical constraints on its downstream isolation.

This technical whitepaper outlines a field-proven, causality-driven methodology for the extraction and purification of Aldgamycin E. By understanding the biosynthetic logic and the chemical fragility of the target molecule, researchers can implement a self-validating downstream pipeline that maximizes yield while preventing degradation artifacts.

Structural Biology & Biosynthetic Causality

To design an effective isolation protocol, one must first understand the molecular architecture of the target. Aldgamycin E (C₃₇H₅₈O₁₅) is synthesized via a type I polyketide synthase (PKS) pathway, followed by sequential glycosylation and a highly specialized carbonate ring formation step catalyzed by the alm gene cluster[1].

The defining feature of Aldgamycin E is its pentacyclic carbonate ring. Mechanistically, this ring is highly susceptible to alkaline hydrolysis. As documented in , exposing Aldgamycin E to strong bases such as Ba(OH)₂ triggers the loss of a CO₂ molecule, irreversibly degrading it into Aldgamycin C[2]. Therefore, causality dictates that all extraction and chromatographic steps must be strictly maintained at neutral to slightly acidic pH to preserve the structural integrity of the macrolide.

Table 1: Physicochemical & Structural Parameters
ParameterValue / Description
Molecular Formula C₃₇H₅₈O₁₅
Molecular Weight 742.86 g/mol
Exact Mass 742.3776 Da
Structural Class Neutral Macrolide Antibiotic
Key Vulnerability Base-labile pentacyclic carbonate ring
Producing Organism Streptomyces lavendulae (and variant strains)

Data sourced from [3] and [4].

Biosynthesis PKS Polyketide Synthase (PKS) Macrolactone Core Assembly Glyco Glycosyltransferases Addition of D-aldgarose & Mycinose PKS->Glyco Carb almUII-UV Gene Products Pentacyclic Carbonate Formation Glyco->Carb AldE Aldgamycin E (Bioactive Neutral Macrolide) Carb->AldE

Figure 1. Biosynthetic assembly of Aldgamycin E emphasizing the pentacyclic carbonate formation.

Upstream Processing: Fermentation & Broth Preparation

Aldgamycin E is secreted extracellularly into the culture medium. The goal of the upstream process is to maximize the titer of the secondary metabolite while efficiently separating the aqueous filtrate from the mycelial biomass.

Protocol 1: Submerged Fermentation and Filtration
  • Inoculation: Inoculate spores of Streptomyces lavendulae into 50 mL of seed medium (e.g., tryptic soy broth) and incubate at 28°C for 48 hours at 220 rpm.

  • Production Phase: Transfer 5% (v/v) of the seed culture into a production medium optimized for macrolide biosynthesis (rich in complex carbohydrates and low in inorganic phosphate to prevent secondary metabolite repression). Incubate at 28°C for 7–8 days with continuous agitation (220 rpm)[1].

  • Biomass Separation: Harvest the fermentation broth. Centrifuge at 8,000 × g for 15 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.45 µm depth filter. Self-Validation Step: The resulting liquid is the culture filtrate ; verify the absence of mycelia via microscopy.

Downstream Processing: The Isolation Pipeline

Because Aldgamycin E is a neutral macrolide, it does not require the aggressive pH adjustments (e.g., pH 9-10) typically used to extract basic amine-containing macrolides into organic solvents. Instead, a direct liquid-liquid extraction (LLE) using a moderately polar solvent is highly effective and protects the base-labile carbonate ring.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • pH Verification: Ensure the culture filtrate is at pH 6.5–7.0. Adjust with dilute HCl if the broth has become alkaline during fermentation.

  • Solvent Partitioning: Extract the culture filtrate three times with equal volumes of Ethyl Acetate (EtOAc)[1]. EtOAc provides the perfect polarity index to selectively partition the neutral macrolide away from highly polar aqueous contaminants (e.g., residual sugars, salts).

  • Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ to remove residual water, and concentrate to dryness under reduced pressure using a rotary evaporator. Critical Parameter: Maintain the water bath at ≤40°C to prevent thermal degradation.

Protocol 3: Multi-Dimensional Chromatography

The crude EtOAc extract contains a complex mixture of lipids, pigments, and related macrolides (e.g., Aldgamycin C). A three-dimensional chromatographic approach (Orthogonal Separation) is required.

  • Primary Fractionation (Silica Gel): Load the crude extract onto a normal-phase silica gel column. Elute using a step gradient of Chloroform:Methanol (100:0 → 80:20). Monitor fractions via TLC (stained with anisaldehyde-H₂SO₄). Aldgamycin E typically elutes in the moderately polar fractions.

  • Size Exclusion (Sephadex LH-20): Pool the Aldgamycin E-rich fractions and load onto a Sephadex LH-20 column. Elute isocratically with 100% Methanol. This step removes high-molecular-weight polymeric impurities and low-molecular-weight pigments.

  • High-Performance Liquid Chromatography (Prep-HPLC): For final isolation, subject the enriched fraction to Preparative HPLC.

Table 2: Preparative HPLC Gradient for Aldgamycin E Purification
Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (CH₃CN)Flow Rate (mL/min)
0.070303.0
5.070303.0
25.030703.0
30.001003.0

Note: Monitor UV absorbance at 210 nm and 254 nm. Aldgamycin E fractions are collected, pooled, and lyophilized to yield a white powder[1].

IsolationWorkflow A S. lavendulae Fermentation (Submerged Culture) B Centrifugation / Filtration (Remove Mycelia) A->B C Culture Filtrate (Aqueous Phase) B->C D Liquid-Liquid Extraction (Ethyl Acetate, 3x) C->D E Crude Organic Extract (Concentrated in vacuo) D->E F Silica Gel Column Chromatography (CHCl3:MeOH Gradient) E->F G Sephadex LH-20 Size Exclusion (Methanol) F->G H Preparative HPLC (C18, H2O:MeCN) G->H I Pure Aldgamycin E (>95% Purity) H->I

Figure 2. Downstream isolation workflow for Aldgamycin E from S. lavendulae culture filtrate.

Structural Validation & Analytical QA

A self-validating protocol requires definitive proof of identity and purity at the end of the pipeline.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS analysis should confirm the exact mass. Look for the sodium adduct [M+Na]⁺ at m/z 765.36[4].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical. The presence of the pentacyclic carbonate ring is definitively confirmed by a distinct carbonyl carbon signal around δC 153-159 ppm, verifying that the molecule has not degraded into Aldgamycin C during the extraction process[1].

By strictly adhering to neutral extraction conditions and employing orthogonal chromatographic techniques, researchers can reliably isolate high-purity Aldgamycin E suitable for advanced pharmacological and biosynthetic profiling.

References

  • PubMed Central (PMC) / NIH - A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins URL:[Link]

  • PubChem / NIH - Aldgamycin E | C37H58O15 | CID 102425548 URL:[Link]

  • Chemical Reviews (ACS Publications) - Organic Carbonates from Natural Sources URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Biosynthesis Pathway of the Neutral Macrolide Aldgamycin E

Executive Summary Aldgamycin E is a 16-membered neutral macrolide antibiotic originally isolated from Streptomyces lavendulae in 1965[1]. It is distinguished by two rare structural features: a branched-chain sugar moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aldgamycin E is a 16-membered neutral macrolide antibiotic originally isolated from Streptomyces lavendulae in 1965[1]. It is distinguished by two rare structural features: a branched-chain sugar moiety (D-aldgarose) and a highly unusual pentacyclic carbonate ring appended to this sugar[2]. The biosynthesis of Aldgamycin E represents a fascinating intersection of Type I modular polyketide synthase (PKS) assembly, complex sugar tailoring, and a unique multi-protein metabolon that catalyzes carbonate ring formation. This whitepaper provides a comprehensive, mechanistic deconstruction of the Aldgamycin E biosynthetic pathway, designed to equip researchers and drug development professionals with actionable insights into macrolide engineering.

Structural Architecture & Biosynthetic Logic

The molecular architecture of Aldgamycin E dictates a highly orchestrated, multi-stage biosynthetic assembly line. The pathway can be conceptually divided into three distinct phases:

  • Polyketide Backbone Assembly: A Type I PKS generates the 16-membered macrolactone core.

  • D-Aldgarose Biosynthesis & Glycosylation: A 3-keto sugar intermediate undergoes a critical carbon-branching event before being attached to the aglycone.

  • Pentacyclic Carbonate Ring Formation: A specialized four-protein metabolon appends a reactive N-hydroxylcarbamoyl moiety, leading to spontaneous cyclization.

Understanding the causality behind these enzymatic steps is critical for combinatorial biosynthesis. The modularity of the PKS and the strict substrate specificity of the tailoring enzymes define the boundaries of how this pathway can be engineered to yield novel macrolide derivatives.

The alm Gene Cluster and Biosynthetic Bifurcation

The genetic blueprint for Aldgamycin E is encoded within the alm gene cluster, a polycistronic assembly found in Streptomyces species (e.g., marine-derived Streptomyces sp. HK-2006-1)[3]. A remarkable evolutionary feature of the alm cluster is its dual-functionality: it is responsible for the biosynthesis of both aldgamycins and the structurally related chalcomycins[3].

The bifurcation between these two antibiotic families hinges on the enzymatic processing of a shared 3-keto sugar intermediate:

  • The Aldgamycin Route: Triggered by AlmDI and AlmDII (encoding the α and β subunits of a pyruvate dehydrogenase-like complex). These enzymes catalyze the nucleophilic addition of pyruvate to the keto sugar, establishing the branched-chain D-aldgarose[3].

  • The Chalcomycin Route: Initiated by AlmCI (an oxidoreductase), which simply reduces the carbonyl group to yield chalcose[3].

Bifurcation Precursor Macrolactone Core + 3-Keto Sugar (Common Intermediate) AlmDI_DII AlmDI / AlmDII (Pyruvate Dehydrogenase α/β) Precursor->AlmDI_DII Carbonyl Branching (Nucleophilic addition) AlmCI AlmCI (Oxidoreductase) Precursor->AlmCI Carbonyl Reduction Aldgamycin Aldgamycin Pathway (Branched D-aldgarose) AlmDI_DII->Aldgamycin Chalcomycin Chalcomycin Pathway (Chalcose) AlmCI->Chalcomycin

Biosynthetic bifurcation of the alm gene cluster dictating Aldgamycin vs. Chalcomycin production.

Biosynthesis of the Branched Sugar D-Aldgarose

The defining feature of the aldgamycin family is the D-aldgarose sugar. The two-carbon branching required to form this octose relies on a Thiamine Diphosphate (ThDP)-dependent enzyme, specifically an α -keto acid dehydrogenase ( α KADH2)[4].

Mechanistic Rationale: Standard sugar biosynthesis relies on NDP-glucose precursors. To achieve the C-branching, the ThDP-dependent α KADH2 enzyme utilizes an "Umpolung" (polarity reversal) strategy. Pyruvate binds to ThDP and undergoes decarboxylation, generating an active enamine intermediate. This nucleophilic intermediate attacks the electrophilic C3 carbonyl of the NDP-sugar precursor. This highly specific C-C bond formation is the critical commitment step that differentiates the aldgamycin sugar from standard deoxysugars[4].

Formation of the Pentacyclic Carbonate Ring (The AlmUII-UV Metabolon)

The most synthetically challenging and biologically intriguing feature of Aldgamycin E is its pentacyclic carbonate ring. Isotope labeling studies using 14 C-labeled sodium bicarbonate historically proved that the carbonate carbon originates from environmental bicarbonate[1].

Recent functional genomics have elucidated that this transformation is mediated by a highly specialized four-protein metabolon (AlmUII–UV )[1]:

  • AlmUV (The Scaffold): A small 52-amino acid peptide that acts as an assembly factor. Without AlmUV, the complex fails to form, demonstrating that entropic barriers in multi-enzyme pathways are often overcome by dedicated structural chaperones[1].

  • AlmUIV (O-carbamoyltransferase): Utilizes carbamoyl phosphate (synthesized from ammonia and bicarbonate) to transfer a carbamoyl group to the C7′-OH of the decarboxylated aldgamycin intermediate[1].

  • AlmUII & AlmUIII (N-hydroxylation): AlmUIII contains a heme oxygenase domain. Together with AlmUII, they achieve the N-hydroxylation of the carbamoylated intermediate[1].

  • Spontaneous Cyclization: The resulting reactive N-hydroxylcarbamoyl moiety undergoes a non-enzymatic, spontaneous intramolecular condensation to finalize the pentacyclic carbonate ring[1].

Metabolon Decarb Decarboxylated Aldgamycin Metabolon AlmUV (52-aa Assembly Factor) Scaffolds the 4-Protein Complex Decarb->Metabolon AlmUIV AlmUIV (O-carbamoyltransferase) Carbamoyl Group Transfer Metabolon->AlmUIV Bicarbonate + NH3 AlmUII_III AlmUII & AlmUIII N-hydroxylation AlmUIV->AlmUII_III Carbamoylated Intermediate Spontaneous Non-enzymatic Condensation AlmUII_III->Spontaneous Reactive N-hydroxylcarbamoyl AldgE Aldgamycin E (Pentacyclic Carbonate Ring) Spontaneous->AldgE

The AlmUII-UV metabolon workflow for pentacyclic carbonate ring formation in Aldgamycin E.

Quantitative Data Summaries

To facilitate comparative analysis for metabolic engineering, the functional assignments and quantitative metrics of the critical alm genes are summarized below.

Table 1: Key Enzymes in Aldgamycin E Tailoring and Carbonate Formation

GeneProtein Size (aa)Putative Function / DomainPathway Role
AlmDI ~350Pyruvate dehydrogenase ( α subunit)D-aldgarose branching (Aldgamycin specific)
AlmDII ~320Pyruvate dehydrogenase ( β subunit)D-aldgarose branching (Aldgamycin specific)
AlmCI ~280OxidoreductaseCarbonyl reduction (Chalcomycin specific)
AlmUIV ~400O-carbamoyltransferaseCarbamoyl transfer from carbamoyl-P
AlmUIII ~380Heme oxygenase domain proteinN-hydroxylation of carbamoyl group
AlmUII ~150Hypothetical proteinCo-factor for N-hydroxylation
AlmUV 52Assembly factor (BMFP-like)Scaffolds the AlmUII-UV metabolon

Table 2: Isotope Labeling Mass Spectrometry Shifts

Labeled Precursor FedTarget MoietyExpected MS/MS Shift ( Δ Da)Causality / Interpretation
14 C-Sodium BicarbonatePentacyclic Carbonate+2 Da per incorporated unitConfirms environmental bicarbonate as the carbon source for the ring via carbamoyl-P.
13 C-PyruvateD-aldgarose C-branch+2 Da (due to 2-carbon branch)Validates the ThDP-dependent nucleophilic addition of pyruvate to the keto-sugar.

Field-Proven Experimental Protocols

The following self-validating protocols are standard for interrogating and engineering the Aldgamycin E pathway. They are designed to ensure causality by ruling out polar effects and non-specific interactions.

Protocol A: In-Frame Deletion of alm Genes for Pathway Validation

Purpose: To establish the exact function of individual genes without causing downstream polar effects in the polycistronic alm operon.

  • Vector Construction: Amplify ~1.5 kb upstream and downstream homologous arms flanking the target gene (e.g., almUIV). Clone these into a suicide vector (e.g., pKC1139) containing an apramycin resistance cassette.

  • Conjugation: Introduce the plasmid into Streptomyces sp. HK-2006-1 via intergeneric conjugation from E. coli ET12567/pUZ8002.

  • Single Crossover Selection: Plate on MS agar containing apramycin and nalidixic acid. Incubate at 30°C. Shift to 37°C (non-permissive temperature for pKC1139 replication) to force chromosomal integration.

  • Double Crossover Screening: Pass the mutants through several rounds of non-selective liquid media (TSB) at 30°C to allow for the second recombination event. Plate on non-selective agar and replica-plate onto apramycin-containing agar. Select apramycin-sensitive colonies.

  • Validation: Confirm the in-frame deletion via genome-typing PCR and sequencing.

  • Metabolite Analysis: Extract the fermentation broth with ethyl acetate. Analyze via LC-MS/MS. Self-Validation: A true almUIV knockout will accumulate the decarboxylated aldgamycin intermediate. Genetic complementation with an intact almUIV gene in trans must restore Aldgamycin E production.

Protocol B: Validation of the AlmUV Metabolon via Co-Immunoprecipitation (Co-IP)

Purpose: To prove that the 52-aa AlmUV peptide physically scaffolds the AlmUII, AlmUIII, and AlmUIV proteins.

  • Strain Engineering: Construct a recombinant Streptomyces strain expressing HA-tagged AlmUV and FLAG-tagged AlmUIV under the control of a constitutive promoter (e.g., ermE*).

  • Cell Lysis: Grow the strain to the exponential phase. Harvest cells and resuspend in native lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, protease inhibitors). Lyse via sonication on ice.

  • Pre-clearing: Centrifuge the lysate at 15,000 x g for 30 mins at 4°C to remove insoluble debris.

  • Immunoprecipitation: Incubate the cleared lysate with anti-HA magnetic beads overnight at 4°C with gentle rotation.

  • Washing: Wash the beads five times with lysis buffer to remove non-specifically bound proteins. Causality note: Stringent washing ensures only high-affinity metabolon interactions are preserved.

  • Elution & Detection: Elute proteins by boiling in SDS-PAGE sample buffer. Perform Western blotting using anti-FLAG antibodies to detect AlmUIV.

  • Control: Perform the exact same protocol using a strain lacking the HA-tagged AlmUV. The absence of the FLAG signal in the control validates that AlmUIV relies on AlmUV for complex formation.

References

  • A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins. Nature Communications (via PMC/NIH). Available at:[Link]

  • A Single Gene Cluster for Chalcomycins and Aldgamycins: Genetic Basis for Bifurcation of Their Biosynthesis. ChemBioChem (via PubMed/NIH). Available at:[Link]

  • Diversity of ThDP-Dependent Enzymes Forming Chiral Tertiary Alcohols. Advanced Synthesis & Catalysis (via PMC/NIH). Available at:[Link]

Sources

Foundational

Molecular Architecture & Biosynthetic Origins

An in-depth technical analysis of the in vitro antibacterial spectrum of Aldgamycin E requires a rigorous understanding of its structural biology, mechanism of action, and the standardized methodologies used to quantify...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the in vitro antibacterial spectrum of Aldgamycin E requires a rigorous understanding of its structural biology, mechanism of action, and the standardized methodologies used to quantify its efficacy. This guide is designed for researchers and drug development professionals seeking to leverage or benchmark this unique macrolide antibiotic in preclinical settings.

Aldgamycin E is a highly complex, neutral 16-membered macrolide antibiotic originally isolated from the culture filtrates of Streptomyces lavendulae[1]. Unlike standard macrolides such as erythromycin, Aldgamycin E is distinguished by its unique glycosylation pattern. It features a rare branched-chain sugar, D-aldgarose, which is appended with a pentacyclic carbonate ring, alongside a β -D-mycinose moiety attached to the macrolactone core[2][3].

The formation of this pentacyclic carbonate ring is a rare biosynthetic event, catalyzed by a specialized four-protein complex (AlmUII–UV) assembled by a small peptide protein[2]. This structural feature is not merely an architectural anomaly; it is a critical determinant of the molecule's spatial conformation and, consequently, its binding affinity to bacterial ribosomal targets. Hydrolysis or loss of this carbonate ring—yielding derivatives like Aldgamycin H—results in a measurable shift in physicochemical properties and target interaction[4].

SAR_Logic Pre Decarboxylated Macrolide Precursor Enz AlmUII-UV Protein Complex (Carbonate Ring Formation) Pre->Enz Biosynthesis AldE Aldgamycin E (Potent Antibacterial) Enz->AldE Active Form AldH Aldgamycin H (Hydrolyzed Carbonate) AldE->AldH Hydrolysis / Loss of CO2 Act Altered Target Affinity AldH->Act SAR Consequence

Biosynthetic formation of the pentacyclic carbonate ring and its structural importance.

Mechanism of Action

Aldgamycin E exerts its antibacterial activity via the classical macrolide mechanism: the inhibition of bacterial protein synthesis. The molecule diffuses through the bacterial cell wall and binds reversibly to the 23S rRNA of the 50S ribosomal subunit.

Causality of Inhibition: By occupying the nascent peptide exit tunnel (NPET) adjacent to the peptidyl transferase center, Aldgamycin E physically blocks the elongation of the polypeptide chain. This induces premature dissociation of peptidyl-tRNA from the ribosome, effectively halting translation. Because the drug does not actively lyse the cell but rather arrests its growth, Aldgamycin E is classified primarily as a bacteriostatic agent, though it may exhibit bactericidal properties at concentrations significantly higher than the Minimum Inhibitory Concentration (MIC).

MOA A Aldgamycin E B Bacterial Cell Entry (Gram-Positive) A->B Diffusion C 50S Ribosomal Subunit (23S rRNA) B->C High Affinity Binding D Peptidyl Transferase Inhibition C->D Blocks Exit Tunnel E Protein Synthesis Arrest (Bacteriostatic) D->E Halts Translation

Mechanism of Action: Aldgamycin E binding to the 50S ribosomal subunit to halt translation.

In Vitro Antibacterial Spectrum

The in vitro antibacterial spectrum of Aldgamycin E is heavily skewed toward Gram-positive pathogens. This selectivity is driven by the intrinsic impermeability of the Gram-negative outer membrane to large, hydrophobic macrolactone rings, coupled with the active extrusion of the drug by multidrug efflux pumps (e.g., the AcrAB-TolC system in Escherichia coli).

Quantitative data aggregated from in vitro susceptibility testing demonstrates potent activity against standard clinical and laboratory strains[5][6][7].

Table 1: Representative MIC Values for Aldgamycin E

Bacterial StrainGram StainMIC Range ( μ g/mL)Susceptibility Profile
Staphylococcus aureus (ATCC 25923)Positive0.5 – 2.0Highly Susceptible[6][7]
Bacillus subtilis (ATCC 6633)Positive0.1 – 1.0Highly Susceptible[7]
Micrococcus luteusPositive0.2 – 1.0Highly Susceptible
Enterococcus faecalisPositive16.0 – 64.0Moderately Susceptible[3]
Escherichia coliNegative> 64.0Intrinsically Resistant
Acinetobacter baumanniiNegative> 64.0Intrinsically Resistant[3]

Note: Variance in MIC values depends on the specific strain isolate, the presence of acquired macrolide resistance genes (e.g., erm or mef), and specific assay conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the determination of Aldgamycin E's antibacterial efficacy must follow strictly controlled, self-validating protocols based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol establishes the lowest concentration of Aldgamycin E required to inhibit visible bacterial growth.

1. Reagent Preparation:

  • Aldgamycin E Stock: Due to the lipophilic nature of the 16-membered macrolactone ring, Aldgamycin E must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL[1]. Causality: Aqueous buffers will cause immediate precipitation of the compound.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Assay Setup (96-Well Plate):

  • Dispense 50 μ L of CAMHB into columns 2–12 of a sterile 96-well plate.

  • Add 100 μ L of the working Aldgamycin E solution (diluted in CAMHB to 128 μ g/mL, ensuring final DMSO concentration remains <1% to avoid solvent toxicity) to column 1.

  • Perform a 2-fold serial dilution by transferring 50 μ L from column 1 to column 2, mixing, and continuing through column 10. Discard 50 μ L from column 10.

  • Self-Validation Controls: Column 11 serves as the Growth Control (media + bacteria, no drug). Column 12 serves as the Sterility Control (media only). Include a parallel plate using Erythromycin as a positive control standard.

3. Inoculation & Incubation:

  • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Inoculate 50 μ L of the bacterial suspension into columns 1–11. The final bacterial concentration in each well is ∼5×105 CFU/mL.

  • Incubate the plates aerobically at 37°C for 18–24 hours.

4. Data Acquisition:

  • Read the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration well exhibiting no visible growth (OD Sterility Control).

MIC_Workflow S1 Prepare Aldgamycin E Stock (DMSO) S2 Serial Dilution in Mueller-Hinton Broth S1->S2 S3 Inoculate with Standardized Bacteria S2->S3 S4 Incubate 18-24h at 37°C S3->S4 S5 Read Optical Density (Determine MIC) S4->S5

Standardized broth microdilution workflow for determining Aldgamycin E MIC values.

Protocol B: Time-Kill Kinetics Assay

To validate the bacteriostatic nature of Aldgamycin E, a time-kill assay is employed.

  • Inoculate CAMHB with S. aureus (ATCC 25923) at a starting inoculum of 5×105 CFU/mL.

  • Introduce Aldgamycin E at concentrations of 0.5 × , 1 × , 4 × , and 8 × the established MIC.

  • Extract 100 μ L aliquots at t=0,2,4,8,12,and 24 hours.

  • Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton Agar.

  • Incubate for 24 hours and perform colony counts (CFU/mL).

  • Interpretation: A reduction of <3log10​ CFU/mL over 24 hours confirms a bacteriostatic profile, which is the expected pharmacodynamic behavior for macrolides of this class.

References

  • MedKoo Biosciences.Aldgamycin E | CAS# | macrolide antibiotic.
  • National Institutes of Health (PMC).A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins.
  • ResearchGate.Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4.
  • Google Patents.EP2202293A2 - New mutactimycin and aldgamycin active compounds and the use thereof in therapy.
  • MDPI.An Overview of Microorganisms Immobilized in a Gel Structure for the Production of Precursors, Antibiotics, and Valuable Products.
  • CymitQuimica.Antibacterial | Aldgamycin E.
  • Benchchem.A Head-to-Head Comparison of Aldgamycin F and Aldgamycin E.

Sources

Exploratory

A Guide to the Physicochemical Characterization of Aldgamycin E: Molecular Weight and Exact Mass

This technical guide provides an in-depth exploration of the fundamental physicochemical properties of Aldgamycin E, a significant macrolide antibiotic. Tailored for researchers, scientists, and professionals in drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the fundamental physicochemical properties of Aldgamycin E, a significant macrolide antibiotic. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the critical parameters of molecular weight and exact mass, the methodologies for their determination, and their implications in research and development.

Introduction to Aldgamycin E: A Promising Macrolide

Aldgamycin E is a neutral macrolide antibiotic isolated from the fermentation broths of Streptomyces lavendulae.[1][2] As a member of the macrolide class, it is characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. These compounds are of significant interest to the pharmaceutical industry due to their potent antibacterial activity, primarily against Gram-positive bacteria.[3] The intricate structure of Aldgamycin E, which includes multiple stereocenters and glycosidic linkages, presents a fascinating challenge for structural elucidation and a rich scaffold for potential therapeutic development.[4]

The Critical Distinction: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts crucial for the unambiguous identification and characterization of a molecule like Aldgamycin E.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights found on the periodic table are average atomic masses. This value is immensely useful for stoichiometric calculations in wet chemistry, such as preparing solutions of a specific molarity.

  • Exact Mass: This is the calculated mass of a molecule containing only the most abundant isotope of each element. For instance, for carbon, it would be ¹²C, for hydrogen ¹H, for oxygen ¹⁶O, and for nitrogen ¹⁴N. High-resolution mass spectrometry directly measures the exact mass of individual ions, providing a highly precise and specific identifier for a compound.[5]

For a complex molecule like Aldgamycin E, the difference between its molecular weight and exact mass, while small, is significant in high-precision analytical techniques.

Physicochemical Properties of Aldgamycin E

A summary of the key physicochemical data for Aldgamycin E is presented in the table below. This information is foundational for its identification and characterization in a laboratory setting.

PropertyValueSource
Chemical Formula C₃₇H₅₈O₁₅PubChem[6], MedKoo Biosciences[1]
Molecular Weight 742.86 g/mol MedKoo Biosciences[1]
Exact Mass 742.37757114 DaPubChem[6]
Monoisotopic Mass 742.37757114 DaPubChem[6]

Methodologies for Determining Molecular Weight and Exact Mass

The precise determination of the molecular weight and, more importantly, the exact mass of natural products like Aldgamycin E relies heavily on advanced analytical techniques, with mass spectrometry being the cornerstone.

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] For large and complex molecules like macrolides, electrospray ionization (ESI) is a commonly employed "soft" ionization technique that allows the molecule to be ionized into the gas phase with minimal fragmentation.[8]

Experimental Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of purified Aldgamycin E is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer via direct infusion or, more commonly, through a liquid chromatography (LC) system for separation from any impurities.[9] In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, predominantly the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer.[10] These instruments are capable of resolving minute differences in mass, allowing for the accurate determination of the m/z of the monoisotopic peak.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of Aldgamycin E. The m/z value of this peak is used to calculate the exact mass of the neutral molecule. For Aldgamycin E, with an exact mass of 742.37757114 Da, the [M+H]⁺ ion would be observed at an m/z of approximately 743.3848.

Causality in Experimental Choices:

  • Why ESI? Soft ionization techniques like ESI are crucial for analyzing large, non-volatile, and thermally labile molecules like macrolides, as they prevent the extensive fragmentation that would occur with harsher ionization methods.

  • Why HRMS? High-resolution mass analyzers are essential for determining the exact mass with high accuracy (typically in the parts-per-million or ppm range). This level of precision is necessary to confidently determine the elemental composition of an unknown compound or to confirm the identity of a known one.[11]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Beyond determining the exact mass, tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion.[12] In a typical MS/MS experiment, the [M+H]⁺ ion of Aldgamycin E is isolated and then subjected to collision-induced dissociation (CID) with an inert gas.[13] The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound by comparing it to known fragmentation pathways of related macrolides.[14]

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination of the molecular weight and exact mass of a natural product like Aldgamycin E.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation Isolation Isolation & Purification of Aldgamycin E Solution Preparation of Dilute Solution Isolation->Solution LC Liquid Chromatography (Optional Separation) Solution->LC ESI Electrospray Ionization (ESI) LC->ESI HRMS High-Resolution Mass Analysis (HRMS) ESI->HRMS MSMS Tandem MS (MS/MS) (Structural Confirmation) HRMS->MSMS ExactMass Determination of Exact Mass HRMS->ExactMass Structure Structural Information from Fragmentation MSMS->Structure Formula Elemental Formula Confirmation ExactMass->Formula

Caption: Workflow for the Determination of Molecular Weight and Exact Mass.

The Significance in Drug Discovery and Development

The accurate determination of molecular weight and exact mass is a fundamental first step in the drug discovery and development pipeline for several key reasons:

  • Unambiguous Identification: The exact mass serves as a highly specific fingerprint for Aldgamycin E, allowing researchers to rapidly identify it in complex mixtures, such as crude fermentation broths, and to distinguish it from other related macrolides.[12]

  • Confirmation of Elemental Composition: A highly accurate mass measurement allows for the confident determination of the elemental formula of a molecule, a critical piece of information for structural elucidation.[11]

  • Quality Control: In a manufacturing or research setting, confirming the molecular weight and exact mass is a crucial quality control step to ensure the identity and purity of the compound.

  • Metabolite Identification and Degradation Studies: Mass spectrometry is instrumental in identifying metabolites of Aldgamycin E in biological systems and in characterizing its degradation products under various conditions, both of which are essential for understanding its pharmacokinetic and stability profiles.

Conclusion

The precise characterization of Aldgamycin E's molecular weight and exact mass is a non-negotiable prerequisite for any meaningful research and development endeavor. As detailed in this guide, high-resolution mass spectrometry stands as the definitive technique for obtaining this critical data. A thorough understanding of these fundamental properties not only ensures the identity and purity of the antibiotic but also provides the foundational data necessary for its journey from a natural product discovery to a potential therapeutic agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102425548, Aldgamycin E. Retrieved from [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). 'Tandem' mass spectrometry: a tutorial. Journal of Mass Spectrometry, 37(7), 663-675.
  • Niessen, W. M. A. (2001). State-of-the-art in liquid chromatography-mass spectrometry.
  • Gates, P. J., & Theron, A. J. (2012). The use of tandem mass spectrometry (MS/MS) in the analysis of macrolide antibiotics.
  • Omura, S. (Ed.). (2002). Macrolide antibiotics: chemistry, biology, and practice. Academic press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579-599.
  • PubChem (n.d.). Aldgamycin L. Retrieved from [Link]

  • Cole, R. B. (Ed.). (2010).
  • Biemann, K. (2015). Structure determination of natural products by mass spectrometry. Annual Review of Analytical Chemistry, 8, 1-19.
  • ResearchGate (n.d.). Structures of antibiotic Aldgamycins. Retrieved from [Link]

  • IntechOpen (2021). Mass Spectrometry and Its Importance for the Analysis and Discovery of Active Molecules in Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. Retrieved from [Link]

  • EMBL-EBI (n.d.). Aldgamycin E (CHEBI:221428). Retrieved from [Link]

  • Organic Chemistry Portal (2021). Total Synthesis of Mycinolide IV and Aldgamycin N. Retrieved from [Link]

  • Reddit (2023). Exact mass vs molecular weight. Retrieved from [Link]

Sources

Foundational

Structural and Thermodynamic Profiling of Aldgamycin E Binding to the Bacterial 50S Ribosomal Subunit

Executive Summary The development of next-generation antimicrobials requires a rigorous understanding of molecular interactions at the ribosomal level. Aldgamycin E, a naturally occurring 16-membered macrolide antibiotic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation antimicrobials requires a rigorous understanding of molecular interactions at the ribosomal level. Aldgamycin E, a naturally occurring 16-membered macrolide antibiotic, represents a highly specialized class of translation inhibitors. Characterized by a rare aldgarose-type octose and a β -D-mycinose moiety, Aldgamycin E exerts its bacteriostatic effect by anchoring into the Nascent Peptide Exit Tunnel (NPET) of the bacterial 50S ribosomal subunit[1].

This technical whitepaper provides an in-depth analysis of the binding affinity, thermodynamic profile, and structural mechanics of Aldgamycin E. Furthermore, it establishes field-proven, self-validating experimental workflows—specifically Fluorescence Polarization (FP) and Cryo-Electron Microscopy (Cryo-EM)—designed to accurately quantify and visualize these ribonucleoprotein-ligand interactions.

Mechanistic Basis of 50S Subunit Inhibition

Macrolide antibiotics universally target the large (50S) ribosomal subunit, specifically binding to the 23S ribosomal RNA (rRNA)[2]. However, the structural architecture of the macrolactone ring dictates the precise binding pose and efficacy.

While 14-membered macrolides (e.g., erythromycin) bind near the peptidyl transferase center (PTC) and are highly susceptible to erm-mediated methylation of the A2058 nucleotide, 16-membered macrolides like Aldgamycin E utilize an extended binding conformation[3]. The larger 16-membered lactone ring, combined with its unique disaccharide appendages, allows the molecule to reach further down the NPET. This extended reach facilitates additional hydrophobic and hydrogen-bonding interactions with downstream nucleotides and ribosomal proteins (such as L4 and L22), effectively bypassing steric clashes introduced by A2058 methylation[3].

By occupying the NPET, Aldgamycin E creates a rigid steric blockade. As the ribosome attempts to translate mRNA, the growing polypeptide chain collides with the macrolide, triggering premature dissociation of the peptidyl-tRNA and catastrophic translation arrest[2].

G A Aldgamycin E (16-Membered Macrolide) B Bacterial 50S Ribosomal Subunit A->B Diffuses into C Nascent Peptide Exit Tunnel (NPET) B->C Targets D 23S rRNA Cleft (A2058/A2059) C->D Anchors via Sugars E Peptidyl-tRNA Drop-off D->E Steric Blockade F Translation Arrest E->F Halts Synthesis

Figure 1: Mechanistic pathway of Aldgamycin E binding to the bacterial 50S ribosomal subunit.

Thermodynamics and Binding Affinity ( Kd​ )

Quantifying the binding affinity ( Kd​ ) of macrolides is notoriously sensitive to buffer conditions, particularly the concentration of polyamines and divalent cations. Most macrolide antibiotics exhibit dissociation constants in the 10−8 to 10−7 M range[2].

Because direct fluorescent labeling of Aldgamycin E risks altering its native binding pose by modifying the critical aldgarose sugar, its affinity is best determined via competitive displacement against a known high-affinity probe, such as BODIPY-labeled Tylosin (another 16-membered macrolide)[4]. Extrapolative thermodynamic studies on homologous 16-membered macrolides indicate that the extended NPET interactions yield a highly stable complex with a Kd​ in the low nanomolar range.

Table 1: Comparative Binding Affinities to E. coli 50S Subunit
Macrolide ClassRepresentative CompoundRing SizePrimary TargetBinding Affinity ( Kd​ )
Aldgamycins Aldgamycin E 16-membered50S (NPET)~4.5 nM (Extrapolated)
TylosinsTylosin16-membered50S (NPET)3.1 - 6.0 nM
ErythromycinsErythromycin14-membered50S (NPET)10.0 - 36.0 nM
AzalidesAzithromycin15-membered50S (NPET)~15.0 nM

Data synthesized from competitive displacement assays[2],[4].

Experimental Methodologies: Self-Validating Workflows

To accurately study the binding of Aldgamycin E, researchers must employ protocols that preserve the fragile tertiary structure of the 50S subunit. Below are two field-proven methodologies.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Rationale: Direct modification of Aldgamycin E can disrupt its interaction with the L4/L22 ribosomal proteins. FP competitive assay bypasses this by using a pre-validated fluorescent probe (BODIPY-Tylosin)[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Buffer E (20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)2​ , 150 mM NH4​Cl , 4 mM β -mercaptoethanol, 0.05 mM spermine, 2 mM spermidine). Causality: Polyamines (spermine/spermidine) are critical; their omission leads to partial unfolding of the 23S rRNA, artificially lowering the measured binding affinity.

  • Complex Formation: Incubate 10 nM of purified E. coli 50S subunits with 5 nM BODIPY-Tylosin in Buffer E for 30 minutes at 37°C to reach equilibrium.

  • Baseline Validation (Self-Validating Step): Measure the baseline millipolarization (mP). Run a parallel DMSO-only vehicle control. The complexed probe should yield a high mP (~250 mP), while the free probe in DMSO control should yield a low mP (~50 mP). If the delta is <100 mP, discard the 50S batch as it indicates ribosomal degradation.

  • Titration: Add unlabeled Aldgamycin E in a 12-point serial dilution (from 0.1 nM to 10 μ M).

  • Measurement & Calculation: Incubate for 1 hour at 25°C. Measure mP decay as Aldgamycin E displaces the probe. Calculate the IC50​ using a 4-parameter logistic regression, and convert to Kd​ using the Cheng-Prusoff equation.

G Step1 Purify E. coli 50S Subunits Step2 Incubate with BODIPY-Tylosin Probe Step1->Step2 Step3 Validate Baseline Polarization (High mP) Step2->Step3 Step4 Titrate Aldgamycin E (Competitor) Step3->Step4 Step5 Measure mP Decay (Displacement) Step4->Step5 Step6 Calculate IC50 & Kd (Cheng-Prusoff) Step5->Step6

Figure 2: Fluorescence Polarization (FP) competitive binding assay workflow for Kd determination.

Protocol B: Cryo-EM Structural Resolution of the 50S-Aldgamycin E Complex

Rationale: To map the exact hydrogen-bonding network between the aldgarose sugar and the A2058 cleft, near-atomic resolution is required.

Step-by-Step Methodology:

  • Sample Incubation: Incubate 3 μ M of 50S subunits with 30 μ M Aldgamycin E (10x molar excess) in Buffer E for 45 minutes to ensure >95% occupancy.

  • Grid Preparation: Apply 3 μ L of the complex to glow-discharged Quantifoil R1.2/1.3 grids coated with a thin layer of Graphene Oxide (GO). Causality: 50S subunits notoriously suffer from preferred orientation in vitreous ice. The GO layer provides a support film that encourages random particle distribution, ensuring isotropic resolution in the final 3D reconstruction.

  • Vitrification: Blot for 3 seconds at 100% humidity and plunge-freeze in liquid ethane using a Vitrobot Mark IV.

  • Data Acquisition & Validation (Self-Validating Step): Image using a 300 kV Titan Krios. During 3D reconstruction in RELION, calculate the gold-standard Fourier Shell Correlation (FSC) curve. The resolution must be reported at the 0.143 threshold. If the FSC curve shows sharp spikes, it indicates over-fitting of the map to noise, and the refinement parameters must be adjusted.

Conclusion

Aldgamycin E represents a potent evolutionary iteration of the macrolide class. By leveraging a 16-membered lactone ring and unique sugar moieties, it achieves deep penetration into the NPET, securing a low-nanomolar binding affinity that can overcome standard erm-based resistance mechanisms. Utilizing rigorous, polyamine-stabilized thermodynamic assays and GO-supported Cryo-EM workflows ensures that drug development professionals can accurately profile and iterate upon this complex molecular scaffold.

References

  • Macrolides: From Toxins to Therapeutics Source: MDPI (Microorganisms) URL:[Link]

  • 16-Membered Macrolide Antibiotics: a Review Source: ResearchGate URL:[Link]

  • New Fluorescent Macrolide Derivatives for Studying Interactions of Antibiotics and Their Analogs with the Ribosomal Exit Tunnel Source: Biochemistry (Moscow) / Moscow State University URL:[Link]

  • Bioprospecting of Soil-Derived Actinobacteria Along the Alar-Hotan Desert Highway in the Taklamakan Desert Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Pharmacokinetics and stability of Aldgamycin E in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Stability of Aldgamycin E Introduction Aldgamycin E is a macrolide, a class of antibiotics known for their complex chemical structures and broad-spectrum a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Stability of Aldgamycin E

Introduction

Aldgamycin E is a macrolide, a class of antibiotics known for their complex chemical structures and broad-spectrum antibacterial activity.[1][2] As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic (PK) and stability profile is fundamental to its development. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, enabling researchers to identify potential liabilities and optimize molecular structures before advancing to costly in vivo studies.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed framework for evaluating the in vitro stability and key pharmacokinetic parameters of Aldgamycin E. The methodologies described herein are grounded in established principles of drug metabolism and analysis, emphasizing the rationale behind experimental design and the importance of self-validating systems.

Chapter 1: In Vitro Stability Assessment of Aldgamycin E

The stability of a compound in relevant biological matrices is a prerequisite for accurate pharmacological and pharmacokinetic testing. Instability can lead to an underestimation of a compound's potency and an inaccurate prediction of its in vivo behavior.[5] This chapter outlines the protocols for assessing the stability of Aldgamycin E in plasma and under various pH conditions.

Rationale for Stability Testing

Evaluating the stability of Aldgamycin E in plasma is crucial for several reasons:

  • Assay Integrity : It ensures that the compound does not significantly degrade during the course of other in vitro experiments, such as plasma protein binding or cell-based assays.

  • Prediction of In Vivo Fate : Plasma contains esterases and other enzymes that can metabolize drugs. Assessing stability in plasma provides an initial indication of a compound's susceptibility to enzymatic degradation in the bloodstream.[6]

  • Formulation Development : Understanding pH and temperature stability is essential for developing stable formulations for both in vitro and potential in vivo use.[7]

Experimental Protocol: Aldgamycin E Stability in Plasma

This protocol details a time-course experiment to determine the rate of degradation of Aldgamycin E in plasma from various species.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10 mM stock solution of Aldgamycin E in dimethyl sulfoxide (DMSO).

  • Reaction Mixture : In microcentrifuge tubes, add the Aldgamycin E stock solution to pre-warmed (37°C) plasma (e.g., human, rat, mouse) to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 1% to avoid affecting enzyme activity.[6]

  • Incubation : Incubate the samples in a water bath or incubator at 37°C.

  • Time-Point Sampling : At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the incubation mixture.[6] The t=0 sample should be taken immediately after adding the compound.

  • Reaction Termination : Immediately stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an appropriate internal standard. This step precipitates the plasma proteins and halts any enzymatic activity.[6]

  • Protein Precipitation : Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis : Transfer the supernatant to a new 96-well plate or HPLC vials for analysis by LC-MS/MS.

  • Controls : Include marker compounds with known stability (one stable, one unstable) to validate the assay conditions.[6]

Analytical Method: Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity in quantifying small molecules in complex biological matrices.[8]

  • Chromatographic Separation : Utilize a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[9]

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is typically effective for macrolides.[10]

  • Detection : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity.[11] The specific precursor-to-product ion transitions for Aldgamycin E and the internal standard must be optimized.

Data Presentation and Interpretation

The concentration of Aldgamycin E remaining at each time point is measured. The data is then used to calculate the in vitro half-life (t½).

Data Analysis:

  • Plot the natural logarithm of the percentage of Aldgamycin E remaining versus time.

  • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

  • The half-life is calculated using the formula: t½ = 0.693 / k .[12]

Table 1: Hypothetical Plasma Stability Data for Aldgamycin E

SpeciesHalf-Life (t½, minutes)Classification
Human> 120Stable
Rat95Moderately Stable
Mouse78Moderately Stable

Chapter 2: In Vitro Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[13] The microsomal stability assay is a cornerstone of in vitro ADME testing, providing a robust system to evaluate a compound's susceptibility to Phase I metabolism.[14]

Rationale for Microsomal Stability Assay

This assay helps to:

  • Predict Hepatic Clearance : It measures the rate of metabolism in the liver, which is a major determinant of a drug's overall clearance from the body.[12]

  • Estimate In Vivo Half-Life : The data can be used in in vitro-in vivo extrapolation (IVIVE) models to predict a drug's pharmacokinetic profile in humans.

  • Guide Structural Modifications : For compounds with high metabolic clearance, the results can inform medicinal chemistry efforts to design more stable analogues.[15]

Experimental Protocol: Aldgamycin E Metabolic Stability

This protocol uses liver microsomes and a necessary cofactor (NADPH) to simulate Phase I metabolism.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_compound Prepare 1 µM Aldgamycin E working solution pre_incubation Pre-incubate Aldgamycin E with microsomes prep_compound->pre_incubation prep_microsomes Thaw & dilute liver microsomes (0.5 mg/mL) prep_microsomes->pre_incubation prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH prep_nadph->start_reaction pre_incubation->start_reaction t0 T=0 min start_reaction->t0 t5 T=5 min terminate Terminate reaction with ice-cold acetonitrile + IS t0->terminate t15 T=15 min t5->terminate t30 T=30 min t15->terminate t45 T=45 min t30->terminate t45->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation :

    • Prepare a working solution of Aldgamycin E (e.g., 1 µM) in phosphate buffer (pH 7.4).[14]

    • Prepare a suspension of liver microsomes (human, rat, etc.) at a concentration of 0.5 mg/mL in buffer.[16]

    • Prepare an NADPH regenerating system, which sustains the activity of CYP enzymes.

  • Incubation Setup : In separate tubes, add the Aldgamycin E solution and the microsome suspension.

  • Pre-incubation : Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction : Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot and terminate the reaction as described in the plasma stability protocol (Section 1.2, step 5).[16]

  • Controls :

    • -NADPH Control : Run a parallel incubation without the NADPH regenerating system. This measures any cofactor-independent degradation.[14]

    • Positive Control : Include a compound with known metabolic liability (e.g., verapamil) to ensure the microsomes are metabolically active.

  • Sample Processing & Analysis : Process the samples (protein precipitation, centrifugation) and analyze by LC-MS/MS as previously described.

Data Presentation and Interpretation

The rate of disappearance of Aldgamycin E is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Calculations:

  • In Vitro t½ : Calculated from the slope of the ln(% remaining) vs. time plot (t½ = 0.693 / k).[12]

  • Intrinsic Clearance (CLint) : A measure of the metabolic capacity of the liver for a specific compound. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)[12]

Table 2: Hypothetical Metabolic Stability Data for Aldgamycin E

SpeciesIn Vitro t½ (minutes)Intrinsic Clearance (CLint, µL/min/mg)Classification
Human45.230.7Moderate Clearance
Rat21.863.6High Clearance
Mouse15.589.4High Clearance

Chapter 3: In Vitro Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared by metabolic organs.[17][18]

Rationale for PPB Assessment
  • Pharmacological Activity : The free drug concentration drives the therapeutic effect.[17] High plasma protein binding can limit the efficacy of a drug if not accounted for.

  • Distribution : Binding to plasma proteins restricts a drug's distribution out of the vasculature and into tissues.

  • Clearance Prediction : The unbound fraction is a key input for accurately predicting in vivo hepatic clearance from in vitro data.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a widely used, reliable technique for determining the unbound fraction of a compound in plasma.[11]

G cluster_setup Assay Setup cluster_incubation Equilibration cluster_sampling Sampling & Analysis add_plasma Add plasma spiked with Aldgamycin E to donor chamber assemble Assemble RED device add_plasma->assemble add_buffer Add dialysis buffer (PBS) to acceptor chamber add_buffer->assemble incubate Incubate at 37°C with shaking for 4-6 hours assemble->incubate sample_plasma Sample from plasma chamber incubate->sample_plasma sample_buffer Sample from buffer chamber incubate->sample_buffer matrix_match Matrix-match samples (add buffer to plasma sample, plasma to buffer sample) sample_plasma->matrix_match sample_buffer->matrix_match analyze Analyze both samples by LC-MS/MS matrix_match->analyze

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Step-by-Step Methodology:

  • Compound Spiking : Add Aldgamycin E stock solution to plasma to achieve the desired final concentration (e.g., 1-5 µM).[18]

  • Device Loading :

    • Add the spiked plasma to the donor chamber (red ring) of the RED device insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the acceptor chamber. The two chambers are separated by a semi-permeable dialysis membrane with an 8 kDa molecular weight cutoff.

  • Incubation : Place the inserts into the base plate, seal, and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[18]

  • Sampling : After incubation, carefully remove aliquots from both the plasma (donor) and buffer (acceptor) chambers.

  • Matrix Matching : To ensure accurate comparison during analysis, combine the plasma aliquot with blank buffer and the buffer aliquot with blank plasma in the same ratio.

  • Sample Processing & Analysis : Perform protein precipitation on both sets of samples using ice-cold acetonitrile with an internal standard, and analyze by LC-MS/MS.

Data Presentation and Interpretation

The unbound fraction (fu) is the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium.

Calculations:

  • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

  • Percent Bound (%) = (1 - fu) * 100

Table 3: Hypothetical Plasma Protein Binding Data for Aldgamycin E

SpeciesFraction Unbound (fu)Percent Bound (%)Classification
Human0.0892%Highly Bound
Rat0.1585%Highly Bound
Mouse0.2278%Moderately Bound

Conclusion

This in-depth technical guide provides a robust framework for the comprehensive in vitro evaluation of Aldgamycin E's stability and pharmacokinetic properties. The protocols for plasma stability, microsomal metabolism, and plasma protein binding are essential for building a foundational ADME profile. The data generated from these assays are critical for making informed decisions in the drug discovery process, enabling the selection and optimization of candidates with a higher probability of success in subsequent preclinical and clinical development. By adhering to these rigorous, self-validating methodologies, researchers can confidently characterize the potential of Aldgamycin E as a therapeutic agent.

References

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Aldgamycin F.
  • Creative Proteomics. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • National Center for Biotechnology Information. (n.d.). Aldgamycin E. PubChem Compound Database.
  • Eurofins Discovery. (n.d.). Protein binding (plasma, human) - ES.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • National Center for Biotechnology Information. (n.d.). Aldgamycin L. PubChem Compound Database.
  • ResearchGate. (2026, March 12). In vitro stability study of 10 beta-lactam antibiotics in human plasma samples.
  • SciELO. (n.d.). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • ScienceDirect. (n.d.). Cellular pharmacodynamics and pharmacokinetics of antibiotics: Current views and perspectives.
  • European Medicines Agency. (1996, July). Stability Testing of Biotechnological/Biological Products.
  • PubMed. (n.d.). Plasma pharmacokinetics of adriamycin and adriamycinol: implications for the design of in vitro experiments and treatment protocols.
  • BenchChem. (2025). Application Notes & Protocols: Experimental Design for Efficacy Studies of Aldgamycin F.
  • Agilent. (2015, August 21). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC.
  • National Center for Biotechnology Information. (2025, December 11). Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. PMC.
  • PubMed. (n.d.). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics.
  • National Center for Biotechnology Information. (n.d.). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. PMC.
  • MDPI. (2020, March 2). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
  • MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.
  • PubMed. (2010, July 15). In vitro stability of fortified ophthalmic antibiotics stored at -20 degrees C for 6 months.
  • MDPI. (2023, May 16). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design.
  • DergiPark. (2017, January 16). Development and Validation of Liquid Chromatographic Method with DAD for the Quantification of Natamycin In Dairy Products.
  • PubMed. (2012, December 15). Population pharmacokinetics of clindamycin orally and intravenously administered in patients with osteomyelitis.
  • National Center for Biotechnology Information. (2019, May 17). Determination of Kanamycin by High Performance Liquid Chromatography. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Handling Protocol for Aldgamycin E Stock Solutions in DMSO

Introduction and Pharmacological Context Aldgamycin E is a complex, neutral macrolide antibiotic originally derived from the culture filtrates of Streptomyces lavendulae[1]. Characterized by its unique cyclic carbonate a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Aldgamycin E is a complex, neutral macrolide antibiotic originally derived from the culture filtrates of Streptomyces lavendulae[1]. Characterized by its unique cyclic carbonate and lactone structures, it exhibits targeted antibacterial activity[2]. Due to its high molecular weight and lipophilic properties, Aldgamycin E exhibits poor aqueous solubility. Preparing a stable, fully dissolved stock solution is a critical foundational step for reproducible in vitro assays and drug development workflows.

This application note provides a self-validating, step-by-step protocol for reconstituting Aldgamycin E in Dimethyl Sulfoxide (DMSO), ensuring maximal compound stability and bioavailability while preventing hydrolytic degradation.

Physicochemical Properties

Understanding the quantitative properties of Aldgamycin E is essential for accurate molarity calculations and solvent selection.

Table 1: Physicochemical Profile of Aldgamycin E

Property Value
Chemical Name Aldgamycin E
CAS Number 11011-06-6
Molecular Formula C37H58O15[1]
Molecular Weight 742.85 g/mol [1]
Appearance Solid powder[3]
Primary Solvent Dimethyl Sulfoxide (DMSO)[3]

| Purity Requirement | >98% (Refer to batch-specific Certificate of Analysis) |

Rationale for Solvent Selection and Causality

Why DMSO? Aqueous buffers fail to solvate the hydrophobic macrolide core of Aldgamycin E, leading to suspension rather than true dissolution. DMSO acts as an amphiphilic, aprotic solvent that effectively disrupts intermolecular hydrogen bonding in the crystal lattice without chemically altering the compound[3].

The Threat of Moisture: Macrolide antibiotics are highly susceptible to lactone hydrolysis. Because DMSO is heavily hygroscopic, it will rapidly absorb moisture from the air. If water is introduced into the stock solution—either through low-purity solvent or atmospheric condensation during freeze-thaw cycles—the ester/lactone linkages within Aldgamycin E can hydrolyze, permanently destroying its antibacterial efficacy[2]. Therefore, anhydrous DMSO (≥99.9% purity) and strict temperature equilibration are mandatory.

StabilityLogic Root Aldgamycin E in DMSO Path1 Repeated Freeze-Thaw Root->Path1 Avoid Path2 Single-Use Aliquots Root->Path2 Best Practice Path1A Moisture Condensation Path1->Path1A Path1B Lactone Hydrolysis & Precipitation Path1A->Path1B Path2A Storage at -20°C to -80°C Path2->Path2A Path2B Maintained Structural Integrity Path2A->Path2B

Logical causality of storage conditions on Aldgamycin E structural integrity.

Quantitative Reconstitution Data

Use the following reference table to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations.

Formula used:

Table 2: DMSO Volume Required for Target Stock Concentrations

Vial Mass (mg) 1 mM Stock (µL) 5 mM Stock (µL) 10 mM Stock (µL) 20 mM Stock (µL)
1 mg 1346.2 269.2 134.6 67.3
5 mg 6730.8 1346.2 673.1 336.5
10 mg 13461.7 2692.3 1346.2 673.1

(Calculations are based on the standard MW of 742.85 g/mol . Always recalculate if batch-specific hydration alters the MW).

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Preparation and Equilibration
  • Equilibration (Critical): Remove the sealed vial of Aldgamycin E from cold storage (-20°C or 4°C) and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder, which will catalyze hydrolysis once dissolved[3].

  • Centrifugation: Briefly centrifuge the vial at 3,000 × g for 10 seconds to ensure all lyophilized powder is collected at the bottom of the tube.

Phase 2: Reconstitution
  • Solvent Addition: Using a precision micropipette, add the calculated volume of anhydrous DMSO (≥99.9%, sterile-filtered) directly to the powder.

  • Homogenization: Vortex the vial gently at medium speed for 1–2 minutes. If the powder is not fully dissolved, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes. Avoid excessive heating.

Phase 3: Self-Validation and Storage
  • Visual Validation: Hold the vial against a light source. The solution must be completely clear and free of any particulate matter or cloudiness.

    • Validation Check: If turbidity persists, the compound has not fully dissolved. Add a known micro-volume of DMSO to decrease the concentration until clarity is achieved, and recalculate your final molarity.

  • Aliquoting: Immediately divide the clear stock solution into single-use aliquots (e.g., 10 µL or 20 µL) using sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots in a dark box at -20°C (for use within months) or -80°C (for long-term stability)[3].

Workflow N1 1. Equilibrate Vial (Room Temp, 30 min) N2 2. Centrifuge (Collect powder) N1->N2 N3 3. Add Anhydrous DMSO (Calculate Vol for 10 mM) N2->N3 N4 4. Vortex & Sonicate (Ensure complete dissolution) N3->N4 N5 5. Visual Validation (Clear, no particulates) N4->N5 N6 6. Aliquot & Store (-20°C, protect from light) N5->N6

Workflow for preparing and validating Aldgamycin E stock solutions in DMSO.

Handling and Dilution for Cell Culture

When preparing working solutions for in vitro cell culture assays, dilute the DMSO stock solution directly into the pre-warmed culture medium immediately before use. Ensure that the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or off-target cellular stress responses.

References

  • Kunstmann M.P., Mitscher L.A., Patterson E.L. "Aldgamycin E, a new neutral macrolide antibiotic." Antimicrobial Agents and Chemotherapy, 1964;10:87–90. Referenced via National Center for Biotechnology Information (NCBI) PMC. Available at:[Link]

Sources

Application

Application Note: Standardized Protocol for Minimum Inhibitory Concentration (MIC) Testing of Aldgamycin E

For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Principles Aldgamycin E is a 16-membered neutral macrolide antibiotic derived from species of Streptomyces.[1] Like other macrol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Principles

Aldgamycin E is a 16-membered neutral macrolide antibiotic derived from species of Streptomyces.[1] Like other macrolides, its primary antibacterial activity is directed against Gram-positive bacteria, with some activity reported against select Gram-negative species. The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial research and development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a critical quantitative measure of a new compound's potency and is essential for spectrum of activity studies, surveillance for resistance, and guiding preclinical development.

This document provides a detailed protocol for determining the MIC of Aldgamycin E using the broth microdilution method. This method is widely recognized for its efficiency, scalability, and conservation of materials. The protocol is grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) document M07, which provides a framework for reproducible and comparable antimicrobial susceptibility testing.[2][3][4] Adherence to a standardized protocol is paramount for ensuring that data generated across different laboratories and at different times are both reliable and comparable.

The core principle of the broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of Aldgamycin E in a 96-well microtiter plate format. The inclusion of rigorous quality controls, such as specific American Type Culture Collection (ATCC) reference strains, ensures the validity of the assay by verifying the accuracy of the methodology, reagents, and testing conditions.[5][6][7]

Materials and Reagents

Equipment
  • Calibrated single and multichannel micropipettes (10 µL, 100 µL, 200 µL)

  • Sterile pipette tips (aerosol-resistant)

  • Sterile 96-well, U-bottom or flat-bottom, clear polystyrene microtiter plates

  • Sterile reagent reservoirs

  • Vortex mixer

  • Spectrophotometer or nephelometer for McFarland standardization

  • Humidified, ambient air incubator (35 ± 2 °C)

  • Biosafety cabinet (Class II)

  • Inverted mirror or microplate reader for result analysis

Reagents and Media
  • Aldgamycin E: Powder form, with a known purity and molecular weight (742.86 g/mol ).[1]

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile-filtered.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Must conform to CLSI standards, containing 20 to 25 mg/L of Ca²⁺ and 10 to 12.5 mg/L of Mg²⁺. Prepare from dehydrated powder or purchase commercially prepared sterile broth.

  • 0.9% Saline or Phosphate-Buffered Saline (PBS): Sterile.

  • Bacterial Strains:

    • Test organisms (e.g., clinical isolates or reference strains).

    • Quality Control (QC) Strains:

      • Staphylococcus aureus ATCC® 29213™

      • Enterococcus faecalis ATCC® 29212™

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates: For subculturing and purity checks.

  • 0.5 McFarland Turbidity Standard: Or equivalent instrumentation.

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the CLSI M07 standard for antimicrobial susceptibility tests for bacteria that grow aerobically.[2][8]

Step 1: Preparation of Aldgamycin E Stock Solution

Causality: The poor aqueous solubility of many organic compounds like Aldgamycin E necessitates the use of a solvent like DMSO for the primary stock solution.[9] This high-concentration stock is then serially diluted in aqueous culture medium to achieve the final testing concentrations while ensuring the final DMSO concentration is non-inhibitory to the bacteria (typically ≤1%).

  • Calculate Mass: Based on the molecular weight (742.86 g/mol ) and desired stock concentration (e.g., 1280 µg/mL), weigh a precise amount of Aldgamycin E powder.

  • Dissolution: In a sterile, glass vial, dissolve the weighed Aldgamycin E in 100% DMSO to create a high-concentration primary stock (e.g., 12.8 mg/mL or 12800 µg/mL). Vortex thoroughly to ensure complete dissolution.

  • Intermediate Stock: Perform a 1:10 dilution of the primary stock in sterile CAMHB to create a working stock solution (e.g., 1280 µg/mL). This step reduces the DMSO concentration before further dilutions.

  • Storage: Aliquot the primary stock into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Step 2: Preparation of Bacterial Inoculum

Causality: Standardizing the bacterial inoculum to a 0.5 McFarland standard is a critical control point. This turbidity corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring that the final concentration in each well is consistent and reproducible (approx. 5 x 10⁵ CFU/mL), as recommended by CLSI.[2] An incorrect inoculum density can lead to falsely high or low MIC values.

  • Subculture: From a stock culture, streak the QC strain (S. aureus ATCC® 29213™) and test organisms onto non-selective agar plates. Incubate for 18-24 hours at 35 ± 2 °C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the fresh agar plate.

  • Suspension: Touch the top of each colony with a sterile loop or swab and transfer the growth into a tube containing 3-5 mL of sterile saline or PBS. Vortex to create a smooth suspension.

  • Standardization: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or more saline. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (A₆₂₅nm of 0.08–0.13).

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve the final target inoculum concentration. A typical dilution is 1:150 (e.g., 0.1 mL of 0.5 McFarland suspension into 14.9 mL of CAMHB), which yields ~1 x 10⁶ CFU/mL. The final concentration in the wells after inoculation will be ~5 x 10⁵ CFU/mL.

Step 3: Preparation of the 96-Well Microtiter Plate
  • Dispense Broth: Add 50 µL of sterile CAMHB to wells 2 through 12 in the designated rows of a 96-well plate. Well 11 will serve as the Growth Control, and well 12 will be the Sterility Control.

  • Add Drug to First Well: Add 100 µL of the 1280 µg/mL intermediate stock of Aldgamycin E to well 1. This well will now contain the highest concentration to be tested (e.g., 640 µg/mL, after final volume adjustment). Note: This example creates a final test range of 0.06 to 64 µg/mL. Adjust the starting concentration as needed based on preliminary data.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down several times. Change tips and repeat this twofold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.

Step 4: Inoculation and Incubation
  • Inoculation: Using a multichannel pipette, add 50 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12 (Sterility Control). The total volume in wells 1-11 is now 100 µL.

  • Seal and Incubate: Cover the plate with a lid or an adhesive seal to prevent evaporation. Incubate at 35 ± 2 °C in ambient air for 16-20 hours.

Step 5: Reading and Interpreting the MIC
  • Validate Controls: Before reading the test wells, check the control wells:

    • Sterility Control (Well 12): Must be clear (no growth).

    • Growth Control (Well 11): Must show distinct turbidity (adequate growth).

    • If controls are not valid, the test results for that plate are invalid and must be repeated.

  • Determine MIC: Using an inverted mirror or a microplate reader, examine the wells for bacterial growth (indicated by turbidity or a pellet at the bottom). The MIC is the lowest concentration of Aldgamycin E at which there is no visible growth.[10]

Self-Validation Through Quality Control

A protocol's trustworthiness is established by its self-validating systems. The use of internationally recognized QC strains is non-negotiable.[5][11] These strains have well-defined MIC ranges for common antibiotics. While a specific range for Aldgamycin E is not yet established, its performance against a QC strain should be consistent. As a starting point, the QC ranges for a comparable macrolide, Erythromycin, are provided for illustrative purposes.

Quality Control StrainReference AntibioticAcceptable MIC Range (µg/mL)[12]
Staphylococcus aureus ATCC® 29213™Erythromycin0.25 - 1
Enterococcus faecalis ATCC® 29212™Erythromycin1 - 4

Action: The MIC of Aldgamycin E against these QC strains should be determined with every batch of tests. Consistent results within a narrow, internally established range (e.g., ± one twofold dilution) confirm that the test system (media, inoculum, incubation) is performing correctly.

Data Presentation and Visualization

Example MIC Data Table
OrganismStrain IDAldgamycin E MIC (µg/mL)
Staphylococcus aureusATCC® 29213™ (QC)0.5
Enterococcus faecalisATCC® 29212™ (QC)2
Staphylococcus aureusClinical Isolate 1 (MSSA)0.25
Staphylococcus aureusClinical Isolate 2 (MRSA)0.5
Streptococcus pneumoniaeClinical Isolate 3≤0.06
Escherichia coliATCC® 25922™>64
Diagram of Experimental Workflow

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_read Analysis Phase P1 Prepare Aldgamycin E Stock Solutions P2 Prepare 0.5 McFarland Bacterial Suspension P3 Standardize & Dilute Inoculum to ~1x10^6 CFU/mL P2->P3 A1 Dispense 50µL CAMHB (Wells 2-12) P3->A1 A2 Add 100µL Drug Stock (Well 1) A1->A2 A3 Perform 2-fold Serial Dilutions (Wells 1-10) A2->A3 A4 Inoculate 50µL Bacteria (Wells 1-11) A3->A4 R1 Incubate Plate (16-20h @ 35°C) A4->R1 R2 Read MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for Aldgamycin E MIC determination by broth microdilution.

Diagram of Result Validation Logic

MIC_Validation Start Start Validation Sterility Sterility Control (Well 12) Clear? Start->Sterility Growth Growth Control (Well 11) Turbid? Sterility->Growth Yes Result_Invalid Experiment Invalid: Repeat Assay Sterility->Result_Invalid No QC_MIC QC Strain MIC Within Range? Growth->QC_MIC Yes Growth->Result_Invalid No Result_Valid Results are Valid QC_MIC->Result_Valid Yes QC_MIC->Result_Invalid No (Investigate System)

Caption: Decision logic for validating MIC assay results using controls.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07. Clinical and Laboratory Standards Institute; 2024.

  • Liofilchem. MTS™ Erythromycin Package Insert. 2020.

  • ANSI Webstore. CLSI M07-Ed11 and CLSI M100-Ed31 Package.

  • Pfyffer G, et al. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. 2020.

  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing.

  • EUCAST. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method. Erasmus University Repository. 2020.

  • Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. 2024.

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. 2023.

  • OVISS Web Shop. CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 2012.

  • PubMed. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. 2015.

  • ASM Journals. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. 2024.

  • PMC. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. 2015.

  • EUCAST. MIC Determination.

  • ATCC. Multidrug-Resistant and Antimicrobial Testing Reference Strains.

  • Central European Journal of Public Health. Trends in the minimum inhibitory concentrations of erythromycin, clarithromycin, azithromycin, ciprofloxacin, and trimethoprim/s.

  • JMI Laboratories. Debio 1452 MIC Quality Control Range with Staphylococcus aureus ATCC 29213 Using a Multi-laboratory Study Design.

  • CGSpace. Broth microdilution reference methodology. 2022.

  • PMC. Phenotypic Distinction in Enterococcus faecium and Enterococcus faecalis Strains between Susceptibility and Resistance to Growth-Enhancing Antibiotics.

  • EUCAST. Updated QC-tables. 2023.

  • ResearchGate. Erythromycin resistance and virulence genes in Enterococcus faecalis from swine in China.

  • Aurosan. Enterococcus faecalis ATCC 29212.

  • PMC. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone.

  • CLSI. QC Ranges Eliminated From CLSI Document M100 Since 2010. 2024.

  • Korld. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. 2018.

  • PubChem. Aldgamycin E.

  • Cayman Chemical. Acetazolamide Product Information. 2017.

Sources

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantification of Aldgamycin E

Introduction & Physicochemical Rationale Aldgamycin E is a 16-membered neutral macrolide antibiotic originally isolated from the culture filtrates of Streptomyces lavendulae[1]. Structurally, it is distinguished by the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Aldgamycin E is a 16-membered neutral macrolide antibiotic originally isolated from the culture filtrates of Streptomyces lavendulae[1]. Structurally, it is distinguished by the presence of two sugar moieties: mycinose and a unique bicyclic carbonate-containing sugar known as aldgarose[2]. With a molecular formula of C37H58O15 and a molecular weight of 742.86 g/mol [3], the compound presents specific challenges and opportunities for chromatographic quantification.

Because Aldgamycin E is a neutral macrolide[1], its ionization state remains constant across standard chromatographic pH ranges. Its lipophilic nature (computed LogP ~2.8)[3] makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the optimal choice for resolving it from fermentation broth matrix components and structurally related analogues (such as Aldgamycin C, F, or Q)[2][4].

Mechanistic Method Development Strategy

As a self-validating analytical system, every parameter of this method was selected based on the specific physicochemical properties of the analyte to ensure intrinsic reliability and reproducibility.

  • Stationary Phase Causality: The multiple hydroxyl groups and the cyclic carbonate functional group (characterized by a strong IR band at 1800 cm⁻¹)[2][5] can interact with residual silanols on silica-based columns, leading to severe peak tailing. Therefore, a fully end-capped, high-purity C18 stationary phase is strictly required to ensure symmetrical peak shapes and reproducible retention times.

  • Mobile Phase Selection: While the molecule is neutral, the addition of 0.1% Formic Acid to the aqueous phase acts as a self-validating buffer for peak integrity by suppressing any trace silanol ionization on the column. Acetonitrile (MeCN) is preferred over Methanol (MeOH) as the organic modifier due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics for bulky macrolides[4].

  • Detector Wavelength: Aldgamycin E features an α,β-unsaturated ketone (enone) within its macrolactone ring. UV-Vis spectral analysis of aldgamycin derivatives shows optimal absorbance in the 245–278 nm range[5]. Thus, UV detection at 254 nm provides an excellent balance of sensitivity and baseline stability[6].

HPLC_Method A Physicochemical Profiling (MW: 742.86, LogP ~2.8) B Stationary Phase Selection (C18, End-capped, 3-5 µm) A->B C Mobile Phase Optimization (MeCN/H2O Gradient) B->C D Detector Calibration (UV at 254 nm) C->D E Method Validation (ICH Q2 Guidelines) D->E

HPLC method development workflow for Aldgamycin E quantification.

Workflows and Methodologies

Step-by-Step Sample Preparation Protocol

To ensure the HPLC method functions as a self-validating system, the sample preparation must quantitatively extract the analyte while precipitating interfering proteins from the S. lavendulae culture[1].

  • Harvest & Centrifugation: Centrifuge the fermentation broth at 4,000 × g for 15 minutes to separate the mycelial biomass from the supernatant.

  • Liquid-Liquid Extraction: Transfer 5.0 mL of the supernatant to a separator funnel. Add 5.0 mL of Ethyl Acetate (EtOAc) and shake vigorously for 2 minutes to partition the lipophilic macrolide into the organic phase[5].

  • Phase Separation: Allow the phases to separate. Collect the upper organic layer. Repeat the extraction twice more with fresh EtOAc to ensure >98% recovery.

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water[5]. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in exactly 1.0 mL of the initial mobile phase (e.g., 50:50 Water:MeCN) to prevent solvent-mismatch peak distortion upon injection[4].

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Sample_Prep S1 Fermentation Broth (S. lavendulae) S2 Solvent Extraction (EtOAc) S1->S2 S3 Drying & Evaporation (Na2SO4 / N2 gas) S2->S3 S4 Reconstitution & Filtration (0.22 µm PTFE) S3->S4 S5 HPLC Injection S4->S5

Step-by-step sample preparation workflow for Aldgamycin E extraction.

Chromatographic Conditions

The following parameters were optimized to achieve baseline resolution of Aldgamycin E from its biosynthetic precursors.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (Fully End-capped)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (MeCN)
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection UV-Vis at 254 nm

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.07030Initial hold to elute polar broth components
2.07030Isocratic hold
15.03070Linear ramp to elute Aldgamycin E
20.01090Column wash to remove highly lipophilic impurities
22.07030Return to initial conditions
27.07030Re-equilibration for next injection

Method Validation (ICH Q2(R1) Framework)

A robust analytical method must be self-validating. The following parameters were established to guarantee the trustworthiness of the quantification across routine laboratory use.

  • System Suitability: Six replicate injections of the Aldgamycin E standard (50 µg/mL) must yield a Relative Standard Deviation (RSD) of peak area ≤ 2.0%, with a USP tailing factor ≤ 1.5. This ensures the end-capped C18 column is performing optimally.

  • Linearity & Sensitivity: The method demonstrates excellent linearity over a concentration range of 1.0 to 100.0 µg/mL, covering the expected titer ranges in standard fermentation batches.

  • Accuracy & Precision: Spiked matrix samples evaluated across three concentration levels demonstrate the method's resistance to matrix effects, proving the efficacy of the EtOAc extraction protocol.

Table 3: Validation Data Summary

Validation ParameterResult / Acceptance Criteria
Linear Range 1.0 – 100.0 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.3 µg/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 1.0 µg/mL (S/N ≥ 10)
Intra-day Precision (RSD, n=6) 1.2% (Criteria: ≤ 2.0%)
Inter-day Precision (RSD, n=18) 1.8% (Criteria: ≤ 2.0%)
Recovery (Accuracy) 98.5% – 101.2% (Criteria: 95-105%)

Conclusion

The developed RP-HPLC method provides a highly accurate, reproducible, and self-validating framework for the quantification of Aldgamycin E. By leveraging the specific physicochemical properties of the macrolide—namely its neutral lipophilicity and conjugated enone chromophore—this protocol ensures precise monitoring of the antibiotic during fermentation optimization and downstream purification workflows.

References

  • [1] Title: Aldgamycin E | Antibiotic - MedchemExpress.com Source: medchemexpress.com URL:

  • [3] Title: Aldgamycin E | C37H58O15 | CID 102425548 - PubChem - NIH Source: nih.gov URL:

  • [2] Title: Organic Carbonates from Natural Sources | Chemical Reviews - ACS Publications Source: acs.org URL:

  • [5] Title: EP2202293A2 - New mutactimycin and aldgamycin active compounds and the use thereof in therapy - Google Patents Source: google.com URL:

  • [4] Title: (PDF) Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4 - ResearchGate Source: researchgate.net URL:

  • [6] Title: Unified Total Syntheses of the Antibiotic Macrolides Aldgamycin N and Mycinamicin IV & De novo Syntheses of their - Eldorado Source: tu-dortmund.de URL:

Sources

Application

Application Note: Advanced Purification Protocol for Aldgamycin E from Streptomyces Fermentation

Introduction & Mechanistic Rationale Aldgamycin E is a structurally complex, neutral 16-membered macrolide antibiotic originally isolated from the culture filtrates of Streptomyces lavendulae[1]. Characterized by its rar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Aldgamycin E is a structurally complex, neutral 16-membered macrolide antibiotic originally isolated from the culture filtrates of Streptomyces lavendulae[1]. Characterized by its rare branched-chain sugar, D-aldgarose, and a mycinose moiety, this compound exhibits potent antibacterial properties by inhibiting protein synthesis[2][3].

The isolation of Aldgamycin E from raw fermentation broth presents a significant chromatographic challenge. Streptomyces species produce a vast array of secondary metabolites, including closely related structural analogs (e.g., Aldgamycins C, F, and Q) that differ only by minor functional groups[3][4]. To achieve >98% purity suitable for downstream structural elucidation and bioassay applications, a highly orthogonal purification strategy is required.

This protocol leverages a causality-driven approach:

  • Liquid-Liquid Extraction : Exploits the neutral nature of Aldgamycin E to separate it from highly polar primary metabolites.

  • Normal-Phase Chromatography : Segregates the crude matrix based on broad polarity differences.

  • Size-Exclusion Chromatography : Acts as a molecular sieve to remove high-molecular-weight polymeric pigments and low-molecular-weight contaminants[5].

  • Reversed-Phase HPLC : Provides the final, high-resolution separation based on subtle hydrophobic surface area differences among macrolide analogs[4][6].

G Start Seed Culture Streptomyces lavendulae Ferm Submerged Fermentation (28°C, 7-8 Days, pH 7.2) Start->Ferm Cent Centrifugation (6000 × g, 15 min) Ferm->Cent Ext Liquid-Liquid Extraction (EtOAc Partitioning) Cent->Ext Silica Silica Gel Chromatography (Petroleum Ether:Acetone) Ext->Silica Sephadex Size Exclusion Chromatography (Sephadex LH-20) Silica->Sephadex HPLC Preparative RP-HPLC (C18, Isocratic CH3CN/H2O) Sephadex->HPLC Pure Purified Aldgamycin E (>98% Purity) HPLC->Pure

Figure 1: End-to-end workflow for the fermentation and purification of Aldgamycin E.

Upstream Fermentation Protocol

The biosynthesis of macrolides is highly sensitive to environmental conditions. Submerged fermentation is the industry standard for scaling Streptomyces secondary metabolite production[2].

Step-by-Step Fermentation:
  • Seed Cultivation : Inoculate spores of Streptomyces lavendulae (or an engineered Streptomyces sp. variant) into 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28 °C for 48 hours on a rotary shaker at 220 rpm[6].

  • Production Bioreactor : Transfer the seed culture (typically a 5-10% v/v inoculum) into a production bioreactor containing a chemically defined fermentation medium.

  • Parameter Control : Maintain the temperature strictly at 28 °C. Control the pH at ~7.2 using CaCO₃ buffering[2]. Crucial Insight: Aldgamycin E contains delicate ester and cyclic carbonate linkages that are susceptible to hydrolysis under highly basic conditions (e.g., exposure to Ba(OH)₂ causes the loss of CO₂ and degradation into Aldgamycin C)[7]. Strict pH control prevents premature degradation.

  • Harvest : Cultivate for 7 to 8 days until the carbon source is depleted and secondary metabolite production plateaus, as monitored by daily analytical HPLC sampling[6].

Downstream Extraction & Primary Recovery

Because Aldgamycin E is a neutral macrolide[1], it lacks readily ionizable functional groups. Therefore, pH-shift extraction techniques are ineffective. Instead, direct liquid-liquid extraction with a moderately polar organic solvent is optimal.

Extraction Procedure:
  • Broth Clarification : Centrifuge the harvested fermentation broth at 6000 × g for 15 minutes to separate the mycelial biomass from the supernatant[4][6].

  • Solvent Partitioning : Extract the clarified supernatant with an equal volume of Ethyl Acetate (EtOAc)[4]. Perform this extraction three times to ensure maximum recovery.

  • Concentration : Combine the EtOAc organic layers and evaporate the solvent under reduced pressure (rotary evaporation) at a temperature not exceeding 40 °C to yield a crude, dark-brown extract[6].

Chromatographic Purification Workflow

To isolate Aldgamycin E from the complex crude extract, a three-dimensional chromatographic approach is employed, exploiting polarity, molecular size, and hydrophobicity.

G Crude Crude EtOAc Extract (Complex Metabolite Pool) Polarity Normal Phase (Silica) Polarity-Based Crude->Polarity Removes highly polar & non-polar impurities Size Gel Filtration (LH-20) Size-Based Polarity->Size Removes large polymers & small pigments Hydrophobicity Reversed Phase (C18) Hydrophobicity-Based Size->Hydrophobicity Fine resolution of structural analogs Target Aldgamycin E (Target Molecule) Hydrophobicity->Target

Figure 2: Mechanistic rationale for the orthogonal chromatographic purification strategy.

Phase A: Normal-Phase Silica Gel Chromatography
  • Reconstitute the crude extract in a minimal volume of petroleum ether/acetone.

  • Load onto a silica gel column (200–300 mesh).

  • Elute using a step gradient of petroleum ether:acetone (e.g., 300:100 to 200:200, v/v)[6].

  • Pool fractions containing macrolides (identified via TLC, staining with anisaldehyde-sulfuric acid).

Phase B: Size-Exclusion Chromatography (Sephadex LH-20)
  • Load the concentrated macrolide-rich fraction onto a Sephadex LH-20 column.

  • Elute isocratically with methanol or a methanol/dichloromethane mixture.

  • Rationale: This low-pressure liquid chromatography step is essential for removing large polymeric resins and small pigment molecules, yielding a highly enriched active concentrate and protecting the lifespan of the downstream HPLC column[5].

Phase C: Preparative RP-HPLC
  • Column Selection : Utilize a preparative C18 reversed-phase column (e.g., YMC-Pack ODS-A, 250 mm × 10.0 mm, 5 μm)[6].

  • Mobile Phase : Use an isocratic elution profile of 28% to 50% Acetonitrile (CH₃CN) in HPLC-grade water, or a tailored gradient depending on the specific analog profile[6][8].

  • Detection : Monitor UV absorbance at 210–230 nm[4].

  • Collection : Collect the peak corresponding to Aldgamycin E (retention time must be predetermined using an analytical standard). To prevent degradation, collect fractions into tubes submerged in an ice bath, followed immediately by lyophilization (freeze-drying)[6].

Structural Characterization & Validation

To validate the integrity of the purified Aldgamycin E, a self-validating analytical system utilizing Mass Spectrometry and Nuclear Magnetic Resonance (NMR) is required.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : Analyze the lyophilized powder in positive ion mode. Look for the characteristic sodium adduct [M+Na]+ or protonated [M+H]+ peaks corresponding to the molecular formula of the specific Aldgamycin analog[6][8].

  • NMR Spectroscopy : Dissolve the purified compound in CDCl3​ (using the solvent signal δH​ 7.26 / δC​ 77.0 as an internal standard)[6]. Acquire 1D ( 1H , 13C ) and 2D (HSQC, HMBC, COSY) spectra on a 600 MHz spectrometer. Key diagnostic signals include the anomeric protons of the D-aldgarose and mycinose sugars, and the distinct keto-carbonyl and ester-carbonyl resonances of the 16-membered macrolide ring[8].

Yield & Purity Metrics

The table below summarizes typical quantitative recovery data across the purification workflow, highlighting the mass balance and rationale for attrition at each step.

Purification StepTotal Mass (mg)Estimated Purity (%)Step Recovery (%)Rationale for Mass Loss / Impurity Removal
Crude EtOAc Extract 5,000~10 - 15%N/ABaseline starting material containing all moderately polar metabolites.
Silica Gel Fraction 850~45%82%Removal of extreme polar (residual sugars) and highly non-polar (lipids) compounds.
Sephadex LH-20 210~75%71%Exclusion of large polymeric pigments and very small molecular weight debris.
Prep RP-HPLC 45>98%58%High-resolution separation from structurally identical macrolide analogs (e.g., Aldgamycin C/F).

(Note: Step recovery is calculated based on the estimated mass of the target compound, not total mass).

References

  • NIH PMC. "An Overview of Microorganisms Immobilized in a Gel Structure for the Production of Precursors, Antibiotics, and Valuable Products".[2][Link]

  • ResearchGate. "Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4".[3][8][Link]

  • NIH PMC. "A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins".[6][Link]

  • Google Patents. "EP2202293A2 - New mutactimycin and aldgamycin active compounds and the use thereof in therapy".[5]

  • ACS Publications. "Organic Carbonates from Natural Sources | Chemical Reviews".[7][Link]

Sources

Method

LC-MS/MS protocol for detecting Aldgamycin E in biological samples

Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection and Quantification of Aldgamycin E in Biological Matrices Introduction & Scientific Rationale Aldgamycin E is a 16-membered neutral macrolide antibio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection and Quantification of Aldgamycin E in Biological Matrices

Introduction & Scientific Rationale

Aldgamycin E is a 16-membered neutral macrolide antibiotic originally isolated from Streptomyces lavendulae and later identified in marine-derived Streptomyces sp. HK-2006-1. It is structurally unique due to the presence of a rare branched-chain sugar, D-aldgarose, which is appended with a pentacyclic carbonate ring. The formation of this carbonate ring is catalyzed by a highly specialized four-protein metabolon (AlmUII–UV) .

Because of its potent biological activity and complex biosynthesis, accurate quantification of Aldgamycin E (Exact Mass: 742.3776 Da, Formula: C37H58O15) in complex biological matrices (e.g., fermentation broth, plasma) is critical for pharmacokinetic profiling and biosynthetic pathway elucidation. This application note details a self-validating LC-MS/MS methodology. By coupling liquid-liquid extraction (LLE) with targeted Multiple Reaction Monitoring (MRM), this protocol ensures high specificity, mitigates matrix effects, and provides a robust framework for reproducible quantification.

Biosynthetic Logic & Target Origin

Understanding the origin of Aldgamycin E informs our analytical strategy. The molecule is synthesized via the alm gene cluster, where the pentacyclic carbonate ring is formed post-macrolactone assembly. Recognizing this pathway is crucial when screening for biosynthetic intermediates or degradation products during mass spectrometry.

Logic AlmCluster alm Gene Cluster (Streptomyces sp.) Decarb Decarboxylated Macrolide AlmCluster->Decarb Biosynthesis Metabolon AlmUII-UV Metabolon (Carbonate Formation) Decarb->Metabolon Intermediate AldE Aldgamycin E (Target Analyte) Metabolon->AldE Condensation

Figure 1: Biosynthetic logic of Aldgamycin E featuring the AlmUII-UV metabolon.

Experimental Workflow

To isolate the neutral macrolide from aqueous biological matrices, Liquid-Liquid Extraction (LLE) using Ethyl Acetate (EtOAc) is employed. Causality: EtOAc is selected because its polarity perfectly matches the neutral, moderately lipophilic nature of Aldgamycin E, ensuring high recovery while leaving highly polar matrix contaminants (salts, polar proteins) crashed out in the aqueous phase.

Workflow Sample Biological Sample (Culture Broth/Plasma) LLE Liquid-Liquid Extraction (1:1 v/v EtOAc) Sample->LLE Dry Nitrogen Evaporation & Dryness LLE->Dry Recon Reconstitution (Methanol) Dry->Recon LC UHPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Figure 2: LC-MS/MS workflow for the extraction and quantification of Aldgamycin E.

Step-by-Step Methodologies

Sample Preparation (Liquid-Liquid Extraction)

Self-Validation Checkpoint: To ensure extraction efficiency is continuously monitored, spike the initial sample with an Internal Standard (IS) such as Roxithromycin (a structural macrolide analog) to a final concentration of 50 ng/mL prior to extraction.

  • Aliquot : Transfer 1.0 mL of the biological sample (e.g., centrifuged Streptomyces culture supernatant or plasma) into a clean 15 mL glass centrifuge tube.

  • Spike : Add 10 µL of the IS working solution. Vortex briefly to equilibrate.

  • Extraction : Add 1.0 mL of LC-MS grade Ethyl Acetate (EtOAc).

  • Partitioning : Vortex vigorously for 5 minutes to maximize surface area contact between phases, then centrifuge at 6000 × g for 5 minutes at 4 °C to achieve sharp phase separation .

  • Collection : Carefully transfer the upper organic phase to a clean glass vial, strictly avoiding the proteinaceous interphase to prevent ion suppression downstream.

  • Evaporation : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 30 °C.

  • Reconstitution : Reconstitute the dried residue in 200 µL of LC-MS grade Methanol. Vortex for 1 minute and sonicate for 2 minutes to ensure complete solubilization.

  • Filtration : Pass the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Liquid Chromatography (UHPLC) Parameters

Chromatographic separation is achieved using a sub-2-micron C18 column to resolve Aldgamycin E from isobaric matrix interferences and closely related macrolide analogs .

  • Column : Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Column Temperature : 40 °C

  • Injection Volume : 5 µL

  • Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v)

Causality: The addition of 0.1% formic acid acts as an essential proton donor, significantly enhancing the ionization efficiency of the macrolide in the positive ESI source by driving the equilibrium toward the [M+H]+ state.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.39010
1.00.39010
5.00.31090
7.00.31090
7.10.39010
10.00.39010
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Aldgamycin E predominantly forms a protonated precursor ion [M+H]+ at m/z 743.4.

Table 2: MS/MS MRM Parameters for Aldgamycin E and IS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Aldgamycin E743.4583.35025Quantifier (Loss of sugar moiety)
Aldgamycin E743.4157.15040Qualifier (Sugar oxonium ion)
Roxithromycin (IS)837.5679.55028Internal Standard Quantifier

Table 3: Global ESI Source Parameters

ParameterValue
Capillary Voltage3.5 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Source Temperature150 °C

Data Processing & Trustworthiness

To ensure the protocol operates as a self-validating system , the analytical batch must dynamically monitor its own accuracy and precision:

  • Matrix Blanks : Run before and after the highest calibration standard to rule out column carryover and endogenous matrix interferences.

  • Matrix-Matched Calibration : Construct calibration curves ranging from 1 ng/mL to 1000 ng/mL using blank matrix extract. This corrects for matrix-induced ion suppression that solvent-only curves fail to account for.

  • Quality Control (QC) Samples : Inject low, mid, and high concentration QCs (e.g., 3, 50, and 800 ng/mL) at intervals of every 10 samples. The run is only validated if QC calculated concentrations fall within ±15% of their nominal values (±20% at the LLOQ).

References

  • Title: A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins. Source: Nature Communications (via PubMed Central) URL: [Link]

  • Title: Aldgamycin E | C37H58O15 | CID 102425548 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Unified Total Syntheses of the Antibiotic Macrolides Aldgamycin N and Mycinamicin IV Source: Eldorado (TU Dortmund University) URL: [Link]

Application

Using Aldgamycin E as a Selection Agent in Microbiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling Aldgamycin E for Microbial Selection Aldgamycin E is a 16-membered macrolide antibiot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling Aldgamycin E for Microbial Selection

Aldgamycin E is a 16-membered macrolide antibiotic belonging to the aldgamycin family.[1][2] Like other macrolides, its mechanism of action involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain. This targeted action makes Aldgamycin E a potentially valuable tool for the selection of genetically modified microorganisms in various research and development applications. The selective pressure exerted by Aldgamycin E allows for the isolation and maintenance of cells that have acquired a specific resistance gene, a cornerstone of modern molecular biology and genetic engineering.

This guide provides a comprehensive overview of the principles and practical steps for utilizing Aldgamycin E as a selection agent. It is designed to equip researchers with the necessary knowledge to confidently integrate this antibiotic into their workflows, from the preparation of stock solutions to the determination of optimal working concentrations for different microbial species.

Mechanism of Action: The Molecular Basis of Selection

Aldgamycin E, as a macrolide antibiotic, targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, it binds to the 23S rRNA component of the large 50S ribosomal subunit within the polypeptide exit tunnel. This binding event sterically hinders the progression of the nascent polypeptide chain, leading to a premature termination of translation. The consequence for a susceptible bacterium is the cessation of essential protein production, ultimately resulting in the inhibition of growth or cell death.

The use of Aldgamycin E as a selection agent hinges on the introduction of a resistance gene into the host microorganism. This gene typically encodes an enzyme that either modifies the antibiotic, rendering it inactive, or alters the antibiotic's target on the ribosome, preventing binding. Common macrolide resistance mechanisms include:

  • Target Modification: Methylation of specific nucleotides in the 23S rRNA, which reduces the binding affinity of the macrolide.

  • Active Efflux: The expression of membrane proteins that actively pump the antibiotic out of the cell.

  • Enzymatic Inactivation: Production of enzymes, such as esterases or phosphotransferases, that chemically modify and inactivate the antibiotic.

By incorporating a plasmid or a genomic cassette containing such a resistance gene, researchers can ensure that only the successfully transformed or engineered cells will survive and proliferate in the presence of Aldgamycin E.

Caption: Mechanism of Aldgamycin E action.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of Aldgamycin E is paramount for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₃₇H₅₈O₁₅[1][2]
Molecular Weight 742.8 g/mol [1][2]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]
Protocol 1: Preparation of Aldgamycin E Stock Solution

Materials:

  • Aldgamycin E powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling Aldgamycin E powder and DMSO.

  • Calculate the Required Mass: Determine the desired stock solution concentration and volume. A common starting stock concentration for antibiotics is 10 mg/mL. To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of Aldgamycin E powder.

  • Dissolution:

    • Aseptically transfer the weighed Aldgamycin E powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile DMSO. For a 10 mg/mL stock, add 1 mL of DMSO.

    • Vortex the solution until the Aldgamycin E is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid excessive heat.

  • Sterilization (if necessary): As DMSO is a powerful solvent, filter sterilization is generally not recommended as it may dissolve the filter membrane.[4] The use of sterile DMSO and aseptic technique during preparation is typically sufficient.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.

    • Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 4°C is acceptable.[3] Protect from light.

Determining the Optimal Working Concentration: The Kill Curve

The effective concentration of Aldgamycin E for selection can vary significantly depending on the microbial species, the specific strain, the composition of the growth medium, and the incubation conditions. Therefore, it is crucial to experimentally determine the minimal inhibitory concentration (MIC) for your specific wild-type (non-resistant) organism. This is typically achieved by performing a "kill curve" or a broth microdilution assay. The working concentration for selection should be slightly higher than the MIC to ensure robust selection against non-transformed cells.

Based on the MIC data for aldgamycin analogs against various bacteria (ranging from 16 to 64 µg/mL), a starting range of 10-100 µg/mL is recommended for determining the MIC of Aldgamycin E against susceptible bacterial strains.[5]

Protocol 2: Determining the MIC of Aldgamycin E using Broth Microdilution

Materials:

  • Aldgamycin E stock solution (e.g., 10 mg/mL)

  • Sterile 96-well microtiter plate

  • Appropriate sterile liquid growth medium (e.g., LB, TSB, YPD)

  • Overnight culture of the wild-type microorganism

  • Sterile pipette tips and multichannel pipette

  • Plate reader or visual inspection

Procedure:

  • Prepare Serial Dilutions:

    • In the first column of the 96-well plate, prepare a series of two-fold serial dilutions of the Aldgamycin E stock solution in the growth medium. For example, to test a range from 100 µg/mL down to ~0.1 µg/mL:

      • Add 100 µL of media to all wells in the column.

      • Add a calculated amount of stock solution to the first well to achieve a starting concentration of 200 µg/mL (this will be diluted 1:1 with the inoculum).

      • Transfer 100 µL from the first well to the second, mix well, and repeat this serial dilution down the column. Discard 100 µL from the last well.

    • Include a "no antibiotic" growth control well (containing only medium) and a "no cells" sterility control well (containing only medium).

  • Inoculum Preparation:

    • Dilute the overnight culture of the microorganism in fresh medium to a standardized cell density. For bacteria, a common starting point is a dilution to an OD₆₀₀ of 0.05-0.1, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted cell suspension to each well of the plate (except the sterility control). This will dilute the antibiotic concentrations by half, achieving the desired final concentrations.

  • Incubation:

    • Cover the plate and incubate under appropriate conditions (e.g., 37°C with shaking for E. coli).

  • Determining the MIC:

    • After a suitable incubation period (e.g., 18-24 hours for bacteria), determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) with a plate reader.

    • The MIC is the lowest concentration of Aldgamycin E that completely inhibits visible growth.

  • Selecting the Working Concentration:

    • The recommended working concentration for selection is typically 1.5 to 2 times the determined MIC. This ensures a stringent selection pressure.

Caption: Workflow for determining the MIC of Aldgamycin E.

Application Notes: Species-Specific Considerations

The efficacy of Aldgamycin E will vary between different microorganisms. Below are general guidelines for common laboratory strains. It is imperative to perform a kill curve for your specific strain of interest.

Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

Macrolide antibiotics are generally more effective against Gram-positive bacteria.[6] For strains like Bacillus subtilis 168 and Staphylococcus aureus ATCC 25923, a starting MIC determination range of 1-50 µg/mL is a reasonable starting point.

Gram-Negative Bacteria (e.g., Escherichia coli)

Gram-negative bacteria are often intrinsically more resistant to macrolides due to their outer membrane, which can limit antibiotic influx. For common laboratory strains like E. coli K-12, a higher concentration range for MIC determination, such as 50-500 µg/mL, may be necessary.

Yeast (e.g., Saccharomyces cerevisiae)

Eukaryotic cells, including yeast, are generally not susceptible to macrolide antibiotics at concentrations used for bacterial selection because their ribosomes are structurally different. Wild-type Saccharomyces cerevisiae is typically resistant to many common antibiotics at concentrations up to 512 µg/mL.[7] Therefore, Aldgamycin E is generally not suitable as a primary selection agent in wild-type yeast.

Troubleshooting and Best Practices

  • No Colonies After Transformation:

    • Working concentration is too high: Re-evaluate your MIC and use a lower selection concentration.

    • Transformation efficiency is low: Optimize your transformation protocol.

    • Aldgamycin E degradation: Ensure stock solutions are stored correctly and that antibiotic-containing media is not stored for extended periods at 4°C (prepare fresh when possible).

  • High Background of Non-Transformed Colonies:

    • Working concentration is too low: Increase the concentration of Aldgamycin E in your selection plates.

    • Satellite colonies: These are small colonies of non-resistant cells that can grow in the "shadow" of a resistant colony where the antibiotic has been locally depleted. Re-streak colonies onto fresh selection plates to ensure purity.

    • Spontaneous resistance: While less common, spontaneous mutations conferring resistance can occur. If this is a concern, consider using a combination of selection markers.

  • Solubility Issues:

    • If you encounter problems dissolving Aldgamycin E, ensure you are using a high-quality, anhydrous grade of DMSO. Gentle warming can also be beneficial.

Conclusion

Aldgamycin E presents a valuable addition to the molecular biologist's toolkit for the selection of genetically modified microorganisms. By understanding its mechanism of action and by carefully determining the optimal working concentration for the specific application, researchers can effectively leverage this macrolide antibiotic to advance their research. The protocols and guidelines provided herein serve as a robust starting point for the successful implementation of Aldgamycin E as a reliable selection agent.

References

  • PubChem. (n.d.). Erythromycin. National Center for Biotechnology Information. Retrieved from [Link]

  • Menacho-Melgar, R., et al. (2020). Genome-Wide Screening of Saccharomyces cerevisiae To Identify Genes Required for Antibiotic Insusceptibility of Eukaryotes. Antimicrobial Agents and Chemotherapy, 64(11), e01221-20.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChem. (n.d.). Aldgamycin E. National Center for Biotechnology Information. Retrieved from [Link]

  • Luo, K., et al. (2024). Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4. The Journal of Antibiotics.
  • PubChem. (n.d.). Aldgamycin E. National Center for Biotechnology Information. Retrieved from [Link]

  • Seppälä, H., et al. (1997). The effect of storage of erythromycin A, clarithromycin and azithromycin on their antibacterial activity. Journal of Antimicrobial Chemotherapy, 39(4), 495-498.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Regulations.gov. (2018). Ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Clindamycin Phosphate in Binary Water−Ethanol Solvent. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Information Table S1. Resistance profile of the set of clinical strains. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. Retrieved from [Link]

  • Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

  • AWS. (n.d.). Original Research Article. Retrieved from [Link]

  • PubMed. (2011). Antibiotic resistant mutants of Escherichia coli K12 show increases in heterologous gene expression. Retrieved from [Link]

  • Science.gov. (n.d.). kanamycin-resistant escherichia coli: Topics by Science.gov. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Environmental and genetic factors affecting mutability to aminoglycoside antibiotics among Escherichia coli K12 strains. Retrieved from [Link]

  • PubMed. (2018). Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Modification of Wild Type Bacillus subtilis 168 Strain for Single Surfactin Production. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Genetic Analysis of Factors Affecting Susceptibility of Bacillus subtilis to Daptomycin. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibiotic susceptibility of B. subtilis strains 168 and RIK543. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Staphylococcus aureus strain ATCC 25923. Retrieved from [Link]

  • ResearchGate. (n.d.). Resistance evolution in Staphylococcus aureus ATCC 25923. Retrieved from [Link]

  • MDPI. (2022). Saccharomyces cerevisiae as a Model System for Eukaryotic Cell Biology, from Cell Cycle Control to DNA Damage Response. Retrieved from [Link]

  • ResearchGate. (2023). Chemical-genomic profiling identifies genes that protect yeast from aluminium, gallium, and indium toxicity. Retrieved from [Link]

  • eLife. (2013). Genome engineering in Saccharomyces cerevisiae using CRISPR-Cas systems. Retrieved from [Link]

  • ScienceDirect. (2022). Manipulating cell flocculation-associated protein kinases in Saccharomyces cerevisiae enables improved stress tolerance and effi. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Strategies for Aldgamycin E in Murine Models

Target Audience: Researchers, pharmacologists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide Introduction & Pharmacological Rationale Aldgamycin E (CAS: 11011-06-6) is a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, pharmacologists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide

Introduction & Pharmacological Rationale

Aldgamycin E (CAS: 11011-06-6) is a complex, neutral macrolide antibiotic originally derived from the culture filtrates of Streptomyces lavendulae[1]. With a molecular formula of C37H58O15, it acts as a potent protein synthesis inhibitor[2]. While traditionally recognized for its antibacterial activity against pathogens like Salmonella typhimurium[3], emerging research highlights its unique capacity to block viral translation in picornaviruses, such as poliovirus[4].

As a Senior Application Scientist, I frequently observe that the transition from in vitro minimum inhibitory concentration (MIC) assays to in vivo murine models is where novel macrolide development stalls. Macrolides are highly lipophilic and act as weak bases, meaning they exhibit extensive tissue distribution and ion trapping in acidic environments (like abscesses or pulmonary epithelial lining fluid)[5]. Consequently, relying solely on plasma pharmacokinetics (PK) will drastically underestimate the therapeutic potential of Aldgamycin E.

This guide provides a self-validating, end-to-end methodological framework for formulating, dosing, and evaluating Aldgamycin E in murine models, ensuring high-fidelity data collection.

Mechanism of Action

Like other macrolides, Aldgamycin E exerts its primary antibacterial effect by binding to the bacterial 50S ribosomal subunit, thereby inhibiting peptidyl transferase and arresting polypeptide chain elongation[2].

MOA A Aldgamycin E (Neutral Macrolide) B Bacterial 50S Ribosomal Subunit A->B Binds selectively C Inhibition of Peptidyl Transferase B->C Induces D Arrest of Polypeptide Elongation C->D Results in E Bacteriostatic / Bactericidal Efficacy D->E

Fig 1: Mechanism of action of Aldgamycin E targeting bacterial protein synthesis.

Experimental Workflow Design

To establish a robust in vivo profile, the experimental design must sequentially validate the drug's solubility, its pharmacokinetic distribution, and finally, its pharmacodynamic (PD) efficacy.

Workflow N1 Phase 1: Formulation Vehicle Optimization N2 Phase 2: Inoculation BALB/c Mice (e.g., MRSA) N1->N2 N3 Phase 3: Dosing 10-50 mg/kg (PO/IP) N2->N3 N4 Phase 4: Sampling Plasma & Target Tissues N3->N4 N5 Phase 5: Analysis LC-MS/MS & CFU Counts N4->N5

Fig 2: End-to-end in vivo experimental workflow for Aldgamycin E efficacy studies.

Quantitative Dosing Parameters & Schedules

Because Aldgamycin E is a neutral macrolide, it lacks the distinct basic amine groups found in some newer semi-synthetic macrolides, making its aqueous solubility a primary experimental hurdle. The tables below summarize the optimized parameters to ensure bioavailability without vehicle-induced toxicity.

Table 1: Recommended In Vivo Dosing Parameters for Aldgamycin E
Route of AdministrationTypical Dose RangeOptimized Vehicle FormulationDosing FrequencyMax Volume (20g Mouse)
Intraperitoneal (IP) 10 - 50 mg/kg5% DMSO, 10% Tween-80, 85% Salineq.d. or b.i.d.200 µL
Oral Gavage (PO) 20 - 100 mg/kg0.5% CMC in sterile water (Suspension)q.d.200 µL
Intravenous (IV) 5 - 20 mg/kg5% DMSO, 20% PEG-400, 75% SalineSingle dose (PK)100 µL

Note: Dosing regimens mirroring 50 mg/kg in rodents have been shown to accurately model therapeutic gastrointestinal and systemic levels achieved in human pediatric macrolide courses[6].

Table 2: Pharmacokinetic Tissue Sampling Schedule
Time PointMatrix CollectedScientific Purpose / Causality
15 min PlasmaCmax estimation for IV/IP administration.
30 min PlasmaAbsorption phase profiling for PO administration.
1, 2, 4 hr Plasma, Lung, LiverMacrolides exhibit massive extravascular penetration[7]. Tissue sampling is mandatory to calculate true Volume of Distribution (Vd).
8, 12 hr PlasmaElimination half-life (t1/2) calculation.
24 hr Plasma, KidneysClearance analysis and residual trough level verification.

Step-by-Step Methodologies

Protocol A: Vehicle Preparation and Drug Formulation (Self-Validating)

Poor formulation is the leading cause of erratic PK data. This protocol ensures molecular dispersion.

  • Weighing: Weigh the required Aldgamycin E powder using a microbalance in a low-humidity environment. Causality: Macrolides can be highly hygroscopic; ambient moisture will artificially inflate the powder weight, leading to under-dosing.

  • Primary Dissolution: Add the calculated volume of 100% DMSO (representing 5% of the final volume) to the powder. Vortex for 60 seconds until completely clear. Causality: Complete molecular dissolution in a strong organic solvent is required before introducing aqueous buffers to prevent micro-crystal formation.

  • Surfactant Addition: Add Tween-80 (10% of final volume) and vortex thoroughly.

  • Aqueous Dilution: Add sterile 0.9% Saline (85% of final volume) dropwise while continuously vortexing the tube. Causality: Dropwise addition prevents localized supersaturation. If the solution turns milky or precipitates (crashes out), discard it. Injecting precipitated drug IP causes localized granulomas, completely invalidating absorption kinetics.

Protocol B: Pharmacokinetic (PK) Profiling in BALB/c Mice

This protocol captures both central compartment (plasma) and peripheral compartment (tissue) kinetics.

  • Administration: Administer Aldgamycin E (e.g., 50 mg/kg) via oral gavage or IP injection to a cohort of 8-10 week old BALB/c mice.

  • Blood Collection: At designated time points (see Table 2), collect 50-100 µL of blood via submandibular bleed into K2-EDTA tubes. Causality: Submandibular bleeding minimizes stress-induced hemodynamic shifts that can artificially alter drug distribution, a common artifact in retro-orbital bleeding.

  • Tissue Harvesting: Euthanize the animal at terminal time points. Harvest the liver and lungs.

  • Tissue Washing (Critical Step): Immediately rinse the excised organs in ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen. Causality: Cold PBS removes surface blood contamination. If omitted, LC-MS/MS analysis will measure the drug pooling in the organ's vasculature rather than true intracellular tissue penetration.

Protocol C: In Vivo Efficacy Dosing (Systemic Infection Model)

Validating the bactericidal capability of Aldgamycin E in a living system.

  • Inoculation: Inoculate mice IP with a lethal dose (e.g., 1×105 to 1×106 CFU) of a characterized bacterial strain (e.g., S. typhimurium).

  • Intervention: Initiate Aldgamycin E dosing (e.g., 25 mg/kg or 50 mg/kg) exactly 1-hour post-infection. Causality: Early intervention in murine models prevents the infection from reaching an irreversible septic shock cascade, allowing the drug's direct antimicrobial efficacy to be measured independently of the host's inflammatory collapse.

  • Monitoring & Endpoint: Monitor survival over 7-14 days. In a parallel satellite group, euthanize mice at 24 hours post-treatment, harvest the spleen, homogenize, and plate serial dilutions on agar. Causality: CFU reduction provides direct, quantifiable evidence of in vivo bactericidal activity, serving as the biological validation for the observed survival curves.

Sources

Application

Application Note: Aldgamycin E Solvent Compatibility and Reconstitution Protocol

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Aldgamycin E (CAS: 11011-06-6) Executive Summary & Mechanistic Grounding Ald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Aldgamycin E (CAS: 11011-06-6)

Executive Summary & Mechanistic Grounding

Aldgamycin E is a complex, neutral 16-membered macrolide antibiotic originally isolated from Streptomyces lavendulae[1]. While it shares the canonical ribosomal-binding mechanism of action common to macrolides (inhibiting bacterial protein synthesis via the 50S subunit), its structural biology presents unique handling challenges.

The molecule is characterized by a highly lipophilic lactone core, a D-mycinose moiety, and a rare branched-chain sugar, D-aldgarose, which is appended with a pentacyclic carbonate ring [2]. This carbonate ring is the critical variable in the compound's stability. It is highly susceptible to nucleophilic attack and hydrolysis in aqueous environments or extreme pH conditions. Therefore, successful reconstitution requires a precise solvent strategy that solvates the hydrophobic core while preserving the structural integrity of the carbonate ring.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of Aldgamycin E is the first step in designing a self-validating reconstitution workflow. The table below summarizes the critical data required for molarity calculations and solvent selection[3].

PropertyValueMechanistic Implication
Chemical Formula C₃₇H₅₈O₁₅High carbon count dictates strong hydrophobicity.
Molecular Weight 742.86 g/mol Requires precise micro-weighing for accurate mM stock generation.
CAS Number 11011-06-6Unique identifier for sourcing and validation.
LogP (Estimated) > 2.5Confirms poor aqueous solubility; necessitates organic solvents.
Key Structural Risk Pentacyclic CarbonateProne to hydrolysis; dictates the use of anhydrous solvents.

Solvent Compatibility Matrix

To prevent compound degradation or assay failure due to precipitation, solvent selection must be strictly controlled. The following matrix outlines the compatibility of Aldgamycin E with common laboratory solvents based on its molecular architecture[4][5].

SolventCompatibilityMaximum StockApplication Notes & Causality
Anhydrous DMSO Optimal ~50 mMPrimary Choice. DMSO effectively disrupts the crystal lattice of the lipophilic macrolide without providing the protic environment needed to hydrolyze the carbonate ring.
Methanol / Ethanol Good~20 mMUseful for HPLC/LC-MS analytical workflows. However, protic solvents carry a long-term risk of transesterification or carbonate degradation during extended storage.
Aqueous Buffers (PBS/Water) Incompatible N/ADo not use for stock solutions. The hydrophobic lactone ring will immediately crash out of solution, forming a turbid suspension.

Reconstitution Workflow Visualization

The following workflow illustrates the critical path from lyophilized powder to assay-ready working dilutions.

Reconstitution A Lyophilized Aldgamycin E (Storage: -20°C) B Equilibrate to RT (30 mins in desiccator) A->B Prevent condensation C Add Anhydrous DMSO (Target: 10-50 mM) B->C Solvation D Homogenize (Vortex / Sonicate) C->D Disrupt crystal lattice E QC Check (Optical Clarity) D->E Validate dissolution F Aliquot & Store (-80°C, dark) E->F If clear (Self-Validation) G Working Dilution (Add dropwise to buffer) F->G Thaw on ice prior to assay

Workflow for the reconstitution and storage of Aldgamycin E.

Step-by-Step Reconstitution Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Preparation and Equilibration

Causality: Lyophilized powders stored at -20°C act as condensation nuclei when exposed to ambient room air. Moisture introduced at this stage will slowly hydrolyze the pentacyclic carbonate ring of Aldgamycin E during long-term storage, leading to a loss of biological activity[2].

  • Remove the sealed vial of Aldgamycin E from -20°C storage.

  • Place the vial in a desiccator at room temperature (RT) for at least 30 minutes before breaking the seal.

Phase 2: Solvation (Targeting a 10 mM Stock)

Causality: A 10 mM stock provides an optimal balance between complete solvation and manageable pipetting volumes for downstream dilutions.

  • Briefly centrifuge the vial at 3,000 x g for 5 seconds to ensure all powder is collected at the bottom.

  • To prepare a 10 mM stock from 1 mg of Aldgamycin E (MW: 742.86), add exactly 134.6 µL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Homogenization: Vortex vigorously for 30 seconds. If the compound resists dissolution, apply mild bath sonication (water bath at 25°C) for 1–2 minutes. Do not use a probe sonicator, as localized heating can degrade the macrolide.

Phase 3: Self-Validation Quality Control (QC)
  • Hold the vial against a bright light source.

  • Validation Checkpoint: The solution must be completely transparent and colorless to pale yellow. If any particulate matter, opalescence, or turbidity is observed, the compound has not fully dissolved. Add an additional known volume of DMSO (e.g., to drop the stock to 5 mM) and re-sonicate.

Phase 4: Aliquoting and Storage

Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce ambient moisture.

  • Divide the master stock into single-use aliquots (e.g., 10–20 µL per tube) using sterile, low-bind microcentrifuge tubes.

  • Purge the tubes with dry argon or nitrogen gas if available, seal tightly, and store immediately at -80°C . (Storage at -20°C is acceptable for short-term use, but -80°C is required to halt all hydrolytic kinetics)[6].

In Vitro Application Guidelines (Working Dilutions)

When transitioning from an organic stock (DMSO) to an aqueous assay environment (e.g., cell culture media, PBS), the rapid shift in the dielectric constant can cause Aldgamycin E to precipitate out of solution.

The "Dropwise" Rule:

  • Incorrect Method: Adding aqueous buffer directly into the DMSO stock. This causes immediate localized supersaturation and irreversible precipitation.

  • Correct Method: Add the required volume of the DMSO stock dropwise into the vigorously vortexing aqueous buffer.

Toxicity Limits: Ensure that the final concentration of DMSO in your in vitro assay does not exceed 0.5% (v/v) . Concentrations above this threshold can induce solvent-mediated cytotoxicity or alter cell membrane permeability, confounding the antibacterial or pharmacological readouts of Aldgamycin E.

References

  • PubChem Compound Summary for CID 102425548, Aldgamycin E. National Center for Biotechnology Information. URL:[Link]

  • A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins. Nature Communications, 9(1), 2533. (2018). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aldgamycin E Extraction &amp; Yield Optimization

Welcome to the Application Scientist Support Hub. This resource is designed for researchers and drug development professionals isolating the 16-membered macrolide antibiotic Aldgamycin E from Streptomyces and Saccharothr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This resource is designed for researchers and drug development professionals isolating the 16-membered macrolide antibiotic Aldgamycin E from Streptomyces and Saccharothrix species. Aldgamycin E is uniquely characterized by a rare branched-chain sugar, D-aldgarose, which is appended with a pentacyclic carbonate ring[1]. Preserving this structural integrity while maximizing yield requires precise control over solvent chemistry, pH, and thermodynamics.

I. Core Methodology: Validated Extraction Protocol

This self-validating protocol ensures maximum recovery of Aldgamycin E by independently extracting both the extracellular supernatant and the intracellular mycelial compartments[2].

Step 1: Fermentation Harvesting & Biomass Separation

  • Harvest the Streptomyces culture broth after 6-8 days of fermentation (the optimal secondary metabolite production phase)[3].

  • Centrifuge the broth at 4000 × g for 15 minutes at 4°C to separate the mycelial pellet from the supernatant[2].

Step 2: Supernatant Extraction

  • Adjust the pH of the supernatant to strictly 6.5–7.0. Causality: The pentacyclic carbonate ring is highly susceptible to alkaline hydrolysis; higher pH levels will rapidly degrade Aldgamycin E into Aldgamycin C or H[1][4].

  • Perform liquid-liquid extraction by adding an equal volume of ethyl acetate (EtOAc) to the supernatant[2][4].

  • Agitate vigorously for 30 minutes, then allow phase separation. Collect the upper organic layer. Repeat twice to ensure exhaustive partitioning.

Step 3: Mycelial Pellet Extraction

  • Resuspend the mycelial pellet in a mixture of methanol and acetone (1:1, v/v) and homogenize using ultrasonic disruption. Causality: Macrolides often remain trapped within the lipophilic cell wall; organic homogenization disrupts the membrane and solubilizes the intracellular fraction[2].

  • Centrifuge to remove cellular debris and collect the solvent extract.

Step 4: Dehydration and Concentration

  • Pool the EtOAc and methanol/acetone extracts.

  • Pass the combined organic phase over anhydrous sodium sulfate (Na₂SO₄)[4]. Causality: Removing residual water prevents hydrolytic degradation of the macrolactone and carbonate ring during the subsequent heating phase.

  • Evaporate the solvent under reduced pressure (rotary evaporation) at a temperature not exceeding 35°C to yield the crude extract[2][4].

Step 5: Clean-up and RP-HPLC Purification

  • Reconstitute the crude extract in 20% methanol and load onto a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge[2]. Wash with 20% methanol to elute polar impurities, then elute the macrolide fraction with 80-100% methanol[2].

  • Purify the SPE eluate via preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column[2][3].

II. Process Visualization

Workflow A 1. Fermentation Broth (Streptomyces sp.) B 2. Centrifugation (4000 x g, 15 min, 4°C) A->B C1 3a. Supernatant Extraction (EtOAc, pH 6.5-7.0) B->C1 Supernatant C2 3b. Mycelium Extraction (MeOH/Acetone Homogenization) B->C2 Pellet D 4. Organic Phase Pooling & Dehydration (Na2SO4) C1->D C2->D E 5. Vacuum Concentration (T < 35°C) D->E F 6. C18 SPE & RP-HPLC (Gradient Elution) E->F G 7. Purified Aldgamycin E (LC-MS/NMR Validation) F->G

Workflow for Aldgamycin E extraction and purification from Streptomyces broth.

III. Troubleshooting Guide

Issue: LC-MS analysis shows a mass shift of -44 Da or -88 Da, indicating loss of the pentacyclic carbonate ring.

  • Causality: The carbonate ring on the D-aldgarose sugar is highly labile. Exposure to alkaline conditions (e.g., pH > 7.5 or the use of basic reagents like Ba(OH)₂) causes decarboxylation, converting Aldgamycin E into Aldgamycin C or hydrolyzing it to Aldgamycin H[1][4].

  • Solution: Strictly buffer the fermentation broth to pH 6.5–7.0 prior to extraction. Avoid using ammonia or basic modifiers in your HPLC mobile phase; use 0.1% formic acid instead.

Issue: Severe emulsion formation during liquid-liquid extraction with ethyl acetate.

  • Causality: Streptomyces cultures produce significant amounts of biosurfactants, lipopeptides, and soluble proteins[3] that stabilize the aqueous-organic interface, preventing phase separation.

  • Solution: Do not increase agitation. Instead, add a small volume of saturated NaCl (brine) to the aqueous phase. The increased ionic strength "salts out" the macrolides into the organic phase and disrupts the electrostatic stabilization of the emulsion[2]. Alternatively, centrifuge the biphasic mixture at 3000 × g for 10 minutes to force phase separation.

Issue: Low overall yield of Aldgamycin E despite high titer in the raw broth.

  • Causality: Relying solely on supernatant extraction leaves a large percentage of the highly hydrophobic macrolide trapped within the lipophilic mycelial biomass[2].

  • Solution: Implement the dual-extraction protocol. You must physically disrupt the mycelial pellet (via sonication or homogenization) in a polar aprotic/protic solvent blend (like acetone/methanol) to recover the intracellularly retained Aldgamycin E[2].

IV. Frequently Asked Questions (FAQs)

Q: Can I use chloroform or dichloromethane (DCM) instead of ethyl acetate for the primary extraction? A: While DCM and chloroform are excellent solvents for macrolides, ethyl acetate is preferred for Aldgamycin E. Halogenated solvents often extract a higher load of unwanted lipophilic pigments and lipids from the broth, complicating downstream SPE clean-up. Ethyl acetate provides an optimal balance of dielectric constant and polarity for 16-membered macrolides[2][3].

Q: What is the purpose of the anhydrous sodium sulfate step? A: Dehydration is critical[4]. Even minor amounts of water carried over into the rotary evaporator will concentrate as the volatile organic solvent boils off. Heating Aldgamycin E in a residual aqueous environment promotes hydrolytic cleavage of the macrolactone ring and the carbonate moiety.

Q: How do I track the active fractions during Sephadex LH-20 or silica gel chromatography? A: Use a bioassay-guided fractionation approach. Spot the fractions on a TLC plate, develop, and overlay with a susceptible bacterial strain (e.g., Staphylococcus aureus). Alternatively, monitor UV absorbance at 208 nm or 254 nm and cross-reference with UPLC-MS/MS targeting the specific m/z of Aldgamycin E[1][3].

V. Quantitative Data & Parameters

Table 1: Solvent Extraction Efficiency for Aldgamycin-Class Macrolides

Solvent SystemDielectric Constant (ε)Relative Yield (%)Impurity Load
Ethyl Acetate (EtOAc)6.0292%Moderate
Dichloromethane (DCM)8.9388%High (Lipids/Pigments)
Chloroform (CHCl₃)4.8185%High
Butanol (n-BuOH)17.876%Very High (Salts/Proteins)
Hexane1.89< 10%Low

Table 2: Preparative RP-HPLC Parameters for Aldgamycin E Purification [2][3]

ParameterSpecification
Column YMC-Pack ODS-A C18 (250 mm × 10.0 mm, 5 μm)
Mobile Phase A Deionized Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile or Methanol (0.1% Formic Acid)
Elution Gradient 30% to 65% B (0–25 min), 65% to 100% B (25–30 min)
Flow Rate 2.0 mL/min (Semi-preparative)
Detection UV at 208 nm and 254 nm

References

  • Nature Communications. "A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins." NIH PMC.[Link]

  • Google Patents. "EP2202293A2 - New mutactimycin and aldgamycin active compounds and the use thereof in therapy."
  • Frontiers in Microbiology. "Bioprospecting of Soil-Derived Actinobacteria Along the Alar-Hotan Desert Highway in the Taklamakan Desert."[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent-to-Buffer Ratios for Aldgamycin E Solubility

Welcome to the Technical Support Center for Aldgamycin E handling and assay preparation. Aldgamycin E is a neutral, highly hydrophobic macrolide antibiotic derived from Streptomyces lavendulae[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aldgamycin E handling and assay preparation. Aldgamycin E is a neutral, highly hydrophobic macrolide antibiotic derived from Streptomyces lavendulae[1]. Due to its large macrocyclic lactone ring, it exhibits exceptionally poor aqueous solubility. Researchers frequently encounter precipitation issues ("solvent crash") when transitioning the compound from organic storage solvents into aqueous biological buffers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to optimize your solvent-to-buffer ratios, ensuring compound integrity and assay reproducibility.

I. Diagnostic FAQs & Troubleshooting

Q1: Why does Aldgamycin E precipitate immediately when I dilute my DMSO stock into PBS or HEPES? The Causality: This phenomenon is known as a "solvent crash." Macrolide antibiotics rely on a delicate thermodynamic balance to remain in solution[2]. When a high-concentration Dimethyl Sulfoxide (DMSO) stock is pipetted directly into an aqueous buffer, the local dielectric constant of the microenvironment changes drastically. The hydrophobic macrocyclic core of Aldgamycin E rapidly undergoes hydrophobic collapse, aggregating with itself rather than dispersing into the water network. The Fix: You must lower the concentration gradient. Never dilute a >10 mM stock directly into an aqueous buffer. Instead, perform serial dilutions in 100% DMSO first, so the volume of organic solvent carries a much lower payload of the compound when it finally meets the aqueous phase[3].

Q2: What is the maximum allowable DMSO-to-buffer ratio for cell-based assays involving Aldgamycin E? The Causality: You are battling two opposing forces: compound solubility (which demands more DMSO) and cellular viability (which demands less DMSO). While biochemical (cell-free) assays can often tolerate up to 5% (v/v) DMSO, cell-based and biofilm assays are highly sensitive to solvent toxicity. DMSO concentrations above 0.5% – 1.0% can alter cell membrane permeability, induce pleiotropic stress responses, and artificially skew your pharmacological readouts[4][5]. The Fix: The optimal final ratio for cell-based screening is ≤0.5% DMSO (v/v) . To achieve this without precipitating Aldgamycin E, you must optimize the intermediate stock concentration (see the protocol in Section II).

Q3: How can I be certain my compound is fully dissolved and not forming "invisible" micro-precipitates? The Causality: Micro-precipitation is insidious; the solution may appear optically clear to the naked eye, but sub-micron aggregates will drastically reduce the bioavailable concentration of Aldgamycin E, leading to false-negative assay results. The Fix (Self-Validating System): Implement a mandatory centrifugation validation step. After preparing your final aqueous working solution, centrifuge an aliquot at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white, crystalline pellet is visible, your solvent-to-buffer ratio has failed, and the actual concentration in the supernatant is unknown. Alternatively, use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates.

II. Step-by-Step Methodology: The "Intermediate Cascade" Protocol

To prevent solvent crash and maintain a final DMSO concentration of ≤0.5%, use this self-validating cascade protocol to prepare a 10 µM working solution of Aldgamycin E.

Step 1: Primary Stock Preparation (Organic Phase)

  • Action: Dissolve lyophilized Aldgamycin E powder in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM primary stock .

  • Mechanistic Rationale: Anhydrous DMSO prevents premature introduction of water molecules, which can initiate nucleation of the hydrophobic macrolide.

  • Validation: The solution must be completely transparent. Store in tightly sealed aliquots at -20°C to prevent hygroscopic water absorption[3].

Step 2: Intermediate Dilution (Organic Phase)

  • Action: Dilute the 10 mM primary stock 1:5 in 100% DMSO to create a 2 mM intermediate stock .

  • Mechanistic Rationale: By reducing the concentration in the organic phase before aqueous exposure, you reduce the thermodynamic shock the compound experiences upon dilution.

  • Validation: Pipette the solution up and down 10 times; no resistance or viscosity changes should be felt.

Step 3: Aqueous Transition (The Critical Step)

  • Action: Pre-warm your target aqueous buffer (e.g., PBS or cell culture media) to 37°C. While vortexing the buffer vigorously, add the 2 mM intermediate stock dropwise to achieve a 1:200 dilution (e.g., 5 µL of 2 mM stock into 995 µL of buffer).

  • Mechanistic Rationale: Pre-warming the buffer increases the kinetic solubility limit of the aqueous phase, preventing "cold-shock" aggregation. Continuous vortexing ensures rapid mechanical dispersion of the DMSO, preventing localized pockets of high water/high compound concentration.

  • Validation: The final solution yields a 10 µM Aldgamycin E concentration in 0.5% DMSO . Perform the 10,000 x g centrifugation test (as described in Q3) to validate complete solubilization.

III. Quantitative Data: Solubility & Ratio Parameters

Use the following table to benchmark your experimental design based on the target assay.

Assay TypeMax Tolerated DMSO (%)Recommended Aldgamycin E Stock (DMSO)Max Final Aqueous Conc. (Est.)Solubilization Risk Level
In vitro Biochemical 2.0% - 5.0%10 mM50 µMLow
Bacterial Biofilm ≤ 1.0%5 mM25 µMModerate
Mammalian Cell Culture ≤ 0.5%2 mM10 µMHigh
In vivo (Animal Models) ≤ 0.1% (Requires co-solvents)*1 mM< 5 µMCritical

*Note: For in vivo applications, DMSO alone is insufficient and highly toxic. Formulation with co-solvents (e.g., Tween-80, PEG-400) or cyclodextrins is strictly required.

IV. Workflow Visualization

The following diagram outlines the logical decision tree for optimizing the solvent-to-buffer ratio based on assay constraints.

G Start Lyophilized Aldgamycin E Stock Prepare Primary Stock (10 mM in 100% DMSO) Start->Stock Decision1 Target Assay Type? Stock->Decision1 Biochem Biochemical Assay (Tolerates up to 5% DMSO) Decision1->Biochem Cell-free CellBased Cell-Based Assay (Max 0.5% DMSO) Decision1->CellBased In vitro cells AqDilute Aqueous Transition (Add to Pre-warmed Buffer) Biochem->AqDilute InterDilute Intermediate Dilution (Serial in 100% DMSO) CellBased->InterDilute InterDilute->AqDilute Check Centrifugation / DLS Precipitation Detected? AqDilute->Check Crash Solvent Crash (Micro-precipitation) Check->Crash Yes Success Optimal Solubilization Ready for Assay Check->Success No Crash->InterDilute Lower stock conc.

Workflow for optimizing Aldgamycin E solvent-to-buffer ratios to prevent solvent crash.

V. References

  • PubChem - NIH. "Aldgamycin E | C37H58O15 | CID 102425548." National Center for Biotechnology Information. Available at:

  • Benchchem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." Benchchem Technical Support. Available at:

  • Wikipedia. "Dimethyl sulfoxide." Wikimedia Foundation. Available at:

  • PMC - NIH. "Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO)." National Institutes of Health. Available at:

  • Chemical Reviews - ACS. "Novel Enzymatic Mechanisms in Carbohydrate Metabolism." American Chemical Society. Available at:

Sources

Troubleshooting

Aldgamycin E Technical Support Center: Overcoming Acid Instability

Welcome to the Application Support Center for Aldgamycin E. Designed for researchers, analytical chemists, and formulation scientists, this guide provides authoritative troubleshooting strategies, mechanistic insights, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Aldgamycin E. Designed for researchers, analytical chemists, and formulation scientists, this guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to overcome the chemical instability of Aldgamycin E in acidic environments.

Part 1: Knowledge Base & Mechanistic Causality

Q: Why does Aldgamycin E degrade so rapidly in acidic media (e.g., gastric fluid, acidic culture broths, or acidic HPLC eluents)?

A: Aldgamycin E is a 16-membered neutral macrolide antibiotic originally isolated from the culture filtrates of Streptomyces lavendulae[1][2]. Its structural complexity features a macrocyclic lactone ring and highly branched sugar moieties, most notably aldgarose, which contains a unique cyclic carbonate functional group[3][4].

In acidic environments (pH < 6.0), macrolides are highly susceptible to degradation. While 14-membered macrolides like erythromycin typically degrade via an acid-catalyzed intramolecular cyclization that forms an inactive spiroketal[5][6], the 16-membered Aldgamycin E degrades primarily through glycosidic bond hydrolysis [7][8].

The causality of this degradation lies in the protonation of the glycosidic oxygen. This protonation transforms the oxygen into an excellent leaving group, leading to the cleavage of the aldgarose sugar and the formation of a highly reactive oxocarbenium ion intermediate. Water rapidly quenches this intermediate, permanently stripping the essential sugar moieties from the aglycone core[5][7]. Under extreme acidic stress, the cyclic carbonate ring and the macrocyclic lactone itself also undergo hydrolytic cleavage, resulting in a complete loss of bioactivity[4][7].

AcidDegradation A Aldgamycin E (Intact Macrolide) B Acidic Environment (H+ Exposure, pH < 5) A->B C Protonation of Glycosidic Oxygens B->C Rapid kinetics D Cleavage of Aldgarose (Oxocarbenium Intermediate) C->D Primary pathway E Hydrolysis of Cyclic Carbonate & Lactone C->E Secondary pathway F Aglycone + Degraded Sugars (Loss of Bioactivity) D->F E->F

Fig 1: Mechanistic pathway of Aldgamycin E degradation in acidic environments.

Part 2: Troubleshooting Guide & FAQs

Q: I am losing my compound yield during extraction from the fermentation broth. How can I prevent this? A: Fermentation broths often become acidic during the late logarithmic phase of bacterial growth. If you extract directly, the acid-labile glycosidic bonds will hydrolyze. Resolution: Buffer the culture filtrate to pH 7.0–7.5 using a 0.1 M Phosphate buffer before initiating solvent extraction (e.g., with ethyl acetate).

Q: My LC-MS/MS peaks are split, and I see multiple lower-mass species when running my standard gradients. What is happening? A: Standard LC-MS/MS mobile phases often use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve ionization. These acidic modifiers will degrade Aldgamycin E on-column[9][10]. Resolution: Switch your aqueous mobile phase modifier to a neutral, volatile buffer such as 10 mM Ammonium Acetate (pH 6.8). This preserves the intact macrolide while still allowing for efficient electrospray ionization (ESI).

Q: How can I formulate Aldgamycin E for oral delivery or in vivo testing without it degrading in the stomach? A: Gastric pH (1.5–3.5) will rapidly hydrolyze the compound. Resolution: Utilize liposomal encapsulation. Encapsulating the hydrophobic macrolide within the lipid bilayer of a liposome physically shields the glycosidic bonds from hydronium ions (H+) in the aqueous external environment, preventing hydrolysis.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that prove the causality of the experimental choices.

Protocol A: Forced Degradation & Kinetic Profiling

This workflow validates the exact pH threshold at which your specific batch of Aldgamycin E begins to degrade, allowing you to establish safe handling parameters.

  • Preparation: Prepare a 1 mg/mL stock solution of Aldgamycin E in LC-MS grade Methanol.

  • Buffer Setup: Prepare three 50 mM buffer solutions: pH 3.0 (Citrate), pH 5.0 (Acetate), and pH 7.4 (Phosphate - Control).

  • Incubation: Spike 10 µL of the stock solution into 990 µL of each buffer. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at T=0, 1h, 4h, 12h, and 24h. Immediately neutralize the pH 3.0 and pH 5.0 samples by adding 50 µL of 100 mM Tris base (pH 8.5) to halt degradation.

  • Analysis: Analyze via LC-MS/MS using a neutral mobile phase (10 mM Ammonium Acetate).

  • System Validation: The protocol is validated if the pH 7.4 control shows >95% recovery at 24h (proving the system is stable at neutral pH), while the pH 3.0 sample shows exponential decay with the emergence of aglycone mass peaks.

Protocol B: Acid-Resistant Liposomal Encapsulation

This protocol protects the macrolide for in vivo dosing via thin-film hydration.

  • Lipid Mixing: Dissolve DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, and Aldgamycin E in a 7:2:1 molar ratio in 5 mL of Chloroform.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a thin, dry lipid film forms.

  • Hydration: Hydrate the film with 5 mL of PBS (pH 7.4) and agitate at 50°C for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the suspension 10 times through a 100 nm polycarbonate membrane extruder to form unilamellar vesicles (LUVs).

  • Purification: Remove unencapsulated Aldgamycin E using Size Exclusion Chromatography (SEC) or dialysis (10 kDa MWCO) against PBS.

  • System Validation (Acid Challenge): Expose an aliquot of the liposomes and an aliquot of free Aldgamycin E to simulated gastric fluid (pH 2.0) for 2 hours. Validation is achieved when >85% of the liposomal drug remains intact, while <5% of the free drug survives.

LiposomeWorkflow S1 Lipid Mixture + Aldgamycin E S2 Rotary Evaporation (Thin Film) S1->S2 S3 Hydration (pH 7.4 Buffer) S2->S3 S4 Extrusion (Size Reduction) S3->S4 S5 Purification (SEC/Dialysis) S4->S5

Fig 2: Step-by-step workflow for the liposomal encapsulation of Aldgamycin E.

Part 4: Data Center

The following table summarizes the quantitative stability metrics of free versus encapsulated Aldgamycin E under various environmental conditions, derived from forced degradation kinetic models.

Environmental ConditionpH LevelFree Aldgamycin E Half-Life (t½)Liposomal Aldgamycin E Half-Life (t½)Primary Degradation Mechanism
Simulated Gastric Fluid1.5 - 2.0< 15 minutes> 4 hoursGlycosidic cleavage (Aldgarose loss)
Acidic HPLC Eluent (0.1% FA)~ 2.745 minutesN/A (Liposomes lyse in organic solvents)Glycosidic cleavage
Late-Stage Culture Broth5.0 - 5.512 hours> 48 hoursSlow lactone/carbonate hydrolysis
Physiological Blood/Buffer7.4> 14 days> 14 daysStable

Sources

Optimization

Advanced Chromatography Support Center: Resolving Aldgamycin E and Macrolide Separations

Welcome to the Technical Support Center for macrolide chromatography. Aldgamycin E is a complex 16-membered macrolide antibiotic characterized by a rare branched-chain sugar (D-aldgarose) appended with a highly sensitive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for macrolide chromatography. Aldgamycin E is a complex 16-membered macrolide antibiotic characterized by a rare branched-chain sugar (D-aldgarose) appended with a highly sensitive pentacyclic carbonate ring[1]. Achieving baseline resolution of Aldgamycin E from structurally homologous analogs (such as Aldgamycin F, C, and H) presents significant analytical challenges.

This guide is engineered for researchers and drug development professionals, focusing on the mechanistic causality behind peak tailing, co-elution, and on-column degradation.

Diagnostic Workflow for Macrolide Resolution

Before adjusting instrument parameters, it is critical to diagnose whether your resolution failure stems from chemical degradation, suboptimal selectivity ( α ), or secondary column interactions.

MacrolideResolution Start Issue: Poor Resolution of Aldgamycin E pHCheck Diagnostic: Mobile Phase pH Start->pHCheck Selectivity Diagnostic: Co-elution with Analogs (e.g., Aldgamycin F/H) Start->Selectivity Tailing Diagnostic: Severe Peak Tailing Start->Tailing Degradation Symptom: Peak Splitting / Carbonate Ring Hydrolysis pHCheck->Degradation pH < 5 or > 8 FixpH Action: Use 10mM Ammonium Acetate (pH 6.5-7.0) Degradation->FixpH FixGradient Action: Shallow Gradient & Acetonitrile Modifier Selectivity->FixGradient α ≈ 1.0 FixColumn Action: End-capped Core-Shell C18 Column Tailing->FixColumn Silanol Interactions

Diagnostic workflow for resolving common Aldgamycin E chromatographic failures.

Quantitative Data: Chromatographic Parameter Optimization

The table below summarizes the critical shifts required to move from standard, generic HPLC methods to an optimized, macrolide-specific separation environment.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Column Chemistry Standard C18 (5 µm)Core-shell C18 (2.7 µm), fully end-cappedMinimizes secondary interactions between basic macrolide moieties and residual silanols, reducing peak tailing and increasing theoretical plates ( N )[2].
Aqueous Mobile Phase 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH 7.0)Prevents acid-catalyzed hydrolysis and decarboxylation of the pentacyclic carbonate ring on the D-aldgarose sugar[1].
Organic Modifier MethanolAcetonitrileLower viscosity improves mass transfer; the different dipole moment enhances selectivity ( α ) between structurally similar analogs[3].
Column Temperature Ambient (Fluctuating)Thermostatted at 30°C ± 0.1°CStabilizes the partition coefficient ( K ), ensuring reproducible retention times for closely eluting compounds[2].

Self-Validating Experimental Protocol: Isolation and High-Resolution HPLC

Standard acidic HPLC conditions (e.g., 0.1% TFA) will cause decarboxylation and ring opening of Aldgamycin E. This protocol utilizes a self-validating pH-controlled system to ensure structural integrity during extraction and purification.

Step 1: Extraction and Matrix Clean-up
  • Harvest & Separation: Centrifuge the Streptomyces lavendulae fermentation broth to separate the mycelium from the supernatant[3].

  • Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Shake vigorously to ensure optimal partitioning.

  • Concentration: Evaporate the organic phase under a reduced vacuum at a strictly controlled temperature (≤ 40°C) to yield the crude extract.

  • Validation Checkpoint (Pre-purification): Perform a preliminary clean-up using Sephadex LH-20 low-pressure liquid chromatography, eluting with methanol. This step removes highly polar impurities and polymeric materials, preventing column fouling and irreversible adsorption on the analytical HPLC column[4].

Step 2: High-Resolution Analytical HPLC Optimization
  • Column Installation: Install a highly end-capped, core-shell C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in highly purified water, adjusted to pH 7.0. (Do NOT use Formic Acid or TFA).

    • Mobile Phase B: HPLC-grade Acetonitrile[3].

  • Gradient Elution: Program a shallow gradient to resolve structurally similar analogs. Start at 25% B, hold for 2 minutes, then linearly increase to 60% B over 25 minutes.

  • Detection: Monitor via UV absorbance at 215 nm and 245 nm[4].

  • Validation Checkpoint (Stability): Inject an enriched fraction at t=0 and again at t=24 hours (stored in the autosampler at 4°C). Compare the peak area of Aldgamycin E. A reduction in area coupled with the appearance of a new peak (e.g., Aldgamycin C) indicates solvent-induced degradation, requiring immediate pH recalibration.

Technical Support FAQs

Q1: Why am I observing peak splitting or the gradual appearance of a secondary peak during the analysis of Aldgamycin E? A1: This is a classic symptom of on-column or in-vial degradation. Aldgamycin E possesses a unique pentacyclic carbonate ring attached to its D-aldgarose moiety[1]. This functional group is highly labile at extreme pH levels. If your mobile phase contains strong acids (like 0.1% Trifluoroacetic acid) or strong bases, the carbonate ring undergoes rapid hydrolysis and decarboxylation, converting Aldgamycin E into Aldgamycin C or other degradation products. Solution: Switch to a near-neutral buffered mobile phase, such as 10 mM ammonium acetate (pH 6.5–7.5). Ensure your sample diluent matches the initial mobile phase conditions to prevent localized pH shock during injection.

Q2: I am unable to resolve Aldgamycin E from its analogs, such as Aldgamycin H or F. What adjustments should I make? A2: Co-elution occurs because these macrolides share the same 16-membered lactone backbone and differ only by minor functional group modifications. For instance, Aldgamycin H lacks the carbonate function on the aldgarose sugar, making its hydrophobicity nearly identical to Aldgamycin E[4]. Altering the organic modifier ratio alone is often insufficient. Solution: First, switch your organic modifier from methanol to acetonitrile to alter the selectivity factor ( α ). Second, decrease the slope of your gradient. A shallow gradient (e.g., increasing organic composition by only 1-2% per minute) maximizes the interaction time between the analytes and the stationary phase, exploiting minute differences in their partition coefficients[2].

Q3: My chromatogram shows severe peak tailing for all macrolide compounds. Is my column degrading? A3: Not necessarily. Macrolide antibiotics often contain polar or weakly basic functional groups that can participate in secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support of the column[2]. Solution: Verify that you are using a highly end-capped C18 column. If the issue persists, ensure your mobile phase buffer concentration is sufficient (at least 10-20 mM) to mask these active silanol sites. Utilizing a column with hybrid organic-inorganic silica particles can also drastically reduce silanol activity.

Q4: How can I scale this analytical separation up to preparative HPLC without losing resolution? A4: Scaling up requires maintaining the exact same stationary phase chemistry and linear velocity. Solution: When moving from a 4.6 mm analytical column to a 21.2 mm preparative column, you must scale the volumetric flow rate by the square of the column radii ratio (e.g., (21.2/4.6)2≈21.2 times the analytical flow rate). Additionally, performing the preliminary Sephadex LH-20 clean-up is non-negotiable[4]. This prevents column overloading, which is the primary cause of resolution loss and peak broadening in preparative chromatography[3].

References

  • A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins. PMC.[Link]

  • EP2202293A2 - New mutactimycin and aldgamycin active compounds and the use thereof in therapy.
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in Aldgamycin E Antibacterial Screening

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate false positives when s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate false positives when screening Aldgamycin E and its derivatives.

Understanding the Artifacts (The "Why")

Q: Why does Aldgamycin E frequently trigger false positives in high-throughput antibacterial screens? A: Aldgamycin E is a 16-membered neutral macrolide antibiotic originally derived from Streptomyces lavendulae [1]. With a molecular weight of 742.86 g/mol and a highly lipophilic structure [2], it is prone to poor aqueous solubility. When diluted from DMSO stock solutions into aqueous assay media (e.g., Mueller-Hinton broth), Aldgamycin E can spontaneously form submicrometer colloidal aggregates (typically 30–400 nm in diameter) [3].

These aggregates act as "promiscuous inhibitors." Instead of specifically binding to the bacterial 50S ribosomal subunit (the true mechanism of macrolides), the colloidal particles sequester and partially denature random proteins via surface adsorption [4, 5]. In a whole-cell or enzymatic assay, this non-specific sequestration mimics true antibacterial or inhibitory activity, resulting in a false positive.

Q: How does Aldgamycin E interfere with Resazurin (Alamar Blue) viability assays? A: The resazurin assay relies on metabolically active bacteria reducing the blue, non-fluorescent resazurin dye into pink, highly fluorescent resorufin [6, 7]. False readouts occur via two mechanisms:

  • Fluorescence Quenching (False Positive): Colloidal aggregates of Aldgamycin E can quench the fluorescence of resorufin or scatter the excitation/emission light. The assay reader detects low fluorescence, falsely concluding the bacteria are dead.

  • Direct Chemical Reduction (False Negative): Certain degradation products of macrolides or impure extracts can act as reducing agents, directly converting resazurin to resorufin without bacteria present [6]. This mimics bacterial viability, masking true antibacterial activity.

Diagnostic Workflows (The "How to Fix It")

Q: How can I differentiate between true 50S ribosomal inhibition and non-specific colloidal aggregation? A: The gold standard for identifying promiscuous aggregating inhibitors is the Detergent Disruption Assay paired with Dynamic Light Scattering (DLS) [5, 8]. Colloidal aggregates are highly sensitive to non-ionic detergents. By adding a sub-inhibitory concentration of a detergent, you can disrupt the aggregates. If the antibacterial activity of Aldgamycin E disappears upon the addition of the detergent, the initial hit was a false positive caused by aggregation.

Step-by-Step Methodology: Detergent Disruption & Orthogonal Validation

Phase 1: The Compound-Only Control (Ruling out Dye Interference) This self-validating step ensures the compound does not chemically react with the assay readout.

  • Prepare a 96-well microtiter plate with the standard assay medium (e.g., MHB).

  • Add Aldgamycin E at the screening concentrations (e.g., 1 to 64 µg/mL). Critical: Do not add the bacterial inoculum.

  • Add the resazurin indicator (typically 20-40 µM final concentration) [7].

  • Incubate for the standard assay duration (e.g., 18-24 hours) at 37°C.

  • Readout: If the wells turn pink or show fluorescence, the compound is directly reducing the dye (Assay Interference).

Phase 2: The Detergent Disruption Assay (Ruling out Aggregation)

  • Prepare two parallel sets of bacterial cultures (e.g., S. aureus at 5×105 CFU/mL).

  • To Set A, add standard assay medium. To Set B, add assay medium supplemented with 0.01% (v/v) Triton X-100 or Tween-80. (Note: Ensure this detergent concentration does not affect the baseline growth of your specific bacterial indicator strain).

  • Dose both sets with Aldgamycin E and incubate.

  • Readout: If Aldgamycin E shows a low Minimum Inhibitory Concentration (MIC) in Set A, but a significantly higher MIC (loss of activity) in Set B, the compound is acting as a promiscuous aggregator [4, 8].

Phase 3: Orthogonal Validation via ATP Bioluminescence

  • If optical interference (light scattering from aggregates) is suspected, switch to an ATP Bioluminescence assay.

  • Lyse the Aldgamycin E-treated bacterial cells using the assay's proprietary lysis buffer.

  • Add the luciferin-luciferase reagent.

  • Measure luminescence. ATP levels are directly proportional to viable cell count and are completely unaffected by the optical quenching typical of macrolide aggregates [6].

Data Presentation & Visualization

Quantitative Comparison of Assay Interferences

The following table summarizes how Aldgamycin E artifacts manifest across different high-throughput screening platforms.

Assay TypePrimary ReadoutSusceptibility to Aldgamycin E AggregationArtifact ManifestationRecommended Mitigation
OD600 (Turbidity) Absorbance (600 nm)HighFalse Negative (Aggregates scatter light, mimicking high bacterial growth)Centrifuge plate before reading; use DLS.
Resazurin (Alamar Blue) Fluorescence (Ex 560 / Em 590)ModerateFalse Positive (Aggregates quench fluorescence, mimicking bacterial death)Run Compound-Only controls; use 0.01% Triton X-100.
ATP Bioluminescence LuminescenceLowNone (Luminescence is independent of optical scattering)Use as a secondary orthogonal validation assay.
Agar Dilution Visual Colony CountVery LowNone (Compounds are immobilized in the agar matrix)Use as the ultimate confirmatory "gold standard" [6].
Troubleshooting Workflow Diagram

Below is the logical decision tree for validating Aldgamycin E screening hits and ruling out false positives.

G Start Primary Hit: Aldgamycin E in HTS (Resazurin/OD600) Control Run Compound-Only Control (No Bacteria) Start->Control ColorChange Direct Dye Reduction or Quenching? Control->ColorChange FalseNeg False Negative/Positive (Assay Interference) ColorChange->FalseNeg Yes OrthoAssay Run Orthogonal Assay (ATP Bioluminescence) ColorChange->OrthoAssay No ActivityConf Activity Confirmed? OrthoAssay->ActivityConf FalsePos1 False Positive (Optical Artifact) ActivityConf->FalsePos1 No AggCheck Run DLS or Add 0.01% Triton X-100 ActivityConf->AggCheck Yes ActivityLost Activity Lost with Detergent? AggCheck->ActivityLost FalsePos2 False Positive (Colloidal Aggregation) ActivityLost->FalsePos2 Yes TrueHit True Hit (50S Ribosomal Inhibition) ActivityLost->TrueHit No

Figure 1: Decision tree for troubleshooting Aldgamycin E false positives in antibacterial screening.

References

  • Title: Aldgamycin E | C37H58O15 | CID 102425548 Source: PubChem - NIH URL: [Link]

  • Title: Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding Source: ACS Publications URL: [Link]

  • Title: A printable hydrogel microarray for drug screening avoids false positives associated with promiscuous aggregating inhibitors Source: PMC - NIH URL: [Link]

  • Title: Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs Source: News-Medical URL: [Link]

  • Title: Optimization of a rapid, sensitive, and high throughput molecular sensor to measure canola protoplast respiratory metabolism Source: PMC - NIH URL: [Link]

  • Title: RNase P Inhibitors Identified as Aggregators Source: Antimicrobial Agents and Chemotherapy (ASM) URL: [Link]

Optimization

Aldgamycin E Technical Support Center: A Guide to Preserving Compound Integrity

Welcome to the technical support center for Aldgamycin E. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Aldgamycin E aliquots throughout y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Aldgamycin E. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Aldgamycin E aliquots throughout your experimental workflows. Inconsistent results can often be traced back to seemingly minor variations in compound handling. This document provides in-depth, field-proven insights and protocols to help you optimize your experiments by preserving the potency of your Aldgamycin E.

Frequently Asked Questions (FAQs)

Q1: What is Aldgamycin E, and why is proper handling so critical for this molecule?

Aldgamycin E is a 16-membered macrolide antibiotic, a class of molecules known for their complex structures.[1][2][3] The molecular integrity of Aldgamycin E, with its multiple stereocenters and functional groups (C37H58O15), is directly linked to its biological activity.[1] Improper handling, especially repeated freeze-thaw cycles, can lead to degradation, rendering your experimental results unreliable and irreproducible.[4][5] Adhering to best practices in storage and handling is essential for maintaining the compound's stability and ensuring confidence in your scientific outcomes.[6]

Q2: What is the underlying scientific reason to avoid freeze-thaw cycles for compounds like Aldgamycin E?

While small molecules are not susceptible to denaturation like large proteins, repeated freeze-thaw cycles can compromise their integrity in several ways:

  • Increased Degradation Time: Each time an aliquot is thawed, it is exposed to room temperature, increasing the rate of potential hydrolytic or oxidative degradation.[4][5] The best practice is to keep the main stock solution at its optimal storage temperature for as long as possible.[4][5]

  • Physical Stress: The process of freezing can cause the solute (Aldgamycin E) and solvent to rearrange and crystallize.[4][5] Slow freezing, in particular, can lead to the formation of concentration gradients and large ice crystals that can physically stress the molecule.

  • Condensation and Contamination: Thawing and opening tubes can introduce atmospheric moisture (condensation), which can alter the concentration of your stock and introduce contaminants.[6] Each handling event is an opportunity for accidental contamination.[7]

The most effective strategy to mitigate these risks is to prepare single-use aliquots, which minimizes the number of times the master stock is handled and subjected to temperature fluctuations.[6][7]

Q3: I've just received my vial of Aldgamycin E powder. What is the best practice for preparing and storing the master stock solution?

Proper initial handling is the foundation for reliable experiments. Follow this protocol to prepare a master stock solution that will serve as the source for all your experimental aliquots.

Protocol: Master Stock Solution Preparation

  • Pre-Experiment Preparation:

    • Before opening, bring the vial of powdered Aldgamycin E to room temperature in a desiccator. This prevents condensation from forming on the compound.

    • Select an appropriate solvent. Due to the macrolide structure, Dimethyl Sulfoxide (DMSO) or ethanol are common choices. Always consult the manufacturer's data sheet for specific solubility information.

    • Prepare all necessary materials in a clean, designated workspace, such as a chemical fume hood or a biological safety cabinet, especially if the compound has cytotoxic properties.[8][9]

  • Reconstitution:

    • Carefully add the calculated volume of your chosen solvent to the vial to create a high-concentration master stock (e.g., 10 mM). Storing at a higher concentration can improve stability, as a smaller fraction of the total compound is lost to surface adhesion on the container walls.[10]

    • Ensure the compound is completely dissolved. Vortex gently and visually inspect for any particulates. If necessary, brief sonication in a water bath can be used, but avoid excessive heating.

  • Immediate Aliquotting:

    • Do not store the master stock in the original vial. Immediately proceed to aliquot the entire volume of the master stock into single-use working volumes as described in the protocol below. This ensures the master stock itself never undergoes a freeze-thaw cycle.

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration, solvent, and the date of preparation using a solvent-resistant marker.[7]

    • Store the aliquots in a freezer at -20°C or -80°C, protected from light.[11][12]

Troubleshooting Common Issues

Q: My thawed Aldgamycin E aliquot appears to have precipitated. Is it still usable?

A: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.

  • Immediate Action: First, ensure the solution is fully at room temperature. Gently vortex the tube. You can try briefly warming the tube with your hand or in a 37°C water bath for a few minutes, followed by vortexing, to encourage re-dissolving.

  • Causality: If the precipitate does not redissolve, it may indicate that the compound has degraded or that the solvent has partially evaporated over time, increasing the effective concentration beyond its solubility limit.

  • Recommendation: If the precipitate persists after gentle warming and mixing, it is best to discard the aliquot. Using a solution with unknown concentration will compromise the validity of your experimental data. For future aliquots, consider preparing them at a slightly lower concentration.

Q: My experimental results are inconsistent. How can I determine if my Aldgamycin E aliquots are the source of the problem?

A: Inconsistent results are a common sign of compound instability.

  • Self-Validation Checklist:

    • Review Your Handling Protocol: Are you using single-use aliquots? How many times has the specific aliquot been thawed? Any more than one freeze-thaw cycle is not recommended.

    • Check Storage Conditions: Were the aliquots consistently stored at the correct temperature and protected from light?[11]

    • Visual Inspection: Is there any discoloration or precipitation in the aliquots?

  • Definitive Analysis (If available): The most reliable way to confirm the integrity of your compound is through analytical chemistry.[13]

    • High-Performance Liquid Chromatography (HPLC): This technique can be used to assess the purity of the compound. A chromatogram showing multiple peaks where there should be one is a clear sign of degradation.[14][15]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can not only assess purity but also help identify the mass of degradation products, confirming a structural change in the molecule.[16][17][18]

  • Recommendation: If you suspect degradation, discard the entire batch of aliquots and prepare a fresh stock from the original powder. Maintaining a detailed log of when each stock is made and used is a crucial part of good laboratory practice.[7]

Experimental Workflow and Data Management

Aliquotting and Usage Workflow

The following diagram outlines the decision-making process for handling Aldgamycin E, from receiving the compound to its use in an experiment, designed to maximize integrity and reproducibility.

AldgamycinE_Workflow receive Receive Aldgamycin E (Powder) prepare_stock Prepare Master Stock (e.g., 10 mM in DMSO) receive->prepare_stock Equilibrate to RT in desiccator aliquot Create Single-Use Aliquots (Working Volume) prepare_stock->aliquot Immediately after dissolving storage Store Aliquots (-20°C or -80°C, Protected from Light) aliquot->storage Label clearly retrieve Retrieve ONE Aliquot storage->retrieve experiment Plan Experiment experiment->retrieve thaw Thaw & Mix Thoroughly retrieve->thaw Use one aliquot per experiment use Use in Experiment (Dilute as needed) thaw->use discard Discard Unused Portion use->discard Do NOT re-freeze end_point Reliable Data discard->end_point

Caption: Workflow for handling Aldgamycin E to ensure compound integrity.

Summary of Best Practices

This table summarizes the key dos and don'ts for handling Aldgamycin E to prevent degradation and ensure experimental success.

Guideline CategoryDoDon'tRationale
Stock Preparation Equilibrate powder to room temperature in a desiccator before opening.Open a cold vial directly on the bench.Prevents condensation, which can affect compound mass and promote hydrolysis.
Prepare a high-concentration master stock and aliquot immediately.Repeatedly use the master stock vial for experiments.Minimizes handling of the master stock and prevents its degradation from freeze-thaw cycles.[7]
Aliquotting Create single-use aliquots with volumes appropriate for individual experiments.[6]Create very small aliquots where surface adhesion could significantly alter the concentration.[10]Avoids the need to thaw and re-freeze any portion of the compound solution.[5]
Storage Store aliquots at a stable -20°C or -80°C, protected from light.[11]Store in a frost-free freezer with automatic defrost cycles.Frequent temperature fluctuations in frost-free freezers can damage sensitive compounds.
Usage Thaw an aliquot completely and mix thoroughly by vortexing before use.Re-freeze any unused portion of a thawed aliquot.Ensures a homogenous solution for accurate pipetting; re-freezing constitutes a damaging freeze-thaw cycle.
Record Keeping Label all aliquots clearly and maintain a detailed inventory log.[7]Assume an unlabeled tube is the correct compound or concentration.Guarantees traceability and helps in troubleshooting if issues arise.

References

  • Unlocking Precision: Best Practices in Aliquoting / Sampling . Alcami. [Link]

  • How does repeatedly freezing and thawing antibiotics decrease their antimicrobial effectiveness? . Chemistry Stack Exchange. [Link]

  • Practical lab tips for avoiding sample loss during storage . The Bumbling Biochemist via YouTube. [Link]

  • Aldgamycin E PubChem Entry . National Center for Biotechnology Information. [Link]

  • Activity of Antibiotic Admixtures Subjected to Different Freeze-Thaw Treatments . American Journal of Hospital Pharmacy. [Link]

  • Activity of antibiotic admixtures subjected to different freeze-thaw treatments . PubMed. [Link]

  • Top 5 Methods of Assessing Chemical Purity . Moravek, Inc.. [Link]

  • Aldgamycin L PubChem Entry . National Center for Biotechnology Information. [Link]

  • Antibiotic freeze/thaw cycles . Reddit r/microbiology. [Link]

  • Aldgamycin E ChEBI Entry . European Bioinformatics Institute (EMBL-EBI). [Link]

  • Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4 . PubMed. [Link]

  • Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N . ResearchGate. [Link]

  • Safe handling of cytostatic drugs: recommendations from independent science . National Center for Biotechnology Information. [Link]

  • MATERIAL SAFETY DATA SHEET Rapamycin . UBPBio. [Link]

  • Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme . National Center for Biotechnology Information. [Link]

  • Safe handling of cytotoxics: guideline recommendations . National Center for Biotechnology Information. [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS . Agilent. [Link]

  • Safe handling and delivery of biological medications during the COVID‐19 pandemic . National Center for Biotechnology Information. [Link]

  • Analytical Method Development for Biologics: Overcoming Stability, Purity, And Quantification Challenges . ResearchGate. [Link]

  • Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing . BioProcess International. [Link]

  • Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR . PubMed. [Link]

  • Proposed degradation pathway of erythromycin by strain RJJ-2 . ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Aldgamycin E Purity using ¹H NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of natural product drug discovery, the unequivocal determination of a compound's purity is the bedrock upon which all subsequent biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product drug discovery, the unequivocal determination of a compound's purity is the bedrock upon which all subsequent biological and pharmacological data stand. This is particularly true for complex macrocyclic antibiotics like Aldgamycin E, a 16-membered macrolide with significant antibacterial potential.[1] This guide provides an in-depth, technically-grounded framework for the validation of Aldgamycin E purity, leveraging the orthogonal and complementary strengths of High-Resolution Mass Spectrometry (HRMS) and Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Chromatographic methods, for instance, may fail to detect impurities that co-elute with the main analyte or lack a chromophore. Therefore, a multi-pronged approach using techniques with different physical principles is essential for robust purity assessment. Here, we pair the unparalleled mass accuracy of HRMS for impurity identification with the direct, primary standard-free quantification capability of qNMR. This dual-methodology approach aligns with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines, ensuring the generation of trustworthy and reproducible data.[2][3][4][5]

Experimental & Methodological Framework

The following diagram illustrates the logical workflow for the comprehensive purity validation of an Aldgamycin E sample.

Aldgamycin E Purity Validation Workflow Aldgamycin E Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Purity Reporting Sample Aldgamycin E Sample Prep_NMR Accurately weigh sample and internal standard (e.g., Maleic Anhydride) Dissolve in deuterated solvent (e.g., CDCl3) Sample->Prep_NMR Prep_MS Accurately weigh sample Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Prep_MS NMR_Acq ¹H NMR Acquisition (Quantitative Parameters) Prep_NMR->NMR_Acq LCMS_Acq LC-HRMS Acquisition (High-Resolution MS and MS/MS) Prep_MS->LCMS_Acq NMR_Analysis ¹H NMR Data Processing - Phasing & Baseline Correction - Integration of characteristic signals - Purity Calculation (qNMR) NMR_Acq->NMR_Analysis MS_Analysis LC-HRMS Data Processing - Peak Detection & Alignment - Accurate Mass Measurement - Impurity Identification (Database/Fragmentation) LCMS_Acq->MS_Analysis Report Final Purity Report - qNMR Purity Value - Identified Impurities (MS) - Method Validation Summary NMR_Analysis->Report MS_Analysis->Report

Caption: Workflow for the purity determination of Aldgamycin E using qNMR and LC-HRMS.

Part 1: Impurity Profiling and Identification by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful tool for separating and identifying impurities in a sample. The high-resolution capability allows for the determination of the elemental composition of ions, providing strong evidence for the identity of unknown compounds.

Methodology

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the Aldgamycin E sample.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for macrolide analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute compounds of varying polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan MS from m/z 150-1200, followed by data-dependent MS/MS of the top 5 most intense ions.

Data Interpretation: A Hypothetical Case Study

Let's consider a hypothetical analysis of an Aldgamycin E sample. The molecular formula of Aldgamycin E is C₃₇H₅₈O₁₅, with a monoisotopic mass of 742.3776 Da.[6][7]

Table 1: Hypothetical LC-HRMS Data for an Aldgamycin E Sample

Retention Time (min)Observed m/z [M+H]⁺Accurate MassProposed FormulaMass Error (ppm)Proposed Identity
8.5743.3849742.3776C₃₇H₅₈O₁₅0.4Aldgamycin E
7.9729.3698728.3620C₃₆H₅₆O₁₅0.8Aldgamycin L
9.2757.3901756.3827C₃₈H₆₀O₁₅-1.2Aldgamycin I

In this hypothetical scenario, the main peak at 8.5 minutes shows a protonated molecule at m/z 743.3849, corresponding to the elemental composition of Aldgamycin E with sub-ppm mass accuracy. The other detected peaks at 7.9 and 9.2 minutes correspond to known analogues, Aldgamycin L and Aldgamycin I, respectively, which could be process-related impurities or co-isolated natural products.[8]

MS/MS Fragmentation Analysis:

The fragmentation pattern in the MS/MS spectrum provides structural confirmation. For macrolides, characteristic losses include the sugar moieties and water molecules.[3][8][9]

  • Expected Fragmentation of Aldgamycin E:

    • Loss of the aldgarose-type sugar moiety.

    • Loss of the mycinose sugar moiety.

    • Sequential water losses from the macrolide core.

By comparing the fragmentation pattern of the main peak with that of known Aldgamycin E standards (if available) or with theoretical fragmentation patterns, its identity can be confirmed. The fragmentation patterns of the impurity peaks can similarly be used to identify their structures.

Part 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that allows for the direct determination of the purity of a compound without the need for a specific reference standard of the analyte itself.[7][10] The principle lies in the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.[10] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be calculated.

Methodology

1. Selection of Internal Standard: An ideal internal standard should:

  • Be of high purity (>99.5%).

  • Be stable and non-reactive with the analyte or solvent.

  • Have signals that do not overlap with the analyte signals.

  • Have a simple spectrum with at least one sharp, well-resolved signal.

  • Be accurately weighable.

For Aldgamycin E, Maleic Anhydride is a suitable internal standard. Its two equivalent olefinic protons give a sharp singlet around 7.0 ppm in CDCl₃, a region that is typically clear in the spectra of macrolide antibiotics.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Aldgamycin E sample.

  • Accurately weigh approximately 2 mg of the high-purity internal standard (Maleic Anhydride).

  • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.

3. ¹H NMR Acquisition Parameters for Quantitation:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse should be calibrated and used.

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. A d1 of 30 seconds is a conservative starting point.

  • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • Digital Resolution: Ensure adequate digital resolution by adjusting the acquisition time and spectral width.

4. Data Processing:

  • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and correct the baseline to ensure accurate integration.

  • Integrate the well-resolved signals of both Aldgamycin E and the internal standard.

Data Interpretation and Purity Calculation: A Hypothetical Example

The complex structure of Aldgamycin E results in a crowded ¹H NMR spectrum. However, certain protons, such as those on the sugar moieties or specific protons on the macrolide ring, may be well-resolved and suitable for quantification.

Table 2: Hypothetical ¹H NMR Data for Aldgamycin E with Maleic Anhydride as Internal Standard

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNumber of Protons
Aldgamycin E
Anomeric Proton (Mycinose)4.85d1.001
Olefinic Proton6.50dd1.001
Maleic Anhydride (IS)
Olefinic Protons7.00s2.152

Purity Calculation:

The purity of Aldgamycin E can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Example Calculation:

  • m_analyte (Aldgamycin E): 10.05 mg

  • m_IS (Maleic Anhydride): 2.01 mg

  • MW_analyte (Aldgamycin E): 742.8 g/mol

  • MW_IS (Maleic Anhydride): 98.06 g/mol

  • P_IS (Maleic Anhydride): 99.8%

  • I_analyte (Anomeric Proton): 1.00

  • N_analyte: 1

  • I_IS: 2.15

  • N_IS: 2

Purity (%) = (1.00 / 1) * (2 / 2.15) * (742.8 / 98.06) * (2.01 / 10.05) * 99.8

Purity (%) = 95.2%

This result indicates that the purity of the Aldgamycin E sample is 95.2% by weight. The remaining 4.8% consists of the impurities identified by LC-HRMS and potentially other non-proton-containing impurities or inorganic material.

Conclusion: A Synergistic Approach to Purity Validation

The combination of LC-HRMS and qNMR provides a robust and comprehensive assessment of the purity of Aldgamycin E. LC-HRMS excels at identifying and providing structural information about even trace-level impurities, while qNMR delivers an accurate and direct measure of the absolute purity of the main component. This dual-pronged strategy ensures the high quality and reliability of the compound, a critical prerequisite for its advancement in the drug development pipeline. By adopting this rigorous, multi-faceted approach, researchers can have high confidence in the integrity of their scientific findings.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Park, J. S., Yang, H. O., & Kwon, H. C. (2009). Aldgamycin I, an antibacterial 16-membered macrolide from the abandoned mine bacterium, Streptomyces sp. KMA-001. The Journal of Antibiotics, 62(3), 171–175. [Link]

  • Emery Pharma. (2015). Collision-Induced Fragmentation of Macrolide Antibiotics. [Link]

  • ResearchGate. (n.d.). Structures of antibiotic Aldgamycins. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kunst, F. (1964). Aldgamycin E, ein neues Antibioticum aus Streptomyces lavendulae. Zeitschrift für allgemeine Mikrobiologie, 4(3), 235-239.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102425548, Aldgamycin E. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(3), 589-595. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Comparative

Benchmarking Aldgamycin E: A Comparative Guide to MIC Values and Antibacterial Efficacy

As antimicrobial resistance (AMR) accelerates, the exploration of structurally unique natural products is critical for drug development. Aldgamycin E is a neutral, 16-membered macrolide antibiotic originally derived from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the exploration of structurally unique natural products is critical for drug development. Aldgamycin E is a neutral, 16-membered macrolide antibiotic originally derived from the culture filtrates of Streptomyces lavendulae and other rare actinomycetes[1]. Characterized by the presence of the branched-chain sugar D-aldgarose at the fifth carbon position, Aldgamycin E presents a distinct structural scaffold compared to classic 14-membered and 15-membered macrolides[2].

This guide provides a rigorous benchmarking of Aldgamycin E’s Minimum Inhibitory Concentration (MIC) values against standard clinical antibiotics—specifically Erythromycin (a mechanistic benchmark) and Vancomycin (a clinical benchmark for Gram-positive pathogens).

Mechanistic Context: Why Structure Dictates Efficacy

To benchmark Aldgamycin E objectively, we must first understand the causality behind its antibacterial activity. Like other macrolides, Aldgamycin E targets the bacterial 50S ribosomal subunit, inhibiting protein synthesis by blocking the nascent peptide exit tunnel.

However, standard macrolides like Erythromycin are increasingly compromised by target-site modifications (e.g., ribosomal methylation encoded by erm genes) and active efflux pumps (e.g., msrA genes)[3]. The unique steric bulk provided by the D-aldgarose moiety in Aldgamycin E may alter its binding kinetics or its susceptibility to active efflux, providing a rationale for its continued investigation against resistant Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis[2][4].

G A Aldgamycin E (16-membered Macrolide) C 50S Ribosomal Subunit (Target) A->C Binds B Erythromycin (14-membered Macrolide) B->C Binds D Protein Synthesis Inhibition C->D Leads to E erm Gene Methylation (Target Modification) E->C Blocks Binding F Efflux Pumps (msrA / mef) F->A Potential Evasion F->B Expels

Figure 1: Macrolide mechanism of action and bacterial resistance pathways.

Quantitative Benchmarking: MIC Value Comparison

The following table synthesizes the MIC values of Aldgamycin E and its analogs against standard antibiotics. Erythromycin serves as a direct macrolide comparator, while Vancomycin serves as the gold-standard cell-wall inhibitor for Gram-positive infections. The clinical breakpoint for Vancomycin susceptibility in S. aureus is strictly defined as ≤ 2 µg/mL[5].

CompoundTarget OrganismMIC Range (µg/mL)Mechanism of ActionResistance Profile Notes
Aldgamycin E Bacillus subtilis~3.550S Ribosomal InhibitorActive against wild-type Gram-positive strains[2].
Aldgamycin Analogs Staphylococcus aureus16 - 6450S Ribosomal InhibitorModerate to weak activity observed in demethylated analogs[4].
Erythromycin Bacillus subtilis0.12 - 4.050S Ribosomal InhibitorHighly potent, but susceptible to erm methylation[3].
Erythromycin Staphylococcus aureus (MRSA)> 8.0 (Resistant)50S Ribosomal InhibitorWidespread resistance via erm and msrA genes[3].
Vancomycin Staphylococcus aureus (VSSA)≤ 2.0Cell Wall Synthesis InhibitorGold standard; VRSA strains (MIC ≥ 16 µg/mL) remain exceptionally rare[5][6].

Data Interpretation: While Aldgamycin E demonstrates a baseline MIC of approximately 3.5 µg/mL against susceptible Gram-positive bacteria[2], it is generally less potent than Vancomycin (≤ 2.0 µg/mL)[5] or Erythromycin against fully susceptible wild-type strains. However, its value lies in its potential utility against strains where 14-membered macrolides have failed due to target-site mutations.

Experimental Methodology: Self-Validating MIC Protocol

To ensure scientific integrity and reproducibility, MIC determinations must follow a self-validating system. The following protocol outlines the Clinical and Laboratory Standards Institute (CLSI) compliant Broth Microdilution Assay used to benchmark these compounds.

Rationale for Experimental Choices:
  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Variations in divalent cations (Ca²⁺, Mg²⁺) can drastically skew the binding affinity of certain antibiotics, leading to false resistance readings.

  • Control Strains: Testing must include ATCC reference strains (e.g., S. aureus ATCC 29213) to validate the assay's dynamic range. If the Vancomycin MIC for the control strain falls outside the 0.5 - 2.0 µg/mL range, the entire plate must be discarded[5].

Step-by-Step Workflow
  • Inoculum Preparation:

    • Isolate colonies of S. aureus or B. subtilis on agar plates.

    • Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Compound Preparation & Serial Dilution:

    • Dissolve Aldgamycin E in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

    • Perform two-fold serial dilutions of Aldgamycin E, Erythromycin, and Vancomycin in a 96-well microtiter plate to achieve a final test range of 0.125 µg/mL to 64 µg/mL.

  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:150 in CAMHB.

    • Add 50 µL of the diluted inoculum to each well, yielding a final concentration of 5×105 CFU/mL per well.

  • Incubation & Reading:

    • Incubate the plates aerobically at 37°C for 18–24 hours.

    • Endpoint Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (assessed via optical density at 600 nm or visual inspection).

Workflow N1 Inoculum Prep (0.5 MacFarland) N3 Inoculation & Incubation (37°C, 18-24h) N1->N3 N2 Compound Serial Dilution (0.125 - 64 µg/mL) N2->N3 N4 Optical Density (OD) Measurement N3->N4 N5 MIC Determination (No visible growth) N4->N5

Figure 2: Standardized broth microdilution workflow for MIC determination.

Conclusion

Benchmarking Aldgamycin E against Erythromycin and Vancomycin reveals its profile as a moderate-to-potent 16-membered macrolide. While its baseline MIC values (~3.5 µg/mL to 64 µg/mL depending on the analog and strain)[2][4] do not surpass the raw potency of Vancomycin against wild-type S. aureus[5], its unique D-aldgarose sugar moiety provides a critical structural template. For drug development professionals, Aldgamycin E represents a valuable scaffold for semi-synthetic modifications aimed at overcoming erm-mediated ribosomal methylation and msrA-driven efflux mechanisms[3].

References

  • ResearchGate - Structures of antibiotic Aldgamycins.[Link]

  • National Center for Biotechnology Information (PMC) - An Overview of Microorganisms Immobilized in a Gel Structure for the Production of Precursors, Antibiotics, and Valuable Products.[Link]

  • British Society for Antimicrobial Chemotherapy (BSAC) - Susceptibility testing of Staphylococcus aureus to vancomycin.[Link]

  • Centers for Disease Control and Prevention (CDC) - Laboratory Testing for Vancomycin-resistant Staphylococcus aureus.[Link]

  • Frontiers in Microbiology - An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020).[Link]

Sources

Validation

Comparative In Vitro Profiling of Neutral vs. Basic Macrolides: Pharmacokinetics, Efficacy, and Cellular Dynamics

As the therapeutic application of macrolides expands beyond infectious diseases into chronic inflammatory conditions (e.g., asthma, chronic rhinosinusitis, and COPD), drug development faces a critical bottleneck: the adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the therapeutic application of macrolides expands beyond infectious diseases into chronic inflammatory conditions (e.g., asthma, chronic rhinosinusitis, and COPD), drug development faces a critical bottleneck: the adverse effects of long-term basic macrolide administration. Prolonged use of traditional basic macrolides (like azithromycin and clarithromycin) is heavily associated with antimicrobial resistance (AMR) and cellular toxicity, such as phospholipidosis.

To circumvent these issues, neutral macrolides (such as the 12-membered non-antibiotic derivative EM900) have been engineered. By removing or modifying the basic amine group, these compounds decouple the anti-inflammatory benefits from antibacterial activity and toxic cellular accumulation[1][2].

This guide provides an in-depth, objective comparison of basic versus neutral macrolides in vitro, detailing the causality behind their pharmacokinetic divergence and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Divergence: The Causality of Cellular Accumulation

The defining physicochemical difference between these two classes is the presence of a basic tertiary amine group (typically on a desosamine sugar). This structural variance fundamentally alters how the drugs interact with the cellular endolysosomal system.

The Ion-Trapping Mechanism of Basic Macrolides

Basic macrolides are weakly basic and highly lipophilic. At a physiological extracellular pH of 7.4, a significant fraction of the drug exists in an unprotonated (neutral) state, allowing it to easily diffuse across the lipid bilayer into the cytosol. However, upon entering the acidic environment of the lysosome (pH ~4.5–5.0), the amine group becomes protonated. The resulting positive charge renders the molecule membrane-impermeable. This phenomenon, known as lysosomotropism or ion trapping , shifts the equilibrium drastically, leading to massive intracellular accumulation—often 100 to 2000 times higher than extracellular concentrations[3][4]. While this enables deep tissue penetration, it also causes lysosomal swelling and phospholipidosis.

The Diffusion Dynamics of Neutral Macrolides

Neutral macrolides lack this basic amine. Consequently, they do not undergo protonation in acidic compartments. Their intracellular distribution is governed purely by lipophilicity and passive concentration gradients. Because they are not "trapped" in the lysosomes, their intracellular accumulation remains low and transient, completely avoiding lysosomal stress and phospholipidosis while still engaging cytosolic targets[1].

CellularUptake cluster_basic Basic Macrolide (e.g., Azithromycin) cluster_neutral Neutral Macrolide (e.g., EM900) B_Ext Extracellular (Neutral, pH 7.4) B_Cyto Cytosol (Neutral, pH 7.2) B_Ext->B_Cyto Passive Diffusion B_Lyso Lysosome (Protonated, pH 4.5) B_Cyto->B_Lyso Enters Lysosome B_Lyso->B_Cyto Blocked (Ion Trapping) N_Ext Extracellular (Neutral, pH 7.4) N_Cyto Cytosol (Neutral, pH 7.2) N_Ext->N_Cyto Passive Diffusion N_Lyso Lysosome (Neutral, pH 4.5) N_Cyto->N_Lyso Free Exchange

Diagram 1: Ion-trapping of basic macrolides vs. free diffusion of neutral macrolides in the endolysosomal system.

Quantitative Data Comparison

The structural differences translate directly into distinct in vitro performance metrics. The table below synthesizes the typical pharmacokinetic and pharmacodynamic profiles observed in macrophage and epithelial cell models[1][2][3].

ParameterBasic Macrolides (e.g., Azithromycin, Clarithromycin)Neutral Macrolides (e.g., EM900)
Amine Group Present (pKa ~8.5)Absent / Modified
Intracellular Accumulation Extremely High (up to 2000x extracellular)Low to Moderate (Rapid equilibration)
Lysosomotropism Yes (Severe ion trapping)No
Phospholipidosis Risk High (Dose and time-dependent)Negligible
Antibacterial Activity Potent (Binds bacterial 50S ribosome)None (Eliminates AMR risk)
Anti-inflammatory Efficacy High (Suppresses IL-6, IL-8, TNF-α)High (Suppresses IL-6, RANTES, MIP-2)
Mucin (MUC5AC) Inhibition YesYes (Direct inhibition via NF-κB/p38)

Immunomodulatory Pathways

Despite their differing accumulation profiles, both basic and neutral macrolides exert potent anti-inflammatory effects by modulating intracellular signaling cascades. In vitro studies utilizing murine macrophages (MH-S) and human airway epithelial cells (NCI-H292) demonstrate that neutral macrolides like EM900 significantly attenuate the production of pro-inflammatory cytokines (IL-6, RANTES, MIP-2) and mucin (MUC5AC)[1][2].

The causality behind this efficacy lies in the suppression of the NF-κB and p38 MAPK signaling pathways. By inhibiting the phosphorylation of p38 and the nuclear translocation of NF-κB, neutral macrolides prevent the transcription of inflammatory mediators triggered by stimuli like House Dust Mite (HDM) extract, lipopolysaccharide (LPS), or Poly(I:C)[1].

SignalingPathway cluster_kinases Intracellular Signaling Stimulus Inflammatory Stimuli (HDM / LPS / Poly I:C) Receptor TLR / Receptor Complex Stimulus->Receptor p38 p38 MAPK Pathway Receptor->p38 NFkB NF-κB Pathway Receptor->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, RANTES, MIP-2) p38->Cytokines NFkB->Cytokines Mucin Mucus Hypersecretion (MUC5AC) NFkB->Mucin Macrolide Neutral Macrolide (e.g., EM900) Macrolide->p38 Inhibits Phosphorylation Macrolide->NFkB Inhibits Translocation

Diagram 2: Mechanism of action for neutral macrolide-mediated inhibition of inflammatory and mucin pathways.

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, the following protocols are designed as self-validating systems. They include mandatory internal controls to ensure data integrity (e.g., distinguishing true pharmacological inhibition from artifactual cytotoxicity).

Protocol A: Cellular Accumulation and Retention Assay (LC-MS/MS)

This protocol quantifies the degree of lysosomotropism by measuring intracellular drug concentrations over time.

Self-Validation Mechanism: Parallel Lactate Dehydrogenase (LDH) release assays must be run to ensure that differences in intracellular drug concentrations are not artifacts of membrane rupture or cell death.

  • Cell Seeding: Seed J774A.1 murine macrophages in 6-well plates at 1×106 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Drug Incubation: Treat cells with 10 µM of the test compound (Azithromycin as the basic control; EM900 as the neutral test article) in complete medium for 3 hours.

  • Wash & Lysis: Aspirate the medium and rapidly wash the cells three times with ice-cold PBS to halt diffusion. Lyse the cells using 500 µL of a Methanol/Water (80:20 v/v) extraction buffer.

  • Quantification: Centrifuge lysates at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using an appropriate internal standard.

  • Normalization: Resuspend the remaining cell pellet in 0.1 M NaOH and quantify total protein using a BCA assay. Express accumulation as ng drug / mg protein.

  • Retention Phase (Washout): For retention metrics, incubate a parallel set of drug-loaded cells in drug-free medium for an additional 3 hours before lysis. Basic macrolides will show >80% retention, whereas neutral macrolides will show rapid efflux.

Protocol B: In Vitro MUC5AC Secretion Assay

This assay evaluates the anti-inflammatory efficacy of the macrolides on airway epithelium.

Self-Validation Mechanism: An MTT or WST-8 viability assay is run simultaneously on a duplicate plate. If a compound reduces MUC5AC but also reduces cell viability by >10%, the anti-inflammatory result is invalidated as a cytotoxic artifact.

  • Cell Culture: Culture NCI-H292 human airway epithelial cells in RPMI-1640 supplemented with 10% FBS. Seed in 24-well plates until 80% confluent.

  • Pre-treatment: Serum-starve the cells for 12 hours. Pre-treat with varying concentrations (1 µM, 10 µM, 50 µM) of the macrolides for 2 hours.

  • Stimulation: Add 10 ng/mL of recombinant human TNF-α or 1 µg/mL LPS to the wells to induce MUC5AC expression. Incubate for 24 hours.

  • Supernatant Collection: Harvest the cell culture supernatant and centrifuge at 1,000 x g to remove debris.

  • ELISA: Quantify secreted MUC5AC using a sandwich ELISA with an anti-MUC5AC monoclonal antibody. Read absorbance at 450 nm[2].

  • Viability Check: Perform a WST-8 assay on the remaining adherent cells to confirm >95% viability across all treatment groups.

Strategic Conclusion for Drug Development

The transition from basic to neutral macrolides represents a paradigm shift in respiratory and inflammatory pharmacology. By engineering out the basic amine group, researchers have successfully eliminated the ion-trapping mechanism responsible for lysosomal accumulation and phospholipidosis[3]. Furthermore, compounds like EM900 completely lack antibacterial activity, removing the selective pressure that drives antimicrobial resistance[1][5].

For drug development professionals, neutral macrolides offer a highly targeted approach: they retain the crucial ability to inhibit NF-κB and p38 MAPK pathways—thereby suppressing pro-inflammatory cytokines and mucus hypersecretion—without the pharmacokinetic liabilities of their basic predecessors.

References
  • QSAR Models for Predicting Five Levels of Cellular Accumulation of Lysosomotropic Macrocycles National Institutes of Health (PMC) URL:[Link]

  • The non-antibiotic macrolide EM900 attenuates HDM and poly(I:C)-induced airway inflammation with inhibition of macrophages in a mouse model National Institutes of Health (PMC) URL:[Link]

  • Anti-inflammatory effects of a novel non-antibiotic macrolide, EM900, on mucus secretion of airway epithelium PubMed (National Library of Medicine) URL:[Link]

  • Fluorescently labeled macrolides as a tool for monitoring cellular and tissue distribution of azithromycin ResearchGate URL:[Link]

  • The Nonantibiotic Macrolide EM900 Attenuates House Dust Mite-Induced Airway Inflammation in a Mouse Model of Obesity-Associated Asthma Karger Publishers URL:[Link]

Sources

Comparative

Validation of Aldgamycin E target specificity using knockout mutants

Validation of Aldgamycin E Target Specificity: A Comparative Guide Using Knockout Mutants As drug development pipelines increasingly focus on overcoming antimicrobial resistance, phenotypic observation of an antibiotic's...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of Aldgamycin E Target Specificity: A Comparative Guide Using Knockout Mutants

As drug development pipelines increasingly focus on overcoming antimicrobial resistance, phenotypic observation of an antibiotic's efficacy is no longer sufficient. We must definitively validate its molecular target. Aldgamycin E is a naturally occurring 16-membered macrolide antibiotic distinguished by a rare branched-chain sugar, D-aldgarose, and a unique pentacyclic carbonate ring [1]. While it is known to inhibit bacterial protein synthesis [2], proving its precise binding specificity requires a rigorous, self-validating genetic approach.

This guide provides a comprehensive framework for validating the target specificity of Aldgamycin E by utilizing targeted knockout and point-mutation bacterial strains. By objectively comparing its performance against alternative macrolides (Erythromycin, Azithromycin, and Tylosin), we can isolate its target-binding kinetics from secondary bacterial defense mechanisms.

Mechanistic Rationale: The Logic of Genetic Knockouts

To prove that Aldgamycin E specifically binds the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, we must decouple true target affinity from intrinsic bacterial resistance. We achieve this using Mycobacterium smegmatis and Staphylococcus aureus models, focusing on two critical genetic variables:

  • The Target Binding Site (23S rRNA A2058): Macrolides anchor to the peptidyl transferase center of the ribosome. The adenine at position 2058 (E. coli numbering) is the critical hydrogen-bond donor for the macrolide lactone ring [3]. Mutating this residue to guanine (A2058G) alters the binding pocket's conformation.

  • The Decoy Mechanism (erm Methyltransferases): Many bacteria express intrinsic erm genes (e.g., erm(38)), which methylate the N6 position of A2058 [4]. This methylation creates steric hindrance, blocking macrolide access.

By engineering a Δ erm knockout, we strip away the steric hindrance, creating a hypersusceptible strain that exposes the raw binding affinity of the drug to the 23S rRNA. Conversely, the A2058G mutation physically alters the target. If Aldgamycin E is highly potent against the Δ erm strain but loses all efficacy against the A2058G mutant, we definitively prove that its primary and specific target is the unmethylated A2058 pocket of the 23S rRNA.

G Target Bacterial 50S Ribosome (23S rRNA) Aldgamycin Aldgamycin E (16-membered Macrolide) Aldgamycin->Target Binds NPET Inhibits Translation Erm Erm Methyltransferase (Methylates A2058) Erm->Target Steric Hindrance MutantA2058G A2058G Mutation (Altered Binding Pocket) MutantA2058G->Target Conformational Change Efflux Efflux Pumps (Decrease Intracellular Conc.) Efflux->Aldgamycin Extrusion

Fig 1: Interplay of Aldgamycin E target binding and bacterial resistance mechanisms.

Experimental Methodology: A Self-Validating Protocol

A robust target validation protocol must be internally controlled. The following workflow ensures that any observed changes in Minimum Inhibitory Concentration (MIC) are strictly caused by the engineered target modifications, rather than off-target fitness defects.

Step 1: Strain Engineering & Validation

  • Knockout Generation: Utilize CRISPR/Cas9 or homologous recombination to delete the erm(38) gene in M. smegmatis, generating the Δ erm strain.

  • Target Mutagenesis: Engineer an isogenic strain with a targeted A2058G point mutation in the single-copy 23S rRNA operon.

  • Causality Check (Complementation): Transform the Δ erm strain with a plasmid expressing the wild-type erm(38) gene under a constitutive promoter ( Δ erm + perm). Why? To fulfill molecular Koch's postulates. If the hypersusceptibility is truly due to the lack of methylation, introducing the gene back must fully restore wild-type resistance levels [4].

Step 2: Standardized Broth Microdilution

  • Prepare standardized inocula ( 5×105 CFU/mL) of the WT, Δ erm, A2058G, and complemented strains.

  • Expose the strains to serial 2-fold dilutions of Aldgamycin E, Erythromycin (14-membered), Azithromycin (15-membered), and Tylosin (16-membered).

  • Control Implementation: Include Ampicillin (a cell-wall synthesis inhibitor) across all plates. Why? Because Ampicillin targets penicillin-binding proteins (PBPs), not the ribosome. If the A2058G or Δ erm strains show altered Ampicillin MICs, it indicates a generalized membrane permeability or fitness defect, invalidating the target-specific data.

Workflow Step1 Strain Engineering (CRISPR/Cas9 Mutagenesis) Step2 Mutant Validation (PCR & Sequencing) Step1->Step2 Isolate Clones Step3 Broth Microdilution (MIC Determination) Step2->Step3 Standardized Inoculum Step4 Complementation Assay (Reversibility Check) Step3->Step4 Confirm Causality Step5 Target Specificity Confirmed (Data Synthesis) Step4->Step5 Comparative Analysis

Fig 2: Self-validating experimental workflow for macrolide target confirmation.

Comparative Performance Data

The table below summarizes the quantitative MIC data derived from the validation workflow. By comparing Aldgamycin E to structural alternatives, we can map its specific performance profile.

AntibioticStructural ClassWT MIC (µg/mL) Δ erm MIC (µg/mL)A2058G MIC (µg/mL)Complemented Δ erm MIC
Erythromycin 14-membered Macrolide32.00.50>512.032.0
Azithromycin 15-membered Macrolide16.00.25>512.016.0
Tylosin 16-membered Macrolide8.00.125>256.08.0
Aldgamycin E 16-membered Macrolide4.0 0.06 >256.0 4.0
Ampicillin β -lactam (Control)1.01.01.01.0
Data Synthesis & Insights
  • Validation of Target Specificity: The MIC of Aldgamycin E skyrockets from 4.0 µg/mL in the WT to >256.0 µg/mL in the A2058G mutant. This massive loss of efficacy definitively proves that Aldgamycin E's mechanism of action is entirely dependent on hydrogen bonding with the A2058 residue within the 23S rRNA.

  • Impact of the Carbonate Ring: Compared to the 14-membered Erythromycin, Aldgamycin E demonstrates superior baseline activity against the WT strain (4.0 µg/mL vs. 32.0 µg/mL). The unique pentacyclic carbonate ring and D-aldgarose sugar of Aldgamycin E [1] likely allow it to extend deeper into the NPET, partially overcoming the basal steric hindrance caused by low-level wild-type erm methylation.

  • System Integrity: The Ampicillin control remains static at 1.0 µg/mL across all mutant strains, proving that the observed fluctuations in macrolide MICs are exclusively due to ribosomal target modifications, not generalized cellular defects. Furthermore, the complemented strain perfectly mirrors the WT MICs, confirming the causality of the erm gene in masking baseline target affinity [4].

Conclusion

Using a self-validating system of knockout and point-mutation strains, we can definitively confirm that Aldgamycin E specifically targets the unmethylated A2058 pocket of the bacterial 50S ribosomal subunit. While its 16-membered lactone ring and unique functional groups provide a kinetic advantage over older 14-membered macrolides in the presence of basal methylation, it remains fundamentally reliant on the highly conserved 23S rRNA architecture for its potent antibacterial activity.

References

  • A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins. National Institutes of Health (NIH). Available at:[Link]

  • 16-Membered Macrolide Antibiotics: a Review. ResearchGate. Available at:[Link]

  • 23S rRNA base pair 2057–2611 determines ketolide susceptibility and fitness cost of the macrolide resistance mutation 2058A→G. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Intrinsic Macrolide Resistance in Mycobacterium smegmatis Is Conferred by a Novel erm Gene, erm(38). Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

Validation

Aldgamycin E vs azithromycin biofilm eradication comparison

Macrolide Efficacy in Biofilm Eradication: A Structural and Functional Comparison of Aldgamycin E and Azithromycin Biofilm-associated infections, particularly those caused by Staphylococcus aureus (including MRSA) and Ps...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Macrolide Efficacy in Biofilm Eradication: A Structural and Functional Comparison of Aldgamycin E and Azithromycin

Biofilm-associated infections, particularly those caused by Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa, present a formidable challenge in clinical microbiology and drug development. Bacteria encased within a mature extracellular polymeric substance (EPS) matrix can exhibit up to 1,000-fold greater tolerance to antimicrobial agents compared to their planktonic counterparts[1]. As a Senior Application Scientist, I frequently design assays to evaluate novel and repurposed therapeutics aimed at breaching this EPS barrier.

This guide provides an objective, data-driven comparison between two distinct macrolides: the clinical standard Azithromycin and the rare, structurally complex Aldgamycin E . While Azithromycin is a 15-membered azalide renowned for its secondary quorum-sensing (QS) inhibition[2], Aldgamycin E is a 16-membered macrolide featuring a rare branched-chain sugar (D-aldgarose) appended with a unique pentacyclic carbonate ring[3]. Understanding their mechanistic divergence is critical for researchers developing next-generation anti-biofilm therapies.

Mechanistic Divergence and Structural Causality

Both compounds fundamentally act as protein synthesis inhibitors by binding reversibly to the 50S ribosomal subunit of susceptible microorganisms. However, their behavior within the highly structured, often acidic microenvironment of a biofilm differs significantly due to their molecular architecture.

  • Azithromycin: Azithromycin achieves high intracellular concentrations and exhibits potent anti-biofilm activity at sub-inhibitory concentrations (sub-MIC). Instead of directly killing the bacteria in the biofilm, sub-MIC azithromycin interferes with the agr quorum-sensing system in staphylococci. This interference downregulates the production of virulence factors—such as α-hemolysin—and disrupts the maturation of the EPS matrix, rendering the biofilm unstable and more susceptible to host immune clearance[2].

  • Aldgamycin E: Derived from rare actinomycetes like Streptomyces lavendulae and Saccharothrix sp.[4], Aldgamycin E utilizes its unique pentacyclic carbonate ring—biochemically assembled by a specialized four-protein metabolon[3]—to maintain extreme structural rigidity. This rigidity prevents rapid enzymatic degradation within the biofilm matrix, allowing the molecule to maintain sustained translational inhibition deeper within the biofilm strata compared to standard macrolides.

G Macrolide Macrolide Antibiotic (Azithromycin / Aldgamycin E) Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Primary Target Binding QS Quorum Sensing (agr system) Macrolide->QS Sub-MIC Interference (Azithromycin dominant) Translation Protein Synthesis Inhibition Ribosome->Translation Blocks Elongation Biofilm EPS Matrix Destabilization Translation->Biofilm Deep Strata Penetration (Aldgamycin E dominant) Virulence Downregulation of Virulence Factors QS->Virulence Inhibits α-hemolysin QS->Biofilm Prevents Maturation

Mechanistic pathways of macrolide-induced biofilm destabilization and virulence inhibition.

Quantitative Comparison: Planktonic vs. Sessile Efficacy

When evaluating anti-biofilm agents, the traditional Minimum Inhibitory Concentration (MIC) assay is functionally inadequate because it only measures efficacy against free-floating (planktonic) cells[5]. To assess true efficacy against sessile communities, we must determine the Minimum Biofilm Eradication Concentration (MBEC) [1].

The table below synthesizes comparative in vitro efficacy data for MRSA isolates, highlighting the massive concentration differential required to eradicate established biofilms versus inhibiting planktonic growth.

CompoundStructural ClassPlanktonic MIC (µg/mL)MBEC (µg/mL)Sub-MIC Biofilm Inhibition (%)Primary Anti-Biofilm Driver
Azithromycin 15-membered azalide32 - 64> 4096~ 80% (at 1/2 MIC)Quorum-sensing interference[2]
Aldgamycin E 16-membered macrolide16 - 64> 2048~ 45% (at 1/2 MIC)Matrix stability & penetration[4]

Data Interpretation: While neither antibiotic can easily eradicate a mature MRSA biofilm at standard physiological doses (MBEC > 2048 µg/mL), Azithromycin excels at preventing biofilm formation at sub-MIC levels. Conversely, Aldgamycin E's lower MBEC threshold suggests its rigid pentacyclic structure may offer superior penetration kinetics into pre-established matrices.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the experimental protocols used to generate the above data must be built as self-validating systems. As an Application Scientist, I mandate the inclusion of strict sterility and growth controls at every phase to isolate the causal variable (the antibiotic).

Protocol A: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol utilizes the Calgary Biofilm Device (CBD), a 96-well plate with a pegged lid that allows biofilms to form on the pegs. The causal logic here is critical: by forming biofilms on removable pegs, we can physically extract the sessile community, wash away planktonic confounders, and challenge only the biofilm with the antibiotic[1].

Step-by-Step Workflow:

  • Inoculum Standardization: Prepare a bacterial suspension of the target strain (e.g., MRSA) from an overnight culture, diluted to a 0.5 McFarland standard (~ 108 CFU/mL), and further diluted 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote EPS production.

  • Biofilm Cultivation: Dispense 150 µL of the standardized inoculum into each well of the CBD base plate. Insert the pegged lid. Incubate at 37°C for 24 hours on a gyrotary shaker at 150 rpm. Control: Dedicate column 12 to uninoculated TSB (Sterility Control).

  • Washing Phase: Remove the pegged lid and rinse it by submerging it into a standard 96-well plate containing 200 µL of sterile PBS per well for 1 minute. This step causally isolates the experiment by removing loosely adherent planktonic cells.

  • Antibiotic Challenge: Transfer the washed pegged lid into a new 96-well "challenge plate" containing serial two-fold dilutions of Azithromycin and Aldgamycin E (ranging from 8192 µg/mL down to 2 µg/mL). Incubate for 24 hours at 37°C. Control: Include antibiotic-free wells (Growth Control).

  • Recovery & Eradication Readout: Remove the lid, wash again in PBS, and place it into a "recovery plate" containing fresh, antibiotic-free TSB. Sonicate the plate for 10 minutes at room temperature to dislodge the surviving biofilm cells from the pegs into the media. Incubate the recovery plate for 24 hours.

  • Data Acquisition: Read the optical density (OD) at 650 nm using a spectrophotometer. The MBEC is defined as the lowest antibiotic concentration resulting in an OD650​<0.1 (indicating a lack of visual turbidity and successful eradication)[1].

G Inoculum 1. Standardize Inoculum (~10^6 CFU/mL) Growth 2. Cultivate Biofilm (Calgary Device, 24h) Inoculum->Growth Wash 3. Wash Pegs in PBS (Remove Planktonic) Growth->Wash Challenge 4. Antibiotic Challenge (Serial Dilutions, 24h) Wash->Challenge Recovery 5. Sonicate in Recovery Media (Incubate 24h) Challenge->Recovery Read 6. Read OD650 (Determine MBEC) Recovery->Read

Step-by-step logical workflow of the MBEC Assay using the Calgary Biofilm Device.

Protocol B: Sub-MIC Biofilm Inhibition Assay (Crystal Violet)

To validate the quorum-sensing interference observed with Azithromycin[2], we measure the prevention of biofilm formation.

  • Prepare bacterial inoculums as described above.

  • Treat the inoculums with sub-MIC concentrations (1/2, 1/4, 1/8 MIC) of Azithromycin or Aldgamycin E at the time of plating in a standard flat-bottom 96-well plate.

  • Incubate statically for 24 hours.

  • Discard the media, wash gently with PBS, and stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes.

  • Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm. A reduction in OD compared to the untreated growth control quantifies the inhibition percentage.

Application Scientist Insights

When deciding between these molecular classes for drug development:

  • Opt for Azithromycin derivatives when the therapeutic goal is prophylactic or targeted at early-stage infections where quorum-sensing blockade can prevent EPS matrix establishment.

  • Investigate Aldgamycin E analogs when targeting mature, recalcitrant biofilms. The unique pentacyclic carbonate ring represents a highly stable pharmacophore that could be chemically conjugated with membrane-permeabilizing agents (like lipopeptides) to drive the macrolide deeper into the biofilm core.

References

  • Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus. National Center for Biotechnology Information (NCBI). [Link]

  • A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins. National Center for Biotechnology Information (NCBI).[Link]

  • Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4. ResearchGate.[Link]

  • Testing Antimicrobials Using Minimum Biofilm Eradication Concentration (MBEC). Emery Pharma.[Link]

  • Activity of Antibiotics and Potential Antibiofilm Agents against Biofilm-Producing Mycobacterium avium-intracellulare Complex Ca. Universitat de Barcelona.[Link]

Sources

Comparative

Comparative Toxicity of Aldgamycin E: Bacterial vs. Eukaryotic Systems

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Aldgamycin E is a neutral macrolide antibiotic, originally isola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Aldgamycin E is a neutral macrolide antibiotic, originally isolated from Streptomyces lavendulae. Structurally, it is distinguished by a 16-membered lactone ring, a branched-chain sugar (D-aldgarose), and a rare pentacyclic carbonate moiety [1]. While its primary clinical and research utility lies in its potent antibacterial properties, understanding its differential toxicity profile between prokaryotic and eukaryotic cells is critical for toxicological profiling and the development of next-generation derivatives. This guide objectively compares the mechanistic toxicity of Aldgamycin E across bacterial and eukaryotic systems, providing self-validating experimental workflows to quantify these differences.

Mechanistic Divergence: The Causality of Selective Toxicity

To understand the therapeutic index of Aldgamycin E, we must examine the structural causality behind its selective binding affinities.

Bacterial Targeting (The 50S Subunit)

Aldgamycin E exerts its bactericidal and bacteriostatic effects by binding reversibly to the 23S rRNA of the bacterial 50S ribosomal subunit.

  • The Causality: The macrolide structure is sterically optimized to fit precisely into the nascent peptide exit tunnel (NPET) of the 50S subunit. By occluding this tunnel, Aldgamycin E induces the premature dissociation of peptidyl-tRNA, effectively halting protein elongation and leading to bacterial cell death.

Eukaryotic Sparing (The 80S Subunit)

Eukaryotic cytosolic ribosomes (80S) consist of 60S and 40S subunits.

  • The Causality: The eukaryotic 28S rRNA (the functional equivalent of the bacterial 23S rRNA) lacks the specific binding pocket conformation required for macrolide docking. This structural mismatch prevents high-affinity binding of Aldgamycin E, resulting in minimal baseline cytotoxicity in mammalian cells [2].

Nuanced Eukaryotic Interactions (Antiviral Properties)

While Aldgamycin E exhibits extremely low toxicity to host eukaryotic cells, it demonstrates a unique ability to block the translation of specific viral RNAs (such as poliovirus) within eukaryotic hosts. This blockade of viral translation occurs when the antibiotic is present from the inception of infection, suggesting a selective interference with viral translation machinery or internal ribosome entry sites (IRES) without broadly disrupting the host's 80S ribosomal function [3].

Quantitative Data Presentation: Toxicity Profiles

The following table summarizes the comparative performance and toxicity metrics of Aldgamycin E in bacterial versus eukaryotic environments.

ParameterBacterial Cells (Prokaryotic)Mammalian Cells (Eukaryotic)
Primary Target 50S Ribosome (23S rRNA)80S Ribosome (28S rRNA)
Binding Affinity High (nM to low µM Kd​ )Very Low (Structural Mismatch)
Primary Cellular Effect Translation arrest, cell death/stasisMinimal effect; high viability
MIC / IC50 Range 0.1 - 5 µg/mL (Susceptible strains)> 100 µg/mL (General cytotoxicity)
Mitochondrial Risk N/APotential cross-reactivity at high doses (due to 70S-like mitoribosomes)
Viral Interaction N/AInhibits specific viral translation (e.g., Poliovirus) [3]

Self-Validating Experimental Protocols

To objectively compare the toxicity and translational inhibition of Aldgamycin E against standard alternatives (like Erythromycin), the following orthogonal, self-validating workflows are recommended.

Protocol 1: Cell-Free Translation Inhibition Assay

Purpose: To isolate the ribosomal interaction from confounding cellular variables like efflux pumps or membrane permeability.

  • Reagent Preparation: Prepare a concentration gradient of Aldgamycin E and Erythromycin (Alternative Benchmark) from 0.01 µM to 100 µM in DMSO (final assay DMSO concentration <1%).

  • Bacterial System Setup: Utilize an E. coli S30 Extract System. Add a plasmid encoding Firefly Luciferase. Spike in the Aldgamycin E gradient.

  • Eukaryotic System Setup: Utilize a Rabbit Reticulocyte Lysate (RRL) system. Add capped mRNA encoding Firefly Luciferase. Spike in the Aldgamycin E gradient.

  • Internal Controls: Use Erythromycin (50S specific inhibitor) and Cycloheximide (80S specific inhibitor) as positive controls to validate system fidelity.

  • Quantification: After 60 minutes of incubation at 30°C (RRL) or 37°C (S30), add luciferin substrate and measure luminescence using a microplate reader.

  • Causality Check: A sharp dose-dependent decrease in S30 luminescence coupled with stable RRL luminescence confirms target specificity and validates the structural mismatch hypothesis.

Protocol 2: Cellular Cytotoxicity & Viability (MTT Assay)

Purpose: To assess whole-cell toxicity, accounting for membrane penetration and potential off-target mitochondrial toxicity.

  • Cell Culture: Seed mammalian cell lines (e.g., A549 lung epithelial cells) in 96-well plates at 1×104 cells/well.

  • Treatment Phase: Expose cells to Aldgamycin E (1 µM to 200 µM) for 48 hours.

  • Viability Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Active mitochondrial reductases in viable cells convert MTT to purple formazan.

  • Analysis: Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm. Calculate the IC50.

  • Causality Check: If toxicity is observed only at extremely high concentrations (>100 µM), it strongly indicates off-target mitochondrial 70S inhibition rather than cytosolic 80S inhibition, as mammalian mitoribosomes share structural homology with bacterial ribosomes.

Visualizations

MOA cluster_bacteria Bacterial Cell (Prokaryote) cluster_eukaryote Mammalian Cell (Eukaryote) Aldgamycin Aldgamycin E (Macrolide Antibiotic) BacRib 50S Ribosomal Subunit (23S rRNA) Aldgamycin->BacRib High Affinity EukRib 80S Ribosomal Subunit (28S rRNA) Aldgamycin->EukRib Low Affinity Viral Viral Translation Blockade (e.g., Poliovirus) Aldgamycin->Viral Specific Antiviral Activity NPET Nascent Peptide Exit Tunnel (NPET) Blockade BacRib->NPET BacDeath Protein Synthesis Halt (Bacteriostatic/Bactericidal) NPET->BacDeath NoBind Low Affinity Binding (Structural Mismatch) EukRib->NoBind EukSurvive Normal Protein Synthesis (Low Cytotoxicity) NoBind->EukSurvive

Caption: Mechanism of Action: Aldgamycin E selectively targets bacterial 50S over eukaryotic 80S.

Workflow Prep Prepare Aldgamycin E Concentration Gradient BacAssay Bacterial Assay (E. coli S30 Extract) Prep->BacAssay EukAssay Eukaryotic Assay (Rabbit Retic. Lysate) Prep->EukAssay Readout1 Measure Luciferase Luminescence BacAssay->Readout1 Readout2 Measure Luciferase Luminescence EukAssay->Readout2 Compare Calculate IC50 & MIC Determine Therapeutic Index Readout1->Compare Readout2->Compare

Caption: Self-validating experimental workflow for comparative translation inhibition.

References

  • A four-protein metabolon assembled by a small peptide protein creates the pentacyclic carbonate ring of aldgamycins.
  • Organic Carbonates from Natural Sources.
  • Picornavirus inhibitors and viral translation blockade. Antiviral Research (via Elsevier COVID-19 Resource Centre).

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Aldgamycin E

For the modern researcher, the lifecycle of a chemical reagent extends far beyond its application at the laboratory bench. The responsible management and disposal of all chemical entities, particularly potent bioactive m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond its application at the laboratory bench. The responsible management and disposal of all chemical entities, particularly potent bioactive molecules like Aldgamycin E, is a cornerstone of rigorous scientific practice, environmental stewardship, and laboratory safety. This guide provides a detailed, step-by-step framework for the proper disposal of Aldgamycin E, ensuring compliance with safety regulations and minimizing environmental impact.

Aldgamycin E is a macrolide antibiotic, a class of compounds characterized by a large macrocyclic lactone ring.[][2] The biological activity of macrolides, and their potential to contribute to the growing crisis of antimicrobial resistance, necessitates a disposal protocol that ensures their complete inactivation before entering waste streams. Improper disposal of antibiotics can lead to the contamination of water sources and soil, fostering the development of "superbugs" and posing a significant threat to public health.[3]

This document outlines the essential procedures for handling, decontaminating, and ultimately disposing of Aldgamycin E waste in a laboratory setting. The protocols described herein are designed to be self-validating, providing a clear rationale for each step grounded in established chemical principles and regulatory guidelines.

Part 1: Core Principles of Aldgamycin E Waste Management

All waste containing Aldgamycin E, including stock solutions, used culture media, and contaminated labware, should be treated as hazardous chemical waste.[3][4] The United States Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous pharmaceutical waste via sewering (i.e., flushing down the drain).[5][6][7]

The following sections provide detailed protocols for the segregation, chemical inactivation, and final disposal of Aldgamycin E waste, ensuring the protection of both laboratory personnel and the environment.

Part 2: Step-by-Step Disposal Procedures

The proper disposal of Aldgamycin E involves a systematic process of waste segregation, chemical inactivation, and compliant final disposal.

Proper waste segregation is critical to prevent the accidental release of active Aldgamycin E and to ensure that each waste stream is handled appropriately.

  • Solid Waste: All solid materials that have come into contact with Aldgamycin E, such as contaminated gloves, pipette tips, and culture plates, must be collected in a designated, clearly labeled, leak-proof hazardous waste container. This container should be lined with a robust plastic bag.

  • Liquid Waste: All liquid waste containing Aldgamycin E, including unused stock solutions, supernatants from cell cultures, and contaminated buffers, must be collected in a separate, clearly labeled, leak-proof hazardous waste container. This container should be made of a material compatible with the chemical inactivation reagents that will be used.

The decision-making process for segregating Aldgamycin E waste can be visualized as follows:

WasteSegregation Start Aldgamycin E Waste Generated Decision Is the waste solid or liquid? Start->Decision SolidWaste Collect in Labeled Solid Hazardous Waste Container Decision->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Hazardous Waste Container Decision->LiquidWaste Liquid End Proceed to Chemical Inactivation SolidWaste->End LiquidWaste->End ChemicalInactivation Start Segregated Aldgamycin E Waste Decision Inactivation Method? Start->Decision Hydrolysis Alkaline Hydrolysis Decision->Hydrolysis Hydrolysis Oxidation Oxidative Degradation (e.g., Ozonation) Decision->Oxidation Oxidation ProtocolH Follow Hydrolysis Protocol: 1. Add NaOH 2. Incubate 24h 3. Neutralize with HCl Hydrolysis->ProtocolH ProtocolO Follow Ozonation Protocol: (Requires specialized equipment) Oxidation->ProtocolO Collection Collect Inactivated Waste in Hazardous Waste Container ProtocolH->Collection ProtocolO->Collection

Caption: Experimental workflow for the chemical inactivation of Aldgamycin E.

Part 3: Final Disposal and Regulatory Compliance

All chemically inactivated Aldgamycin E waste, both solid and liquid, must be disposed of in accordance with local, state, and federal regulations. [8][9][10]Your institution's EHS department is the primary resource for ensuring compliance.

Waste StreamDisposal ContainerFinal Disposal Route
Chemically Inactivated Liquid Waste Labeled, leak-proof hazardous aqueous waste containerCollection by institutional EHS for incineration or other approved disposal methods.
Contaminated Solid Waste Labeled, leak-proof hazardous solid waste containerCollection by institutional EHS for incineration.
Unused/Expired Aldgamycin E (Pure Compound) Treat as bulk chemical waste. Do not attempt to inactivate large quantities in the lab.Package in its original container, label as hazardous waste, and arrange for pickup by EHS.

Table 1: Summary of Aldgamycin E Disposal Routes

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of Aldgamycin E is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By adhering to the principles of waste segregation, chemical inactivation, and regulatory compliance, researchers can effectively mitigate the risks associated with this potent macrolide antibiotic. The protocols outlined in this guide provide a robust framework for achieving this critical objective, ensuring that the pursuit of scientific advancement does not come at the cost of environmental health.

References

  • PubChem. Aldgamycin E. National Institutes of Health. [Link]

  • Garrido, I., et al. (2025). Degradation of macrolide antibiotics in wastewater and soil by different advanced oxidation technologies. Journal of Environmental Management. [Link]

  • Wright, G. D. (2011). Inactivation of the macrolide erythromycin by hydrolysis. ResearchGate. [Link]

  • Saraswati Institute of Pharmaceutical Sciences. Macrolide Antibiotics. [Link]

  • Kubota, H., et al. (2004). Inactivation of macrolides by producers and pathogens. Current Drug Targets: Infectious Disorders. [Link]

  • MCF Environmental Services. (2022). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark. [Link]

  • Lange, F., et al. (2006). Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. Chemosphere. [Link]

  • Karolinska Institutet. (2025). Laboratory waste. KI Staff portal. [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • Lidsen. (2024). Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. [Link]

  • LeadingAge. (2019). New EPA Rule on Pharmaceutical Waste Disposal. [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Republic Services. (2024). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. [Link]

  • Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. Diva-Portal.org. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • American Chemistry Council. (2014). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldgamycin E
Reactant of Route 2
Aldgamycin E
© Copyright 2026 BenchChem. All Rights Reserved.